molecular formula C10H6O4 B128704 Furil CAS No. 492-94-4

Furil

Cat. No.: B128704
CAS No.: 492-94-4
M. Wt: 190.15 g/mol
InChI Key: SXPUVBFQXJHYNS-UHFFFAOYSA-N
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Description

Furil undergoes catalytic asymmetric transfer hydrogenation to yield hydrofuroin.>

Properties

IUPAC Name

1,2-bis(furan-2-yl)ethane-1,2-dione
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InChI

InChI=1S/C10H6O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SXPUVBFQXJHYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
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DSSTOX Substance ID

DTXSID3049413
Record name alpha-Furil
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Molecular Weight

190.15 g/mol
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CAS No.

492-94-4
Record name Furil
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Record name 1,2-Ethanedione, 1,2-di-2-furanyl-
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Record name 2,2'-furil
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Record name .ALPHA.-FURIL
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Foundational & Exploratory

An In-depth Technical Guide to Furil: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furil, a yellow crystalline solid, is a heterocyclic compound belonging to the furan (B31954) family.[1] Its unique chemical structure, characterized by two furan rings connected by an ethanedione linker, imparts it with notable reactivity and potential for diverse applications.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with a focus on experimental data and methodologies relevant to researchers in chemistry and drug development. While this compound serves as a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules, this document will focus on its fundamental chemical and physical characteristics.[2][3]

Chemical Structure and Identifiers

This compound, systematically named 1,2-bis(furan-2-yl)ethane-1,2-dione, is composed of two furan rings attached to a central diketone backbone.[4] This arrangement of conjugated double bonds and carbonyl groups is key to its chemical behavior and spectroscopic properties.

IdentifierValueReference
IUPAC Name 1,2-bis(furan-2-yl)ethane-1,2-dione[4]
Synonyms α-Furil, 2,2'-Furil, Bipyromucyl[4]
CAS Number 492-94-4[1]
Molecular Formula C₁₀H₆O₄[4]
Molecular Weight 190.15 g/mol [4]
SMILES O=C(C(=O)c1ccco1)c1ccco1[5]
InChI InChI=1S/C10H6O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H[1]

Physicochemical Properties

This compound is a solid at room temperature and exhibits solubility in various organic solvents.[1] Its physicochemical properties are summarized in the table below.

PropertyValueReference
Appearance Yellow to yellow-brown crystalline powder[6]
Melting Point 163-166 °C[2]
Boiling Point 302.7 °C at 760 mmHg (Predicted)[7]
Density 1.302 g/cm³ (Predicted)[7]
Solubility Soluble in organic solvents[1]
LogP 1.93820 (Predicted)[7]

Spectroscopic Properties

The spectroscopic data for this compound provide critical insights into its electronic and molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and furan ring vibrations.

Wavenumber (cm⁻¹)AssignmentReference
3144=C-H stretch (furan ring)[4]
1640C=O stretch (dione)[4]
1488C=C stretch (furan ring)[4]
1149-1026C-O-C stretch (furan ring)[4]
UV-Vis Spectroscopy

In methanol (B129727), this compound exhibits a maximum absorption (λmax) in the ultraviolet region, indicative of its conjugated system.

Wavelength (λmax)SolventReference
301 nmMethanol[4]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum, recorded in CDCl₃, shows distinct signals for the protons on the furan rings.

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference | |---|---|---| | 7.793 | m | Furan H |[5] | | 7.639 | m | Furan H |[5] | | 6.646 | m | Furan H |[5] |

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

m/zInterpretationReference
190[M]⁺[4]
95[C₅H₃O₂]⁺ (Furoyl fragment)[1]

Experimental Protocols

Synthesis of this compound via Oxidation of Furoin (B1674284)

A common and efficient method for the synthesis of this compound involves the oxidation of furoin.[4]

Materials:

Procedure:

  • Dissolve furoin in the chosen solvent system.

  • Add a catalytic amount of copper(II) acetate and ammonium nitrate.

  • Reflux the reaction mixture at 95-100 °C for approximately 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The this compound product will precipitate out of the solution.

  • Collect the crystalline product by filtration.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as methanol or benzene.[6]

  • If necessary, decolorize the solution with activated charcoal.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified this compound crystals by filtration and dry them under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Furoin Furoin Reaction Reflux at 95-100°C for 1.5h Furoin->Reaction Reagents Cu(OAc)₂, NH₄NO₃ (Catalysts) Reagents->Reaction Solvent Aqueous Ethanol Solvent->Reaction Crude_this compound Crude this compound Reaction->Crude_this compound Precipitation Recrystallization Recrystallization from Methanol or Benzene Crude_this compound->Recrystallization Purified_this compound Purified this compound Crystals Recrystallization->Purified_this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications

This compound and its derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals.[3] The furan moieties within the this compound structure are known to contribute to the biological activity of many compounds.[8] However, specific signaling pathways directly modulated by this compound are not yet well-elucidated in publicly available literature. The anti-inflammatory effects of furan-containing compounds are often attributed to the inhibition of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide.[8] The antimicrobial mechanisms may involve the disruption of microbial cell processes. Further research is required to delineate the precise mechanisms of action and identify the specific cellular targets of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and synthesis of this compound. The presented data, including comprehensive spectroscopic information and a detailed experimental protocol, serves as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The versatile reactivity of this compound, owing to its diketone functionality and furan rings, continues to make it a compound of significant interest for the synthesis of novel molecules with potential therapeutic applications. Future investigations into its biological mechanisms of action will be crucial for fully realizing its potential in medicinal chemistry.

References

An In-depth Technical Guide to 1,2-bis(furan-2-yl)ethane-1,2-dione (Furil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-bis(furan-2-yl)ethane-1,2-dione, commonly known as Furil. It details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and explores its toxicological profile and potential interactions with biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development, facilitating a deeper understanding and application of this versatile compound.

Chemical Identity and Properties

This compound, a yellow-brown crystalline powder, is an alpha-diketone characterized by the presence of two furan (B31954) rings. Its International Union of Pure and Applied Chemistry (IUPAC) name is 1,2-bis(furan-2-yl)ethane-1,2-dione .[1][2][3] This compound is also known by several synonyms, including α-furil, 2,2′-furil, bipyromucyl, and di-2-furylglyoxal.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₀H₆O₄[3][4]
Molecular Weight 190.15 g/mol [3][4]
Appearance Yellow-brown crystalline powder[5]
Melting Point 163-165 °C[4]
Boiling Point 302.7 °C at 760 mmHg (estimated)[6]
Density 1.302 g/cm³ (estimated)[6]
Solubility Slightly soluble in Chloroform and Methanol. Insoluble in water.[4]
CAS Number 492-94-4[3][4]
Spectroscopic Data
  • Infrared (IR) Spectroscopy (KBr): Key peaks are observed at approximately 3144 cm⁻¹ (=C-H stretching), 1640 cm⁻¹ (C=O stretching), 1488 cm⁻¹ (C=C stretching), and in the range of 1149-1026 cm⁻¹ (C-O-C stretching).

  • Ultraviolet (UV) Spectroscopy (in Methanol): A maximum absorption (λmax) is observed at 301 nm.

  • Mass Spectrometry (MS): The molecular ion peak (M+) is observed at m/z 190.

  • ¹H Nuclear Magnetic Resonance (NMR) (DMSO-d₆): The proton NMR spectrum of 1,2-di(furan-2-yl)ethane-1,2-dione in DMSO-d6 shows characteristic peaks for the furan ring protons. A peak for water contamination in the DMSO-d6 solvent may also be present.[7]

Synthesis of this compound

This compound is commonly synthesized from furfural (B47365) through a two-step process involving the intermediate furoin (B1674284). An environmentally friendly approach avoids the use of hazardous cyanide residues.[5]

Experimental Protocol: Eco-Friendly Synthesis of this compound from Furfural

This protocol details a greener synthesis of this compound, first by the acyloin condensation of furfural to furoin using thiamine (B1217682) (Vitamin B1) as a catalyst, followed by the oxidation of furoin to this compound.[5]

Step 1: Synthesis of Furoin from Furfural

  • In a reaction vessel, combine thiamine (Vitamin B1) as the catalyst with an aqueous alcohol solution.

  • Adjust the initial pH of the solution to approximately 9.

  • Add furfural to the reaction mixture.

  • Heat the mixture to facilitate the acyloin condensation reaction, closely monitoring the conversion of furfural to furoin.

  • Upon completion, cool the reaction mixture and isolate the crude furoin product by filtration.

  • Purify the furoin by recrystallization.

Step 2: Oxidation of Furoin to this compound

  • Prepare an oxidizing solution of copper(II) acetate (B1210297) (Cu(OAc)₂) and ammonium (B1175870) nitrate (B79036) (NH₄NO₃).

  • Dissolve the purified furoin (0.01 mol, 1.92 g) in a suitable solvent and add it to the oxidizing solution.

  • Reflux the mixture for approximately 1.5 hours at a temperature of 95-100 °C.[5]

  • Monitor the reaction for the conversion of the blue solution to indicate the progress of the oxidation.

  • After the reaction is complete, cool the mixture to induce crystallization of the this compound product.

  • Isolate the resulting this compound crystals by filtration. An 84% yield can be achieved with this method.[5]

Synthesis_of_this compound Furfural Furfural Furoin Furoin Furfural->Furoin Thiamine (Vitamin B1) Acyloin Condensation This compound This compound Furoin->this compound Cu(OAc)₂-NH₄NO₃ Oxidation

Caption: Synthesis pathway of this compound from Furfural via Furoin intermediate.

Chemical Reactions of this compound

This compound, as an α-diketone, undergoes a variety of chemical reactions, making it a versatile building block in organic synthesis.

Reaction with Ammonium Acetate

This compound reacts with ammonium acetate in refluxing glacial acetic acid to yield 2,4,5-tri(furan-2-yl)-1H-imidazole as the principal product.[8] This reaction provides a pathway to highly substituted imidazole (B134444) derivatives.

Experimental Protocol: Synthesis of 2,4,5-tri(furan-2-yl)-1H-imidazole

  • In a round-bottom flask, combine this compound (4.32 mmol, 0.82 g) and ammonium acetate (52.60 mmol, 4.05 g) in glacial acetic acid (15 mL).

  • Reflux the mixture, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization to obtain 2,4,5-tri(furan-2-yl)-1H-imidazole.

Furil_Reaction cluster_reactants Reactants This compound This compound Imidazole_Derivative 2,4,5-tri(furan-2-yl)-1H-imidazole This compound->Imidazole_Derivative Glacial Acetic Acid Reflux Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Imidazole_Derivative Glacial Acetic Acid Reflux

Caption: Reaction of this compound with ammonium acetate to form a trisubstituted imidazole.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the reactivity of its α-diketone functional group suggests potential interactions with biological macromolecules.

Interaction with Arginine Residues

Alpha-diketones are known to react with the guanidinium (B1211019) group of arginine residues in proteins.[2] This covalent modification can alter the protein's structure and function, potentially impacting cellular signaling cascades. The reaction of α-diketones with arginine residues is a key event in α-diketone-induced toxicity.[9] This interaction can lead to the formation of stable adducts, which may disrupt normal protein-protein interactions or enzymatic activity.[10] The modification of arginine residues by diketones can generate glutamate-5-semialdehyde, converting a positively charged residue to a neutral and reactive aldehyde group, which can activate various signaling pathways associated with diseases.[2]

Arginine_Modification This compound This compound (α-Diketone) Protein Protein with Arginine Residue This compound->Protein Covalent Modification Modified_Protein Modified Protein (Altered Structure/Function) Signaling_Pathway Cellular Signaling Pathway Modified_Protein->Signaling_Pathway Disruption/Activation Biological_Response Altered Biological Response Signaling_Pathway->Biological_Response

Caption: Postulated mechanism of this compound's interaction with cellular signaling pathways.

Toxicology Profile

Understanding the toxicological profile of this compound is essential for its safe handling and for evaluating its potential as a therapeutic agent.

Acute Toxicity

The acute toxicity of this compound has been evaluated in mice. The lethal dose for 50% of the test population (LD50) administered intravenously is reported to be 56 mg/kg.[6]

Genotoxicity and Cytotoxicity

While specific genotoxicity and cytotoxicity studies on this compound are limited, studies on related furan derivatives provide some insights. Some furan derivatives have been shown to induce DNA damage and apoptosis in cell lines. For instance, furan itself can cause genotoxicity and cytotoxicity in Leydig cells by inducing DNA damage.[11] Other furylethylene derivatives have shown potential to induce DNA primary damage and breakage in human cells in vitro.[1] However, it is important to note that the toxicological properties of this compound itself need to be specifically investigated. A Safety Data Sheet for this compound indicates that no component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[4]

Conclusion

This compound (1,2-bis(furan-2-yl)ethane-1,2-dione) is a compound with well-defined chemical and physical properties and established synthetic routes. Its α-diketone functionality makes it a versatile precursor in organic synthesis and suggests a potential for interaction with biological systems, particularly through the modification of arginine residues in proteins. While its toxicological profile is not yet fully elucidated, preliminary data and studies on related compounds provide initial guidance for its safe handling and further investigation. This technical guide serves as a foundational resource for researchers and professionals, encouraging further exploration into the applications and biological significance of this compound.

References

An In-depth Technical Guide to Furil Synthesis: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to Furil (1,2-di(furan-2-yl)ethane-1,2-dione), a valuable building block in the synthesis of pharmaceuticals and luminescent materials. The document details the core reaction mechanisms, provides step-by-step experimental protocols for key methodologies, and presents quantitative data to facilitate comparison and replication.

Introduction

This compound, a yellow crystalline solid, is an important α-diketone derivative of furan (B31954). Its synthesis is of significant interest due to its utility as a precursor in various chemical transformations. The most prevalent and well-established method for synthesizing this compound involves a two-step process: the benzoin-type condensation of furfural (B47365) to yield an α-hydroxy ketone intermediate, furoin (B1674284), followed by the oxidation of furoin to the desired α-diketone, this compound. This guide will focus on this principal pathway, exploring various catalytic systems and reaction conditions, while also briefly addressing the search for alternative synthetic routes.

The Primary Synthesis Pathway: From Furfural to this compound

The dominant synthetic route to this compound is a two-step process commencing with the dimerization of furfural.

Workflow of the Primary this compound Synthesis Pathway

G Furfural Furfural BenzoinCondensation Benzoin (B196080) Condensation Furfural->BenzoinCondensation Furoin Furoin BenzoinCondensation->Furoin Oxidation Oxidation Furoin->Oxidation This compound This compound Oxidation->this compound

A high-level overview of the two-step synthesis of this compound from furfural.
Step 1: Benzoin Condensation of Furfural to Furoin

The initial step is the benzoin condensation of two molecules of furfural to form furoin (1,2-di(furan-2-yl)-2-hydroxyethanone). This reaction requires a catalyst to induce umpolung (polarity reversal) of the aldehyde carbonyl carbon. Several catalytic systems have been developed, moving from hazardous traditional catalysts to more environmentally benign alternatives.

  • Cyanide Catalysis: Historically, the benzoin condensation was catalyzed by cyanide ions (e.g., from KCN or NaCN). While effective, the high toxicity of cyanide has led to a decline in its use.

  • Thiamine (B1217682) (Vitamin B1) Catalysis: A significant advancement was the use of thiamine hydrochloride (Vitamin B1) as a non-toxic, "green" catalyst.[1] In a basic medium, thiamine forms a thiazolium ylide, which is the active catalytic species.

  • N-Heterocyclic Carbene (NHC) Catalysis: More recently, N-heterocyclic carbenes (NHCs), generated in situ from thiazolium or imidazolium (B1220033) salts, have proven to be highly efficient organocatalysts for this transformation, often providing excellent yields under mild conditions.

The mechanism of the benzoin condensation is a classic example of umpolung. The catalyst, whether it be a cyanide ion, a thiamine-derived ylide, or an NHC, acts as a nucleophile that attacks the carbonyl carbon of a furfural molecule. This initial adduct then undergoes a proton transfer to form a key intermediate (a cyanohydrin anion in the case of cyanide catalysis, or a Breslow intermediate in thiamine and NHC catalysis) where the original carbonyl carbon is now nucleophilic. This nucleophilic carbon then attacks a second molecule of furfural. Subsequent elimination of the catalyst regenerates the active catalyst and yields furoin.

Catalytic Cycle of Thiamine-Catalyzed Furoin Synthesis

G cluster_0 Catalytic Cycle Thiamine_Ylide Thiamine Ylide (Active Catalyst) Adduct1 Initial Adduct Thiamine_Ylide->Adduct1 + Furfural Breslow_Intermediate Breslow Intermediate (Nucleophilic) Adduct1->Breslow_Intermediate Proton Transfer Adduct2 Dimeric Adduct Breslow_Intermediate->Adduct2 + Furfural Adduct2->Thiamine_Ylide Release of Catalyst Furoin Furoin Adduct2->Furoin Catalyst Elimination Furfural1 Furfural (1st molecule) Furfural2 Furfural (2nd molecule)

Mechanism of the thiamine-catalyzed benzoin condensation of furfural.
Step 2: Oxidation of Furoin to this compound

The second step in the synthesis is the oxidation of the α-hydroxy ketone group of furoin to the α-diketone, this compound.

  • Copper(II) Sulfate (B86663) in Pyridine: A classical method for this oxidation involves the use of copper(II) sulfate in pyridine.[2] While effective, this method uses a stoichiometric amount of the copper salt and pyridine, which can be difficult to remove.

  • Copper(II) Acetate (B1210297) and Ammonium (B1175870) Nitrate (B79036): A more environmentally friendly and efficient method utilizes a catalytic amount of copper(II) acetate in the presence of a co-oxidant, ammonium nitrate, in glacial acetic acid.[1] In this system, the ammonium nitrate re-oxidizes the copper(I) species formed back to the active copper(II) catalyst.

The oxidation is believed to proceed through a copper(II)-furoin complex. The copper(II) is reduced to copper(I) as furoin is oxidized to this compound. The ammonium nitrate then serves to regenerate the copper(II) catalyst, allowing for a catalytic cycle.

Proposed Catalytic Cycle for Furoin Oxidation

G CuII Cu(II) CuI Cu(I) CuII->CuI Oxidizes Furoin CuI->CuII Re-oxidized by NH₄NO₃ Furoin Furoin This compound This compound Furoin->this compound NH4NO3 NH₄NO₃ Byproducts N-oxides, H₂O NH4NO3->Byproducts

Catalytic cycle for the oxidation of furoin to this compound with Cu(II) and NH₄NO₃.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of furoin and its subsequent oxidation to this compound under various reported conditions.

Table 1: Synthesis of Furoin from Furfural

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Thiamine HClNaOHEthanol (B145695)/Water501.5~85[3]
Thiamine HClNa₂CO₃95% Ethanol601.084.6N/A
Thiazolium IL (AcO[TM]Cl)Et₃NNeat601.0>99N/A

Table 2: Synthesis of this compound from Furoin

Oxidizing SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Cu(OAc)₂/NH₄NO₃Glacial Acetic Acid95-1001.584[1]
CuSO₄/PyridinePyridine/WaterReflux2~63[2]

Detailed Experimental Protocols

Protocol 1: Thiamine-Catalyzed Synthesis of Furoin[3]
  • Reagents:

    • Thiamine mononitrate (7.07 g)

    • Water (20 mL)

    • 95% Ethanol (75 mL)

    • 40% Sodium hydroxide (B78521) solution (4 mL)

    • Freshly distilled furfural (40 mL, 46.4 g)

  • Procedure:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add thiamine mononitrate and water.

    • Start stirring and add the ethanol and sodium hydroxide solution. A transient yellow color will appear and then fade.

    • Add the furfural all at once. The reaction mixture will turn dark brown.

    • Place the flask in a water bath and maintain the temperature at 50°C for 1.5 hours.

    • After approximately one hour, a pale crystalline precipitate of furoin will begin to form, and the solution color will lighten.

    • After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

    • Collect the furoin crystals by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Oxidation of Furoin to this compound with Cu(OAc)₂/NH₄NO₃[1]
  • Reagents:

    • Copper(II) acetate (catalytic amount)

    • Ammonium nitrate (1 g, ~12.5 mmol)

    • Glacial acetic acid (6.5 mL)

    • Furoin (1.92 g, 10 mmol)

  • Procedure:

    • In a suitable flask, mix copper(II) acetate, ammonium nitrate, and glacial acetic acid. Heat the mixture until a homogeneous blue solution is formed.

    • Add the furoin to the hot solution.

    • Reflux the reaction mixture for 1.5 hours at a temperature of 95-100°C.

    • Cool the reaction mixture. This compound will precipitate as yellow crystals.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold water.

    • The product can be further purified by recrystallization if necessary. The reported melting point is 165-166°C.

Alternative Synthesis Pathways

While the two-step synthesis from furfural is the most common, other potential routes to this compound or its precursors have been explored, though they are less established. These include:

  • Direct Oxidation of Furfural: Research into the direct oxidation of furfural often targets furoic acid.[4][5][6] The selective synthesis of this compound directly from furfural is not a well-documented pathway, as it would require a selective C-C bond formation and oxidation under similar conditions, which is challenging to control.

  • From Furoic Acid Derivatives: The synthesis of 2-furoyl chloride from 2-furoic acid is known.[7] In principle, reductive coupling of an acyl chloride could lead to an α-diketone, but this is not a reported method for this compound synthesis.

At present, the furoin-mediated pathway remains the most practical and widely used method for the synthesis of this compound.

Spectroscopic Data for this compound

Table 3: Spectroscopic Data for this compound (C₁₀H₆O₄)

TechniqueDataReference
¹H NMR Signals corresponding to the furan ring protons.[8]
¹³C NMR Signals for the carbonyl carbons and the furan ring carbons.[9]
IR (KBr) ν(cm⁻¹): 3144 (=C-H), 1640 (C=O), 1488 (C=C), 1149-1026 (C-O-C)[1][10]
UV-Vis (Methanol) λ_max = 301 nm[1]
Mass Spec (EI) m/z: 190 (M⁺)[1]

Conclusion

The synthesis of this compound is predominantly achieved through a reliable two-step process involving the benzoin condensation of furfural to furoin, followed by the oxidation of furoin. The development of non-toxic catalysts such as thiamine and N-heterocyclic carbenes for the condensation step, and efficient catalytic oxidation systems like Cu(OAc)₂/NH₄NO₃, has made this pathway more sustainable and efficient. This guide provides the necessary mechanistic understanding, practical experimental protocols, and comparative data for researchers and professionals to effectively synthesize and utilize this important chemical intermediate.

References

A Technical Guide to the Solubility of Furil in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furil (1,2-di(furan-2-yl)ethane-1,2-dione), a key organic compound, serves as a versatile precursor in the synthesis of various heterocyclic compounds and materials. Its utility in drug development and materials science is significantly influenced by its solubility characteristics, which govern reaction kinetics, purification methods such as crystallization, and formulation strategies. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. Due to the scarcity of publicly available quantitative solubility data, this document focuses on delivering detailed experimental protocols for solubility determination, a qualitative assessment of expected solubility based on physicochemical properties, and logical workflows to guide laboratory practice.

Physicochemical Properties of this compound

Understanding the molecular structure of this compound is fundamental to predicting its solubility behavior.

  • Structure: this compound possesses a central α-diketone structure flanked by two furan (B31954) rings.

  • Polarity: The molecule exhibits moderate polarity. The furan rings contain oxygen atoms, and the diketone group has two polar carbonyl (C=O) bonds. This structure suggests that this compound will be more soluble in polar organic solvents than in nonpolar hydrocarbon solvents.

  • Hydrogen Bonding: this compound lacks hydrogen bond donors (like -OH or -NH groups) but can act as a hydrogen bond acceptor at its oxygen atoms. This capability enhances its solubility in protic solvents (e.g., alcohols) and other hydrogen bond donors.

Based on these properties, this compound is expected to exhibit good solubility in polar aprotic solvents (like acetone (B3395972) and ethyl acetate) and polar protic solvents (like ethanol (B145695) and methanol), with limited solubility in nonpolar solvents (like hexane (B92381) and toluene).

Quantitative Solubility Data

Solvent NameSolvent TypeTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Notes
MethanolPolar Protice.g., 25
EthanolPolar Protice.g., 25
AcetonePolar Aprotice.g., 25
Ethyl AcetatePolar Aprotice.g., 25
DichloromethanePolar Aprotice.g., 25
AcetonitrilePolar Aprotice.g., 25
Tetrahydrofuran (THF)Polar Aprotice.g., 25
TolueneNonpolare.g., 25
HexaneNonpolare.g., 25

Experimental Protocol for Solubility Determination

The following section details the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Materials and Equipment
  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath with temperature control (±0.1 °C)

  • Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

Workflow for Solubility Determination

The process for determining solubility involves preparing a saturated solution, ensuring equilibrium is reached, and then analyzing the concentration of the solute in the solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess this compound to a vial B Add known volume/mass of solvent A->B C Seal vial tightly B->C D Place vial in thermostatic shaker at constant T C->D Transfer to Shaker E Agitate for 24-72 hours to ensure equilibrium D->E F Allow solid to settle (maintain temperature) E->F G Withdraw supernatant using a pre-warmed syringe F->G Sample for Analysis H Filter into a volumetric flask using a syringe filter G->H I Dilute sample to a known volume for analysis H->I J Quantify concentration via HPLC or UV-Vis I->J K Calculate solubility (e.g., in g/100 mL) J->K G cluster_reactants Starting Materials cluster_synthesis Synthesis Pathway cluster_reagents Key Reagents Furfural Furfural BenzoinCond Benzoin-type Condensation Furfural->BenzoinCond Furoin Furoin (Intermediate) BenzoinCond->Furoin Oxidation Oxidation Reaction Furoin->Oxidation This compound This compound (Final Product) Oxidation->this compound Thiamine Thiamine or Cyanide Catalyst Thiamine->BenzoinCond Oxidant Oxidizing Agent (e.g., Cu(OAc)2) Oxidant->Oxidation

Spectroscopic Data of Furil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Furil (1,2-di(furan-2-yl)ethane-1,2-dione), a key organic compound with applications in chemical synthesis and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the protons on the furan (B31954) rings. Due to the symmetrical nature of the molecule, the two furan rings are chemically equivalent.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.80m2HH5, H5'
~7.64m2HH3, H3'
~6.65m2HH4, H4'

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample. The data presented is based on typical values found in chemical literature. The multiplicities are complex due to coupling between the furan protons.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbonyl carbons and the carbons of the furan rings give rise to distinct signals.[1]

Chemical Shift (δ) ppmAssignment
~180.0C=O
~148.0C2, C2'
~147.0C5, C5'
~122.0C3, C3'
~113.0C4, C4'

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The assignments are based on computational predictions and comparison with similar furan-containing compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl groups and the furan rings.[2][3][4]

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3150Medium=C-H stretch (furan ring)
~1660-1680StrongC=O stretch (α-diketone)
~1560-1580Medium-StrongC=C stretch (furan ring)
~1470-1490MediumC=C stretch (furan ring)
~1000-1250StrongC-O-C stretch (furan ring)
~750-850StrongC-H out-of-plane bend (furan ring)

Note: The spectrum is typically recorded on a solid sample, for example, as a KBr pellet or a thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy

λmax (nm)Molar Absorptivity (ε)Transition
~250-280Highπ → π
~350-450Lown → π

Note: The exact λmax and molar absorptivity values are dependent on the solvent used. The π → π transition is expected to be strong due to the conjugated system, while the n → π* transition of the carbonyl groups is typically weaker.*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tubes (5 mm)

  • Volumetric flask

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated procedure on modern spectrometers.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters, including pulse width, acquisition time, relaxation delay, and number of scans. For a standard ¹H spectrum, a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a standard proton-decoupled pulse sequence.

    • Set the appropriate acquisition parameters. A larger number of scans (e.g., 128 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Pick the peaks in both spectra.

IR Spectroscopy

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Method: KBr Pellet Technique

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade, dried

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr in an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

    • Transfer the powder to the die of a pellet press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Identify and label the major absorption peaks in the spectrum.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound in a suitable solvent.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading in the range of 0.1 to 1.0. A typical concentration for UV-Vis analysis is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the blank cuvette in the reference holder of the spectrophotometer and record a baseline spectrum.

    • Rinse another quartz cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the sample holder.

    • Scan the sample over the desired wavelength range (e.g., 200-600 nm).

  • Data Processing:

    • The spectrophotometer software will automatically subtract the baseline from the sample spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Interpretation & Reporting start Start with This compound Sample dissolve Dissolve in Solvent start->dissolve prepare_solid Prepare Solid (e.g., KBr pellet) start->prepare_solid nmr NMR Spectrometer (¹H & ¹³C) dissolve->nmr uv UV-Vis Spectrophotometer dissolve->uv ir FT-IR Spectrometer prepare_solid->ir process_nmr Fourier Transform, Phasing, Integration nmr->process_nmr process_ir Background Correction, Peak Picking ir->process_ir process_uv Baseline Correction, λmax Determination uv->process_uv interpret_nmr Structure Elucidation process_nmr->interpret_nmr interpret_ir Functional Group Identification process_ir->interpret_ir interpret_uv Electronic Transitions & Conjugation Analysis process_uv->interpret_uv report Final Report interpret_nmr->report interpret_ir->report interpret_uv->report

Caption: General workflow for the spectroscopic analysis of this compound.

References

Toxicological Profile of 1,2-bis(furan-2-yl)ethane-1,2-dione: A Technical Guide Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct toxicological studies on 1,2-bis(furan-2-yl)ethane-1,2-dione have been identified in publicly available literature. This guide provides a toxicological assessment based on the known hazards of its constituent chemical moieties: the furan (B31954) ring and the α-dicarbonyl (1,2-dione) group. The information presented herein is intended for researchers, scientists, and drug development professionals to inform preliminary safety assessments and guide future toxicological testing.

Executive Summary

1,2-bis(furan-2-yl)ethane-1,2-dione is a molecule combining two furan rings and an α-dicarbonyl functional group. While no specific toxicity data for this compound exists, a review of structurally related compounds, particularly furan and various α-dicarbonyls, suggests potential for significant toxicity. The furan moiety is associated with hepatotoxicity and carcinogenicity in rodents, primarily through metabolic activation by cytochrome P450 enzymes to a reactive dialdehyde (B1249045) metabolite. The α-dicarbonyl group is known to react with cellular nucleophiles, leading to the formation of advanced glycation end-products (AGEs) and potential genotoxicity. This document summarizes the available toxicological data for these structural analogues, outlines relevant experimental protocols, and presents key metabolic pathways to provide a comprehensive, albeit inferred, toxicological profile of 1,2-bis(furan-2-yl)ethane-1,2-dione.

Toxicological Data of Structural Analogues

The toxicological profile of 1,2-bis(furan-2-yl)ethane-1,2-dione can be inferred by examining the toxicology of the furan ring system and α-dicarbonyl compounds.

Furan

Furan is a known hepatotoxin and carcinogen in rodents.[1][2][3] Its toxicity is primarily mediated by its metabolic activation in the liver.

Table 1: Summary of Toxicological Data for Furan

EndpointSpeciesRoute of AdministrationKey FindingsReference
Carcinogenicity Rats (F344/N)GavageCholangiocarcinomas, hepatocellular adenomas and carcinomas.[4]
Mice (B6C3F1)GavageHepatocellular adenomas and carcinomas.[4]
Hepatotoxicity RodentsOralPotent hepatotoxin.[1][2]
Metabolism Rodents, HumansIn vitro (hepatocytes)Metabolized by cytochrome P450 2E1 to cis-2-butene-1,4-dial (BDA).[5]
Genotoxicity MiceOralEvidence of DNA damage at high doses; contribution to carcinogenicity is debated.[4]
α-Dicarbonyl Compounds

α-Dicarbonyl compounds are known for their high reactivity towards cellular nucleophiles, including proteins and DNA. This reactivity can lead to cellular damage and has been associated with genotoxicity.[6]

Table 2: Summary of Toxicological Data for Representative α-Dicarbonyl Compounds

CompoundEndpointTest SystemKey FindingsReference
Methylglyoxal GenotoxicityBacterial and eukaryotic mutagenicity testsDNA-damaging effect.[6]
Glyoxal GenotoxicityBacterial and eukaryotic mutagenicity testsDNA-damaging effect.[6]
Glyoxal Acute ToxicityEscherichia coliApproximately 10 times more toxic than glycolaldehyde.[7][8]
Various GenotoxicityPM2 test systemDNA strand breaking activity.[6]

Experimental Protocols

Detailed methodologies for key toxicological assays relevant to the potential hazards of 1,2-bis(furan-2-yl)ethane-1,2-dione are described below.

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration of a substance that is cytotoxic to cultured cells.

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media and conditions.[9][10]

    • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

    • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured spectrophotometrically.

    • Data Analysis: The concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Alkaline Comet Assay for Genotoxicity
  • Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.

  • Methodology:

    • Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., liver) or from cultured cells exposed to the test compound.[4]

    • Embedding: The cells are embedded in a thin layer of low-melting-point agarose (B213101) on a microscope slide.

    • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

    • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed, allowing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

    • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.

    • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

Mandatory Visualizations

Metabolic Activation of Furan

The primary mechanism of furan-induced toxicity involves its metabolic activation in the liver. The following diagram illustrates this critical pathway.

G Metabolic Activation Pathway of Furan Furan Furan P450 Cytochrome P450 2E1 Furan->P450 Oxidation BDA cis-2-Butene-1,4-dial (BDA) (Reactive Metabolite) P450->BDA Macromolecules Cellular Macromolecules (Proteins, DNA) BDA->Macromolecules Covalent Binding Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Hepatotoxicity & Carcinogenicity Adducts->Toxicity

Caption: Metabolic activation of furan to its reactive metabolite, leading to toxicity.

General Workflow for In Vitro Genotoxicity Testing

The following diagram outlines a typical workflow for assessing the genotoxic potential of a chemical compound using an in vitro assay.

Workflow for In Vitro Genotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results cell_culture Cell Culture (e.g., Mammalian Cells) exposure Cell Exposure to Compound cell_culture->exposure compound_prep Test Compound Preparation (Dose Range) compound_prep->exposure incubation Incubation Period exposure->incubation assay Genotoxicity Assay (e.g., Comet Assay, Ames Test) incubation->assay data_acq Data Acquisition (e.g., Microscopy, Plate Reader) assay->data_acq data_analysis Statistical Analysis data_acq->data_analysis conclusion Conclusion on Genotoxic Potential data_analysis->conclusion

Caption: A generalized workflow for conducting an in vitro genotoxicity study.

Inferred Toxicological Profile and Recommendations

Based on the toxicological data of its structural components, 1,2-bis(furan-2-yl)ethane-1,2-dione is predicted to have the following toxicological properties:

  • Hepatotoxicity: The presence of two furan rings suggests a high potential for liver toxicity, likely initiated by metabolic activation via cytochrome P450 enzymes.

  • Genotoxicity: Both the furan metabolite (cis-2-butene-1,4-dial) and the α-dicarbonyl group have demonstrated genotoxic potential. Therefore, 1,2-bis(furan-2-yl)ethane-1,2-dione should be considered as a potential genotoxic agent.

  • Carcinogenicity: Given the carcinogenic nature of furan in rodents, and the potential for genotoxicity, long-term exposure to 1,2-bis(furan-2-yl)ethane-1,2-dione may pose a carcinogenic risk.

Recommendations for Future Research:

Due to the complete lack of empirical data, the following toxicological studies are recommended to accurately characterize the risk profile of 1,2-bis(furan-2-yl)ethane-1,2-dione:

  • In vitro cytotoxicity studies in relevant cell lines (e.g., human hepatocytes).

  • A battery of in vitro genotoxicity assays , including the Ames test for mutagenicity and the comet assay or micronucleus test for clastogenicity.

  • In vitro metabolism studies using liver microsomes or hepatocytes to identify the metabolites and the specific P450 enzymes involved.

  • Acute oral toxicity studies in rodents to determine the LD50 and identify target organs of toxicity.

  • Repeated-dose toxicity studies to evaluate the effects of sub-chronic exposure, with a focus on histopathological examination of the liver.

This structured approach will provide the necessary data to perform a comprehensive risk assessment for 1,2-bis(furan-2-yl)ethane-1,2-dione.

References

A Technical Guide to High-Purity Furil for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Furil (1,2-bis(furan-2-yl)ethane-1,2-dione) is a versatile diketone that serves as a crucial building block in organic synthesis and medicinal chemistry. Its unique chemical structure, featuring two furan (B31954) rings, imparts valuable reactivity, making it an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] For researchers and drug development professionals, access to high-purity this compound is paramount to ensure the reliability and reproducibility of experimental results and the quality of synthesized target molecules. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, detailed experimental protocols for its synthesis and purification, and visualizations of key chemical pathways and workflows.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound at different purity grades suitable for research and development purposes. The following table summarizes key information from several prominent suppliers to facilitate easy comparison.

SupplierProduct Name/GradeCAS NumberPurityAvailable QuantitiesPhysical FormMelting Point (°C)
GTI Laboratory Supplies This compound, 99.9%, for synthesis, Certified®492-94-499.9% (GC)1gDark yellow powder162-165
Chem-Impex This compound492-94-4≥ 98% (GC)VariesWhite to amber crystalline powder163 - 166
Thermo Scientific Chemicals 2,2'-Furil, 98%492-94-4≥97.5% (GC)5g, 25gCrystals or powder159.0-165.0
TCI America This compound492-94-4>98.0% (GC)VariesVariesNot Specified
Sigma-Aldrich This compound492-94-498%DiscontinuedSolid163-165
AdipoGen Life Sciences This compound492-94-4Not Specified (Determined by 1H-NMR)VariesFaint yellow powderNot Specified
GFS Chemicals This compound492-94-4Not Specified10gNot Specified>=165.00, <=168.00

Experimental Protocols

The synthesis of high-purity this compound is typically achieved through a two-step process starting from furfural (B47365). The first step involves the benzoin-type condensation of furfural to form furoin (B1674284), which is subsequently oxidized to this compound. An eco-friendly and efficient method utilizes thiamine (B1217682) (Vitamin B1) as a catalyst for the initial condensation, avoiding the use of hazardous cyanides.[3][4]

I. Synthesis of Furoin from Furfural

This protocol is adapted from a method utilizing thiamine as a catalyst.[3]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve thiamine hydrochloride in water.

  • Cool the solution in an ice-water bath and adjust the pH to approximately 9-10 by the dropwise addition of a sodium hydroxide solution.

  • Add 95% ethanol to the mixture.

  • To this cooled and pH-adjusted solution, add freshly distilled furfural.

  • Heat the reaction mixture to 65-70°C and maintain this temperature with stirring for 1.5 to 2 hours.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of furoin.

  • Collect the furoin crystals by vacuum filtration, wash with cold water, and dry.

II. Oxidation of Furoin to this compound

This protocol describes the oxidation of the synthesized furoin to this compound.[3]

Materials:

Procedure:

  • In a round-bottom flask, prepare a solution of copper(II) acetate and ammonium nitrate in acetic acid.

  • Add the dry furoin to this solution.

  • Heat the mixture to reflux (approximately 95-100°C) with constant stirring for about 1.5 hours. The solution should turn from blue to a different color, indicating the progress of the reaction.

  • After the reaction is complete, cool the mixture.

  • Pour the cooled reaction mixture into ice-water to precipitate the crude this compound.

  • Collect the crude this compound by vacuum filtration and wash it thoroughly with water.

III. Purification of this compound by Recrystallization

To obtain high-purity this compound, the crude product from the oxidation step should be recrystallized.

Materials:

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot methanol or ethanol in a flask.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature. This compound will start to crystallize.

  • To maximize the yield, cool the flask in an ice bath once it has reached room temperature.

  • Collect the purified this compound crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent (methanol or ethanol).

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain high-purity this compound as a yellow crystalline solid.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the two-step synthesis of this compound from furfural.

Furil_Synthesis Furfural Furfural Furoin Furoin Furfural->Furoin Thiamine (Vitamin B1) NaOH, H2O/Ethanol, 65-70°C This compound This compound Furoin->this compound Cu(OAc)2, NH4NO3 Acetic Acid, Reflux

Caption: Two-step synthesis of this compound from furfural via a furoin intermediate.

Experimental Workflow for this compound Synthesis and Purification

This diagram outlines the complete experimental workflow from starting materials to the final purified product.

Furil_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Furfural condensation Furoin Synthesis (Thiamine Catalysis) start->condensation oxidation This compound Oxidation (Cu(II) Acetate) condensation->oxidation crude_product Crude this compound oxidation->crude_product recrystallization Recrystallization (Methanol/Ethanol) crude_product->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying filtration->drying pure_product High-Purity this compound drying->pure_product

Caption: Experimental workflow for the synthesis and purification of high-purity this compound.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Furil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of Furil (1,2-di(furan-2-yl)ethane-1,2-dione). This compound, a versatile heterocyclic α-diketone, finds applications in organic synthesis and materials science. A thorough understanding of its thermal properties is crucial for its handling, storage, and application in various processes, particularly in drug development and manufacturing where thermal stress is a common factor. This document summarizes the known thermal properties of this compound, outlines detailed experimental protocols for its thermal analysis, and presents a theoretical degradation pathway based on the known reactivity of its constituent functional groups.

Introduction

This compound, with the chemical formula C₁₀H₆O₄, is a crystalline solid characterized by two furan (B31954) rings connected by a diketone bridge. This unique structure imparts specific reactivity and physical properties. The thermal stability of a compound is a critical parameter that dictates its shelf-life, processing conditions, and potential hazards. Thermal degradation can lead to the formation of impurities, loss of efficacy, and in some cases, the generation of toxic byproducts. Therefore, a detailed investigation of a compound's behavior under thermal stress is a fundamental aspect of its chemical and pharmaceutical profiling.

Thermal Properties of this compound

The primary thermal property that has been consistently reported for this compound is its melting point. This data is crucial for identifying the compound and as a preliminary indicator of its purity.

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆O₄N/A
Molecular Weight 190.15 g/mol N/A
Appearance Yellow to brown crystalline powderN/A
Melting Point 163 - 166 °CN/A

Note: The melting point is a range, which is typical for organic compounds and can be influenced by purity.

Data regarding the decomposition temperature, enthalpy of fusion, and specific heat capacity of this compound are not extensively reported in scientific literature. To determine these parameters, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Experimental Protocols for Thermal Analysis

The following sections describe detailed, generalized methodologies for performing TGA and DSC analysis on organic compounds like this compound. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines. Typically, this involves using standard reference materials with known melting points and mass loss profiles.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: Purge the TGA furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (Td5%) as indicators of thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal transitions (e.g., solid-solid transitions, decomposition) of this compound by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program:

    • Equilibrate the sample at a starting temperature of 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to 200 °C (or a temperature beyond the expected melting point but below significant decomposition) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the onset temperature and peak temperature of the endothermic melting transition.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

    • Observe any exothermic peaks that may indicate decomposition.

Hypothetical Thermal Degradation Pathway of this compound

In the absence of specific experimental data on the thermal degradation of this compound, a hypothetical pathway can be proposed based on the known chemistry of furan and α-diketone moieties. The furan ring is known to undergo thermal ring-opening reactions, while the diketone linkage can be susceptible to cleavage.

Key Postulated Degradation Steps:

  • Homolytic Cleavage: At elevated temperatures, the C-C bond between the two carbonyl groups could undergo homolytic cleavage to form two furoyl radicals.

  • Decarbonylation: The resulting furoyl radicals could then lose a molecule of carbon monoxide (decarbonylation) to form furyl radicals.

  • Furan Ring Opening: The furyl radicals or the intact furan rings at higher temperatures could undergo ring-opening to form various unsaturated acyclic species.

  • Rearrangement and Secondary Reactions: The highly reactive intermediates formed can undergo a variety of rearrangement, recombination, and fragmentation reactions, leading to a complex mixture of smaller volatile products such as CO, CO₂, and various hydrocarbons.

The following diagram illustrates this hypothetical degradation pathway.

G Hypothetical Thermal Degradation Pathway of this compound This compound This compound (1,2-di(furan-2-yl)ethane-1,2-dione) Furoyl_Radicals 2 x Furoyl Radicals This compound->Furoyl_Radicals Homolytic Cleavage CO1 Carbon Monoxide (CO) Furoyl_Radicals->CO1 Furyl_Radicals 2 x Furyl Radicals Furoyl_Radicals->Furyl_Radicals Decarbonylation Ring_Opening Furan Ring Opening Furyl_Radicals->Ring_Opening Acyclic_Intermediates Unsaturated Acyclic Intermediates Ring_Opening->Acyclic_Intermediates Secondary_Reactions Rearrangement & Secondary Reactions Acyclic_Intermediates->Secondary_Reactions Final_Products Complex Mixture of Volatile Products (CO, CO₂, hydrocarbons, etc.) Secondary_Reactions->Final_Products

Caption: Hypothetical thermal degradation pathway of this compound.

Experimental Workflow for Thermal Stability Assessment

A systematic workflow is essential for a comprehensive evaluation of the thermal stability of a compound like this compound. This involves a combination of analytical techniques to gather both quantitative data and qualitative information about the degradation process.

The following diagram outlines a logical experimental workflow for this purpose.

G Experimental Workflow for Thermal Stability Assessment Start Start: this compound Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA_Data Decomposition Profile (T_onset, T_d5%) TGA->TGA_Data Py_GC_MS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) TGA->Py_GC_MS Informed by TGA results TGA_FTIR TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) TGA->TGA_FTIR Informed by TGA results DSC_Data Melting Point (T_m) Enthalpy of Fusion (ΔH_fus) Decomposition Exotherm DSC->DSC_Data Data_Analysis Comprehensive Data Analysis & Interpretation TGA_Data->Data_Analysis DSC_Data->Data_Analysis Py_GC_MS_Data Identification of Degradation Products Py_GC_MS->Py_GC_MS_Data Py_GC_MS_Data->Data_Analysis TGA_FTIR_Data Real-time Identification of Evolved Gaseous Products TGA_FTIR->TGA_FTIR_Data TGA_FTIR_Data->Data_Analysis Report Final Report on Thermal Stability and Degradation Data_Analysis->Report

Caption: General experimental workflow for thermal stability assessment.

Conclusion

This technical guide has summarized the currently available information on the thermal stability of this compound and provided a framework for its further investigation. While the melting point of this compound is well-documented, a detailed understanding of its decomposition behavior requires further experimental work using techniques such as TGA and DSC. The hypothetical degradation pathway presented here, involving homolytic cleavage and decarbonylation, serves as a starting point for mechanistic studies. For professionals in drug development and materials science, a thorough thermal analysis as outlined in the experimental workflow is critical to ensure the safe and effective use of this compound. Future research should focus on obtaining empirical data from TGA-MS or Py-GC-MS to identify the specific degradation products and elucidate the precise degradation mechanism.

The Chemistry of Furil: A Technical Guide to its History, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furil (1,2-di(furan-2-yl)ethane-1,2-dione) is a vicinal diketone that serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds, pharmaceuticals, and agrochemicals.[1] This technical guide provides a comprehensive overview of the history, discovery, and detailed synthetic methodologies for this compound. It includes a compilation of quantitative data, experimental protocols, and visual representations of its synthesis and related chemical transformations. This document is intended to be a resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of organic chemistry and the study of 1,2-dicarbonyl compounds. While the exact first synthesis of this compound is not definitively documented in a singular landmark paper, its preparation follows from the well-established chemistry of its precursor, furoin (B1674284). The first detailed and accessible method for the preparation of this compound was published in the Journal of the American Chemical Society in 1933 by W. W. Hartman and J. B. Dickey.[2] This work provided a practical route for the synthesis of this compound, which was noted for the use of its dioxime derivative as an analytical reagent.[3]

The chemistry of α-diketones, such as the closely related benzil, was explored extensively in the 19th century by pioneering chemists like Justus von Liebig, who first reported the benzilic acid rearrangement in 1838. This rearrangement of 1,2-diketones to α-hydroxy carboxylic acids is a fundamental reaction of this class of compounds.

Physicochemical and Spectroscopic Data

This compound is a yellow-brown crystalline solid.[4] A summary of its key physical and spectroscopic properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₆O₄[5]
Molar Mass190.15 g/mol [4]
Melting Point163-166 °C[4][6]
AppearanceYellow-brown powder[4]
¹H NMR (CDCl₃, 90 MHz)[7]
δ (ppm)Assignment
7.793A
7.639B
6.646C
IR (KBr, cm⁻¹)[8]
3144=C-H stretch
1640C=O stretch
1488C=C stretch
1149-1026C-O-C stretch
UV-Vis (Methanol)[8]
λmax301 nm
Mass Spectrum (m/z)[8]
M⁺190

Synthesis of this compound

The primary and most common route for the synthesis of this compound involves a two-step process starting from furfural (B47365). The first step is the acyloin condensation of furfural to form furoin, which is subsequently oxidized to this compound.

Step 1: Synthesis of Furoin from Furfural

The classical method for the acyloin condensation of furfural to furoin utilizes a cyanide catalyst. However, due to the toxicity of cyanide, more environmentally friendly methods have been developed using thiamine (B1217682) (Vitamin B1) as a catalyst in alkaline conditions.[8][9]

Step 2: Oxidation of Furoin to this compound

Several oxidizing agents can be employed for the conversion of furoin to this compound. Two common and effective methods are detailed below.

Experimental Protocol: Oxidation with Copper(II) Acetate (B1210297) and Ammonium (B1175870) Nitrate (B79036)

This modern and eco-friendly method provides good to excellent yields of this compound.[8]

Procedure:

  • In a suitable reaction vessel, dissolve copper(II) acetate (catalytic amount) and ammonium nitrate in a solvent such as acetic acid to form a homogeneously blue solution.

  • Add furoin (1 equivalent) to the solution.

  • Reflux the mixture for 1.5 hours at a temperature of 95-100 °C.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • The product, this compound, will crystallize from the solution.

  • Collect the crystals by filtration, wash with a cold solvent (e.g., water or ethanol), and dry.

  • Further purification can be achieved by recrystallization.

Yield: 84%[8]

Experimental Protocol: Oxidation with Copper(II) Sulfate (B86663) and Pyridine (B92270)

This is a classical method for the oxidation of α-hydroxy ketones to 1,2-diketones.[6]

Procedure:

  • Prepare a solution of copper(II) sulfate in a mixture of pyridine and water.

  • Add furoin (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2.5 hours at 100 °C.

  • After cooling, the product can be isolated by extraction or filtration.

  • Purify the crude product by recrystallization.

Yield: 91.7%[6]

Synthetic Workflow and Key Reactions

The synthesis of this compound is a straightforward process that can be visualized as a two-step sequence. A related and important reaction of this compound, as with other α-diketones, is the benzilic acid rearrangement.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_reaction Key Reaction Furfural Furfural Furoin Furoin Furfural->Furoin Acyloin Condensation (Thiamine or KCN) This compound This compound Furoin->this compound Oxidation (Cu(OAc)₂/NH₄NO₃ or CuSO₄/Pyridine) FurilicAcid Furilic Acid This compound->FurilicAcid Benzilic Acid Rearrangement (Base catalysis)

Caption: Synthetic pathway from furfural to this compound and its subsequent rearrangement.

Logical Relationship of Synthetic Steps

The synthesis of this compound is a sequential process where the product of the first reaction serves as the substrate for the second.

Logical_Relationship Start Start: Furfural Step1 Step 1: Acyloin Condensation Start->Step1 Intermediate Intermediate: Furoin Step1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 End End Product: this compound Step2->End

References

An In-depth Technical Guide to α-Furil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of α-furil, detailed experimental protocols for its application in nanomaterial synthesis, and a visualization of the underlying reaction pathway.

Core Physicochemical Data

α-Furil, also known as 1,2-di(furan-2-yl)ethane-1,2-dione, is a diketone compound that serves as a versatile building block in organic synthesis and materials science. Its key quantitative properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₆O₄[1][2]
Molecular Weight 190.15 g/mol [1][2]
Appearance Yellow-brown powder[3]
Melting Point 163 to 165 °C[3]
CAS Number 492-94-4[1]

High-Pressure Synthesis of Double-Core Nanothreads from α-Furil

A notable application of α-furil is its use as a precursor for the synthesis of well-ordered, double-core carbon nanothreads through a pressure-induced polymerization process. This method leverages the unique structural transformation of α-furil under high pressure to facilitate a topochemical-like Diels-Alder cycloaddition reaction.

This protocol details the methodology for the synthesis and analysis of nanothreads from α-furil using a diamond anvil cell (DAC) for in-situ monitoring and a Paris-Edinburgh (PE) press for bulk sample production.

1. Sample Preparation and Loading:

  • Powdered α-furil is loaded into a diamond anvil cell (DAC) for in-situ X-ray diffraction (XRD) and vibrational spectroscopy analysis.[1]

2. In-situ High-Pressure Analysis:

  • The DAC is compressed, and the structural and behavioral changes of the α-furil sample are monitored.

  • At approximately 1.6 GPa, α-furil undergoes a phase transition from its ambient orthorhombic Fdd2 phase to a trans-planar conformation.[1] This transition is critical as it aligns the furan (B31954) rings into a stacked geometry favorable for reaction.

  • Upon further compression to around 8.5 GPa, a topochemical-like polymerization occurs.[1]

3. Bulk Synthesis:

  • For larger scale synthesis, a Paris-Edinburgh (PE) press is utilized, compressing the α-furil sample to approximately 20 GPa.[1]

4. Product Recovery and Characterization:

  • The pressure is released, and the resulting deep red colored nanothread product is recovered.

  • The recovered sample is analyzed using XRD and Fourier-transform infrared spectroscopy (FTIR) to confirm its crystalline structure and the formation of sp³ C-O-C bonds, indicative of the Diels-Alder reaction between furan rings.[1]

Reaction Pathway Visualization

The following diagram illustrates the pressure-induced transformation of α-furil into double-core nanothreads.

alpha_furil_nanothread_synthesis cluster_start Initial State cluster_process High-Pressure Treatment cluster_planarization Planarization cluster_polymerization Polymerization cluster_reaction Reaction Mechanism cluster_end Final Product start α-Furil Powder (Orthorhombic Fdd2 Phase) planarization Pressure-Induced Planarization (~1.6 GPa) start->planarization Compression polymerization Topochemical-like Polymerization (>8.5 GPa) planarization->polymerization Further Compression reaction [4+2] Diels-Alder Cycloaddition polymerization->reaction end Double-Core Nanothreads reaction->end

Pressure-induced synthesis of nanothreads from α-furil.

References

In-Depth Technical Guide to Quantum Chemical Calculations on Furil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of Furil (1,2-di(furan-2-yl)ethane-1,2-dione), a molecule of interest in medicinal chemistry and materials science. This document details the computational methodologies employed, summarizes key quantitative findings, and presents visual workflows for theoretical analysis.

Introduction to this compound

This compound is an organic compound consisting of two furan (B31954) rings connected by a 1,2-dione (α-diketone) linker. Its structural and electronic properties, including the conformational flexibility of the furan rings and the reactivity of the diketone group, make it a subject of interest for theoretical investigation. Quantum chemical calculations offer a powerful tool to elucidate the molecular structure, electronic behavior, and spectroscopic properties of this compound and its derivatives, providing insights that are crucial for applications in drug design and materials development.

Computational Methodologies

The theoretical investigation of this compound and its derivatives predominantly employs Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of this compound involves the optimization of its molecular geometry to find the lowest energy conformation.

Experimental Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional.

  • Basis Set: 6-31G(d) or larger basis sets, such as 6-311++G(d,p), are typically employed to provide a good description of the electronic structure.

  • Procedure: An initial guess of the this compound structure is subjected to geometry optimization, where the forces on each atom are minimized to locate a stationary point on the potential energy surface. A subsequent frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Conformational analysis of this compound focuses on the rotational isomers arising from the rotation around the C-C single bonds connecting the furan rings to the dione (B5365651) bridge. The dihedral angles between the furan rings and the dione plane are the primary coordinates of interest. The relative energies of different conformers (e.g., syn and anti) are calculated to determine the most stable conformations.

Electronic Structure Analysis

Understanding the electronic properties of this compound is essential for predicting its reactivity and intermolecular interactions.

Experimental Protocol:

  • Method: DFT calculations at the same level of theory as the geometry optimization.

  • Properties Calculated:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions.

Vibrational Spectroscopy

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of this compound, aiding in the interpretation of experimental spectroscopic data.

Experimental Protocol:

  • Method: Frequency calculations are performed at the optimized geometry using DFT.

  • Procedure: The calculation yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Electronic Transitions (UV-Vis Spectroscopy)

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be correlated with the experimental UV-Vis absorption spectrum.

Experimental Protocol:

  • Method: TD-DFT calculations are performed on the ground-state optimized geometry.

  • Functional/Basis Set: The same functional and basis set used for the ground-state calculations are typically employed.

  • Procedure: The calculation provides a list of vertical excitation energies, corresponding wavelengths, and oscillator strengths for the electronic transitions. These theoretical predictions help in the assignment of the absorption bands observed in the experimental spectrum.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from quantum chemical calculations on this compound and its derivatives. Note: Data for the unsubstituted this compound molecule is limited in the current literature; therefore, data from closely related derivatives are included for comparative purposes.

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
α-Furil Dioxime[1]B3LYP/6-31G(d)--0.16131 a.u.-

Table 1: Calculated Electronic Properties of this compound Derivatives.

CompoundExperimental Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹)Vibrational Assignment
This compound(Data from NIST WebBook)(Requires specific calculation)C=O stretching, furan ring modes

Table 2: Vibrational Frequencies of this compound.

Visualizing Computational Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for quantum chemical calculations on this compound.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis of Results mol_structure Initial Molecular Structure (e.g., from builder or database) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum conf_analysis Conformational Analysis geom_opt->conf_analysis elec_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_props uv_vis UV-Vis Spectra (TD-DFT) geom_opt->uv_vis Ground State Geometry vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra

Caption: General workflow for quantum chemical calculations on this compound.

DFT_Methodology cluster_dft DFT Calculation Steps choose_functional 1. Choose Functional (e.g., B3LYP, PBE0) choose_basis_set 2. Choose Basis Set (e.g., 6-31G(d), cc-pVTZ) choose_functional->choose_basis_set define_task 3. Define Calculation Type (Optimization, Frequency, etc.) choose_basis_set->define_task run_calculation 4. Perform Calculation define_task->run_calculation post_processing 5. Analyze Output (Energies, Frequencies, Orbitals) run_calculation->post_processing

Caption: Key steps in performing a DFT calculation.

Conclusion

Quantum chemical calculations provide invaluable insights into the molecular properties of this compound and its derivatives. DFT and TD-DFT methods are powerful tools for predicting geometries, electronic structures, and spectroscopic features, which can guide experimental studies and the rational design of new molecules for various applications. While the computational data on the parent this compound molecule is still emerging, the methodologies outlined in this guide provide a solid foundation for its further theoretical exploration. Future work should focus on a more detailed conformational analysis of this compound and a comprehensive comparison of calculated properties with experimental data to validate and refine the computational models.

References

literature review of Furil and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Biological Activity of Furil and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of this compound (1,2-di(furan-2-yl)ethane-1,2-dione), a key heterocyclic building block, and its analogues. The document details modern synthetic methodologies, explores significant biological activities with a focus on enzyme inhibition, and provides detailed experimental protocols for key procedures.

Introduction

This compound, with the systematic name 1,2-di(furan-2-yl)ethane-1,2-dione (CAS 492-94-4), is a yellow crystalline compound belonging to the α-diketone family.[1] Its structure, featuring two furan (B31954) rings connected by a diketone bridge, makes it an electron-rich and reactive molecule. This reactivity has established this compound as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] While this compound itself has reported antimicrobial and anti-inflammatory properties, significant research interest lies in the derivatization of its core structure to produce analogues with potent and specific biological activities.[1]

This review focuses on two primary areas of therapeutic interest for this compound analogues: urease inhibition and tubulin polymerization inhibition. Analogues such as furan chalcones have emerged as powerful inhibitors of urease, an enzyme critical for the survival of pathogens like Helicobacter pylori.[3] Other heterocyclic structures derived from or related to the this compound scaffold have shown potent cytotoxic and anti-cancer activity by disrupting microtubule dynamics through tubulin inhibition.[4]

Synthesis of this compound

The classical synthesis of this compound involves a two-step process starting from furfuraldehyde. Historically, this process utilized hazardous reagents like potassium cyanide and yielded suboptimal results.[5] Modern, eco-friendly methods have been developed that offer higher yields and improved safety profiles.

A widely adopted green synthesis involves the acyloin condensation of furfuraldehyde to its precursor, furoin (B1674284), catalyzed by thiamine (B1217682) (Vitamin B1).[2][5] The subsequent oxidation of furoin to this compound is efficiently achieved using a copper(II) acetate (B1210297) and ammonium (B1175870) nitrate (B79036) system.[1][5] This method is not only safer but provides excellent yields, with the furoin step reaching up to 82.7% and the final oxidation to this compound achieving yields as high as 91.7%.[6]

G cluster_step1 Step 1: Acyloin Condensation cluster_step2 Step 2: Oxidation Furfuraldehyde Furfuraldehyde (2 eq) Catalyst1 Thiamine (Vitamin B1) NaOH (aq), pH ≈ 9.0 Furfuraldehyde->Catalyst1 1. Mix Furoin Furoin (Yield: ~83%) Catalyst1->Furoin 2. Reflux Furoin->Furoin_input Oxidant Cu(OAc)₂ / NH₄NO₃ in Methanol (B129727) This compound This compound (Yield: ~84-92%) Oxidant->this compound 2. Reflux Furoin_input->Oxidant 1. Add to oxidant solution

Figure 1: Workflow for the eco-friendly synthesis of this compound.

Biological Activities of this compound Analogues

The versatile this compound scaffold allows for the synthesis of a diverse range of analogues with significant therapeutic potential. Research has particularly focused on their role as enzyme inhibitors.

Urease Inhibition

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In pathogenic bacteria such as Helicobacter pylori, the ammonia produced neutralizes gastric acid, facilitating bacterial colonization and leading to conditions like peptic ulcers and gastric cancer.[7] Consequently, urease inhibitors are a major focus for developing new anti-ulcer treatments.[6][8]

Furan chalcones, a class of compounds readily synthesized from furan-containing precursors, have demonstrated potent urease inhibitory activity.[3] Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the phenyl rings dramatically influence inhibitory potency.[9] For instance, compounds with di-chloro substitutions, particularly 2,5-dichloro and 3,4-dichloro, exhibit significantly lower IC50 values than the standard inhibitor, thiourea.[3][9]

G cluster_pathogen H. pylori Pathogenesis cluster_inhibition Mechanism of Inhibition Urea Urea (in stomach) Urease Urease Enzyme (Ni²⁺ dependent) Urea->Urease Ammonia Ammonia (NH₃) + CO₂ Urease->Ammonia ActiveSite Urease Active Site (contains Ni²⁺ ions) Neutralization Gastric Acid Neutralization Ammonia->Neutralization Colonization Bacterial Survival & Colonization Neutralization->Colonization Ulcer Peptic Ulcers, Gastric Cancer Colonization->Ulcer Inhibitor This compound Analogue (e.g., Furan Chalcone) Inhibitor->ActiveSite Binds to Ni²⁺ ions ActiveSite->Urease Blocks Activity Block Inhibition ActiveSite->Block

Figure 2: Urease inhibition by this compound analogues for anti-ulcer therapy.

Table 1: Urease Inhibitory Activity of Furan Chalcone Analogues

Compound ID Substituents IC50 (µM) ± SD Reference
Thiourea (Standard) - 21.25 ± 0.15 [3]
4h 2',5'-dichlorophenyl 16.13 ± 2.45 [3][9]
4s 2'-chlorophenyl 18.75 ± 0.85 [3]
4f 3',4'-dichlorophenyl 21.05 ± 3.52 [3]
4k 3'-chlorophenyl 23.09 ± 3.65 [10]
4j 2'-chloro-5'-nitrophenyl 26.05 ± 2.25 [3]
4m 2'-chloro-4'-nitrophenyl 26.71 ± 0.65 [9]

| 4o | 2',4'-dichlorophenyl | 33.96 ± 9.61 |[10] |

Tubulin Polymerization Inhibition

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in cell division (mitosis), intracellular transport, and maintaining cell structure.[4] Compounds that interfere with tubulin polymerization are among the most effective anti-cancer agents. They typically bind to specific sites on the tubulin protein (e.g., the colchicine, vinca, or taxane (B156437) sites), disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[11][12]

While direct this compound analogues have been less explored in this context, related heterocyclic systems such as indole-furanone hybrids have been developed as potent tubulin polymerization inhibitors.[4] These compounds demonstrate significant cytotoxic activity against various cancer cell lines, validating the potential of furan-containing scaffolds in the design of novel antimitotic agents.[4][12]

G cluster_normal Normal Cell Cycle cluster_inhibition Inhibitor Action Tubulin αβ-Tubulin Dimers MT Microtubules (Dynamic Polymerization) Tubulin->MT Block Polymerization Blocked Tubulin->Block Spindle Mitotic Spindle Formation MT->Spindle MT->Block Division Normal Cell Division (Mitosis) Spindle->Division Inhibitor Tubulin Inhibitor (e.g., Indole-Furanone) Inhibitor->Tubulin Binds to Colchicine Site Arrest G2/M Phase Cell Cycle Arrest Block->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 3: Mechanism of tubulin inhibitors leading to apoptosis.

Key Experimental Protocols

This section provides detailed methodologies for the procedures discussed in this review, compiled from cited literature.

Synthesis of this compound from Furoin[1]
  • Reagents and Equipment: Furoin, Copper(II) acetate (Cu(OAc)₂), Ammonium nitrate (NH₄NO₃), Methanol, round-bottom flask, reflux condenser, heating mantle, filtration apparatus.

  • Procedure:

    • Prepare a solution by dissolving copper(II) acetate (catalytic amount) and ammonium nitrate in methanol within a round-bottom flask. Stir until a homogenous blue solution is formed.

    • Add furoin (1.0 equivalent, e.g., 1.92 g, 0.01 mol) to the solution.

    • Attach a reflux condenser and heat the mixture to reflux at 95-100 °C for 1.5 hours. The reaction progress can be monitored by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product, this compound, will precipitate as yellow crystals.

    • Collect the crystals by vacuum filtration and wash with cold methanol.

    • Dry the crystals to obtain pure this compound. The expected yield is approximately 84%. The product can be characterized by its melting point (165-166 °C), IR, UV (λmax=301nm in methanol), and Mass Spectrometry (m/z: 190).[1]

In Vitro Urease Inhibition Assay (Berthelot Method)[7][13]
  • Reagents and Equipment: Jack bean urease, urea, phosphate (B84403) buffer (pH 7.2), test compounds (dissolved in a suitable solvent like DMSO), standard inhibitor (thiourea), phenol (B47542) reagent (phenol and sodium nitroprusside), alkali reagent (sodium hydroxide (B78521) and sodium hypochlorite), 96-well microplate reader, incubator.

  • Procedure:

    • In a 96-well plate, add 5 µL of the test compound solution at various concentrations to designated wells. For the negative control (100% enzyme activity), add 5 µL of the solvent (e.g., DMSO).[13]

    • Add 25 µL of Jack bean urease enzyme solution to each well except for the blank.

    • Pre-incubate the plate at 37 °C for 5-10 minutes.

    • Initiate the enzymatic reaction by adding 55 µL of urea substrate solution to all wells.

    • Incubate the plate at 37 °C for 20-30 minutes.

    • Stop the reaction and begin color development by adding 70 µL of the phenol reagent followed by 70 µL of the alkali reagent to each well.

    • Incubate the plate for a further 30 minutes at 37 °C to allow the blue-green indophenol (B113434) color to develop.

    • Measure the absorbance of each well using a microplate reader at a wavelength between 625 and 640 nm.[7][13]

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (OD_test / OD_control)] x 100[13]

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound and its analogues represent a promising class of heterocyclic compounds with significant potential in drug development. The establishment of efficient and environmentally friendly synthetic routes facilitates the exploration of this chemical space. Analogues based on the furan scaffold have demonstrated potent, well-characterized activity as inhibitors of urease and tubulin polymerization, two clinically relevant therapeutic targets. The quantitative data for furan chalcones against urease, in particular, highlights a clear path for the development of novel anti-ulcer agents.

Future research should focus on expanding the structural diversity of this compound analogues, exploring their efficacy against other therapeutic targets, and conducting in vivo studies to validate the promising in vitro results. Further investigation into the pharmacokinetics and safety profiles of lead compounds will be crucial for their translation into clinical candidates. The logical and experimental workflows established in the literature provide a solid foundation for these next steps in harnessing the therapeutic potential of this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for the Use of Furfural Derivatives in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the utilization of furfural (B47365) and its derivatives as dienes in Diels-Alder cycloaddition reactions. Due to the electron-withdrawing nature of its aldehyde group, furfural itself is a poor diene for Diels-Alder reactions.[1][2] However, chemical modifications of furfural or the use of specific reaction conditions can facilitate this powerful [4+2] cycloaddition to synthesize a variety of valuable oxanorbornene adducts.

This document outlines three key strategies to successfully employ furfural-derived compounds in Diels-Alder reactions:

  • Direct Diels-Alder Reaction of Furfural and its Derivatives with Maleimides in Aqueous Media.

  • Diels-Alder Reaction of 2-Furoic Acid with Maleimides.

  • Diels-Alder Reaction of 2,5-Bis(hydroxymethyl)furan (BHMF) with N-Phenylmaleimide Derivatives.

Direct Diels-Alder Reaction of Furfural and Derivatives with Maleimides in Aqueous Media

Application Note

The direct Diels-Alder reaction of electron-poor furfurals with maleimides presents a significant challenge due to unfavorable thermodynamics. However, conducting the reaction in an aqueous medium provides a thermodynamic driving force by coupling the cycloaddition equilibrium with the exergonic hydration of the aldehyde functionality in the resulting adduct to form a geminal diol.[3][4][5] This approach enables the synthesis of novel 7-oxanorbornene structures from readily available renewable resources.[3][4] The reaction is highly sensitive to the structure of both the furan (B31954) derivative and the maleimide, as well as the reaction temperature.

Reaction Pathway

Diels_Alder_Furfural Furfural Furfural Derivative (e.g., Furfural, 5-HMF) Plus1 + Furfural->Plus1 Maleimide Maleimide Derivative Adduct Diels-Alder Adduct Maleimide->Adduct Diels-Alder (aqueous medium) Plus1->Maleimide GeminalDiol Hydrated Adduct (gem-diol) Adduct->GeminalDiol Hydration GeminalDiol->Adduct Dehydration Plus2 + H2O Minus2 - H2O

Caption: General scheme for the direct Diels-Alder reaction of furfural derivatives with maleimides in water.

Quantitative Data
EntryFuran DerivativeMaleimide DerivativeTemp. (°C)Time (h)Yield (%)Ref.
1FurfuralN-Methylmaleimide601658[5]
2FurfuralN-Ethylmaleimide601655[5]
3FurfuralN-Propylmaleimide601625[5]
4FurfuralN-Phenylmaleimide601615[5]
55-(Hydroxymethyl)furfural (5-HMF)N-Methylmaleimide601650[5]
65-MethylfurfuralN-Methylmaleimide601618[5]
72-AcetylfuranN-Methylmaleimide601632[5]
Experimental Protocol: Synthesis of the Diels-Alder adduct of Furfural and N-Methylmaleimide

Materials:

Procedure: [5][6]

  • In a glass vial, dissolve furfural (e.g., 0.5 mmol, 1 equivalent) and N-methylmaleimide (e.g., 0.75 mmol, 1.5 equivalents) in demineralized water (e.g., 2 mL).

  • Seal the vial and place it in a preheated oil bath at 60°C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product, a mixture of exo and endo isomers, can be further purified by silica (B1680970) gel chromatography if necessary.

Diels-Alder Reaction of 2-Furoic Acid with Maleimides

Application Note

Despite having an electron-withdrawing carboxyl group, 2-furoic acid and its derivatives can act as dienes in Diels-Alder reactions with maleimides.[7] The reactivity is significantly enhanced in aqueous media, and further promoted by converting the carboxylic acid to its carboxylate salt using a base like sodium hydroxide (B78521) (NaOH) or triethylamine (B128534) (NEt₃).[8] This method allows for the synthesis of functionalized oxanorbornenes under relatively mild conditions.

Experimental Workflow

Furoic_Acid_DA Start Start Mix Mix 2-Furoic Acid, Maleimide, and Base (e.g., NaOH) in Water Start->Mix React Stir at 50°C for 16h Mix->React Cool Cool to Room Temperature React->Cool Acidify Acidify with HCl Cool->Acidify Filter Filter the Precipitate Acidify->Filter Wash Wash with Cold Water Filter->Wash Dry Dry in vacuo Wash->Dry Product Pure Diels-Alder Adduct Dry->Product

Caption: Workflow for the synthesis of Diels-Alder adducts from 2-furoic acid.

Quantitative Data
EntryFuroic Acid DerivativeMaleimide DerivativeBase (1 equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
12-Furoic acidN-MethylmaleimideNoneWater501620[8]
22-Furoic acidN-MethylmaleimideNaOHWater501682[8]
32-Furoic acidN-PhenylmaleimideNaOHWater501675[8]
45-Methyl-2-furoic acidN-MethylmaleimideNaOHWater501695[8]
52,5-Furandicarboxylic acidN-MethylmaleimideNaOH (2 equiv.)Water501656[8]
Experimental Protocol: Synthesis of the Diels-Alder adduct of 2-Furoic Acid and N-Methylmaleimide

Materials:

  • 2-Furoic acid (98%)

  • N-Methylmaleimide (97%)

  • Sodium hydroxide (NaOH)

  • Demineralized water

  • Hydrochloric acid (HCl), 1 M

Procedure: [8][9]

  • In a round-bottom flask, dissolve 2-furoic acid (e.g., 0.5 mmol, 1 equivalent) and sodium hydroxide (e.g., 0.5 mmol, 1 equivalent) in water (to make a 1 M solution).

  • Add N-methylmaleimide (e.g., 0.75 mmol, 1.5 equivalents) to the solution.

  • Stir the mixture at 50°C for 16 hours.

  • After cooling the reaction to room temperature, acidify the aqueous solution with 1 M HCl until a precipitate is formed.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold water.

  • Dry the product in vacuo to obtain the pure exo-adduct.

Diels-Alder Reaction of 2,5-Bis(hydroxymethyl)furan (BHMF) with N-Phenylmaleimide Derivatives

Application Note

2,5-Bis(hydroxymethyl)furan (BHMF), a reduction product of 5-hydroxymethylfurfural (B1680220) (5-HMF), is an electron-rich furan derivative that readily participates in Diels-Alder reactions.[10] The reaction with N-phenylmaleimide derivatives proceeds efficiently to yield the corresponding oxanorbornene adducts, which are valuable building blocks for polymers and fine chemicals.

Reaction Signaling Pathway

BHMF_DA_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) Reaction [4+2] Cycloaddition (Methanol, 24h, Reflux) BHMF->Reaction NPM N-Phenylmaleimide Derivative NPM->Reaction Adduct Oxanorbornene Adduct Reaction->Adduct Formation of C-C bonds

Caption: Signaling pathway for the synthesis of oxanorbornene adducts from BHMF.

Quantitative Data
EntryN-Phenylmaleimide DerivativeSolventTemp.Time (h)Yield (%)Ref.
1N-PhenylmaleimideMethanol (B129727)Reflux2485[10]
2N-(4-Hydroxyphenyl)maleimideAcetonitrileReflux2482[10]
3N-(4-Chlorophenyl)maleimideMethanolReflux2488[10]
4N-(4-Methylphenyl)maleimideMethanolReflux2486[10]
Experimental Protocol: Synthesis of the Diels-Alder adduct of BHMF and N-Phenylmaleimide

Materials:

  • 2,5-Bis(hydroxymethyl)furan (BHMF)

  • N-Phenylmaleimide

  • Methanol

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Hexane

Procedure: [10]

  • In a 10 mL round-bottom flask equipped with a magnetic stirring bar, dissolve N-phenylmaleimide (e.g., 135.1 mg, 0.78 mmol) and BHMF (e.g., 100 mg, 0.78 mmol) in methanol (1.7 mL).

  • Stir the reaction mixture at reflux for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the dried crude product in a minimal amount of DCM.

  • Purify the product by column chromatography on silica gel using a solvent system of ethyl acetate/n-hexane (e.g., 8:2).

  • Combine the fractions containing the product and evaporate the solvent to yield the pure adduct.

References

Application Notes and Protocols for Furil-Based Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various polymers derived from furil, a biomass-derived platform chemical. The protocols are intended for researchers in materials science, polymer chemistry, and drug development who are interested in exploring sustainable and functional polymers.

Introduction

Furan-based polymers are a class of polymers derived from renewable resources, offering a promising, sustainable alternative to petroleum-based plastics. The furan (B31954) ring, a key structural motif, can be sourced from the dehydration of sugars. These polymers exhibit a wide range of properties, including high thermal stability, excellent gas barrier properties, and tunable electronic characteristics, making them suitable for applications in advanced materials, packaging, and biomedicine, including drug delivery systems.[1] This document outlines detailed protocols for the synthesis of three major classes of this compound-based polymers: polyamides, polyesters, and poly(furfuryl alcohol), as well as the use of Diels-Alder reactions for creating furan-based polymer architectures.

I. Synthesis of Furan-Based Polyamides

Furan-based polyamides are synthesized through the condensation reaction of a furan-containing dicarboxylic acid or its derivative with a diamine. Interfacial polymerization and melt polycondensation are two common methods employed for their synthesis.

Experimental Protocol: Interfacial Polymerization of Furan-Based Polyamides

This protocol describes the synthesis of furan-based polyamides using 2,5-furandicarbonyl dichloride and various aliphatic diamines.[2]

Materials:

Procedure:

  • Prepare an aqueous solution of the aliphatic diamine and sodium hydroxide.

  • In a separate flask, dissolve 2,5-furandicarbonyl dichloride in chloroform.

  • Add the chloroform solution of FDC dropwise to the vigorously stirred aqueous diamine solution at room temperature.

  • Continue stirring the reaction mixture for 2 hours.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with deionized water and then with acetone to remove unreacted monomers and salts.

  • Dry the resulting furan-based polyamide under vacuum at an elevated temperature.

Quantitative Data Summary for Furan-Based Polyamides
PolymerSynthesis MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Tm (°C)Source
PA4FInterfacial Polymerization----Semi-crystalline[2]
PA6FInterfacial Polymerization----Amorphous[2]
PA8FInterfacial Polymerization----Amorphous[2]
PA6FMelt Polycondensation12,00020,0001.71130-[3]

Note: Specific molecular weight data was not available for all polymers in the cited sources.

Experimental Workflow: Interfacial Polymerization of Furan-Based Polyamides

cluster_prep Reactant Preparation cluster_reaction Polymerization cluster_workup Purification A Aqueous Phase: Diamine + NaOH in Water C Vigorous Stirring (2 hours, Room Temp) A->C B Organic Phase: 2,5-Furandicarbonyl Dichloride in Chloroform B->C D Filtration C->D E Washing (Water & Acetone) D->E F Drying (Vacuum) E->F

Interfacial polymerization workflow for furan-based polyamides.

II. Synthesis of Furan-Based Polyesters: Poly(ethylene furanoate) (PEF)

Poly(ethylene furanoate) (PEF) is a bio-based alternative to PET with superior barrier properties. It is typically synthesized through a two-stage melt polycondensation process.

Experimental Protocol: Two-Stage Melt Polycondensation of PEF

This protocol details the synthesis of PEF from 2,5-furandicarboxylic acid (FDCA) and ethylene (B1197577) glycol (EG).[4][5]

Materials:

  • 2,5-Furandicarboxylic acid (FDCA) or Dimethyl 2,5-furandicarboxylate (DMFD)

  • Ethylene glycol (EG)

  • Antimony trioxide (Sb₂O₃) or other suitable catalyst (e.g., Zinc acetate, Titanium butoxide)[5]

  • Methanol (B129727) (for washing)

Procedure:

Stage 1: Esterification

  • Charge the reactor with FDCA and ethylene glycol in a molar ratio of 1:2.1.[5]

  • Purge the reactor with nitrogen to create an inert atmosphere.

  • Heat the mixture under a nitrogen flow with stirring, gradually increasing the temperature to 170-210°C over approximately 2.5 hours.[4] Water will be distilled off during this stage.

Stage 2: Polycondensation

  • Add the antimony trioxide catalyst (e.g., 300 ppm) to the reaction mixture.[4]

  • Gradually apply a vacuum (down to ~5 Pa) over 15 minutes.

  • Increase the temperature to 250-260°C and continue the reaction under vacuum with stirring for approximately 4 hours. The viscosity of the mixture will increase significantly.[4]

  • Extrude the polymer from the reactor.

  • Mill the polymer and wash it with methanol to remove any unreacted monomers.

  • Dry the final PEF polymer under vacuum.

Quantitative Data Summary for Poly(ethylene furanoate) (PEF)
MonomerCatalystMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Tm (°C)Source
FDCASb₂O₃16,500----[5]
DMFDTBT-----[5]
FDCASb₂O₃---75-85210-220[4]

Note: A direct comparison of all parameters from a single source was not available. The data is compiled from different studies.

Experimental Workflow: Two-Stage Melt Polycondensation of PEF

cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_workup Purification A FDCA + Ethylene Glycol (1:2.1 molar ratio) B Heating (170-210°C) under N₂ A->B C Water Distillation B->C D Add Catalyst (e.g., Sb₂O₃) C->D E Apply Vacuum & Heat (250-260°C) D->E F Viscosity Increase E->F G Extrusion F->G H Milling & Washing (Methanol) G->H I Drying H->I

Workflow for the two-stage melt polycondensation of PEF.

III. Synthesis of Poly(furfuryl alcohol) (PFA)

Poly(furfuryl alcohol) is a thermosetting resin produced by the acid-catalyzed polymerization of furfuryl alcohol.

Experimental Protocol: Acid-Catalyzed Polymerization of Poly(furfuryl alcohol)

This protocol describes a straightforward method for the synthesis of PFA using sulfuric acid as a catalyst.[6]

Materials:

  • Furfuryl alcohol (FA)

  • Sulfuric acid (1 M solution)

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flask equipped with a stirrer, place 50 g of furfuryl alcohol.

  • Slowly add 5 ml of 1 M sulfuric acid to the furfuryl alcohol with continuous stirring at room temperature.

  • Allow the mixture to react. The viscosity will increase over approximately 2 hours, indicating polymerization.

  • Add 50 ml of hexane to the viscous polymer solution and stir.

  • Separate the hexane layer and wash it with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Remove the hexane under reduced pressure using a rotary evaporator to obtain the PFA resin.

Quantitative Data Summary for Poly(furfuryl alcohol) (PFA)
PropertyValueSource
AppearanceBrown viscous material[7]
Viscosity420 poise[6]
Solid Resin Content53%[6]

Note: Detailed molecular weight and thermal data were not consistently provided in a tabular format in the reviewed sources for this specific protocol.

Experimental Workflow: Acid-Catalyzed Polymerization of PFA

cluster_reaction Polymerization cluster_workup Purification A Furfuryl Alcohol B Add 1M H₂SO₄ (slowly, with stirring) A->B C React at Room Temp (~2 hours) B->C D Add Hexane C->D E Wash with NaHCO₃ soln. D->E F Evaporate Hexane E->F

Workflow for the acid-catalyzed polymerization of PFA.

IV. Diels-Alder Reactions Involving Furan Moieties

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for creating complex cyclic structures and for polymer modification and crosslinking. The reaction between a furan (diene) and a maleimide (B117702) (dienophile) is thermally reversible, which can be exploited to create self-healing materials.[8]

Experimental Protocol: Diels-Alder Reaction of Furan-Functionalized Polystyrene with N-phenylmaleimide

This protocol describes the modification of a furan-functionalized polystyrene with a maleimide.[8]

Materials:

Procedure:

  • Dissolve the furan-functionalized polystyrene and N-phenylmaleimide (in a 1:2 molar ratio of furan to maleimide) in dichloromethane.

  • Heat the solution under reflux in a nitrogen atmosphere for 24 hours at 40°C.

  • Precipitate the resulting polymer product by adding the reaction mixture to methanol.

  • Wash the precipitate with dichloromethane to remove any unreacted N-phenylmaleimide.

  • Dry the Diels-Alder adduct product under vacuum at 40°C.

Logical Relationship: Reversible Diels-Alder Reaction

cluster_reactants Reactants Furan Furan (Diene) Adduct Diels-Alder Adduct Furan->Adduct Low Temp (Diels-Alder) Maleimide Maleimide (Dienophile) Maleimide->Adduct Adduct->Furan High Temp (retro-Diels-Alder) Adduct->Maleimide

Reversible Diels-Alder reaction between furan and maleimide.

Characterization of this compound-Based Polymers

The synthesized polymers should be characterized using standard analytical techniques to determine their structure, molecular weight, and thermal properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the desired functional groups (e.g., amide, ester linkages) and the disappearance of starting material peaks.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating units.[2][3]

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).[2][9]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymers.[9]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.[4][9]

Conclusion

The protocols outlined in these application notes provide a foundation for the synthesis and characterization of a variety of this compound-based polymers. These materials, derived from renewable resources, offer a versatile platform for the development of advanced and sustainable materials with potential applications in diverse fields, including drug delivery, where their biocompatibility and functionalizability can be leveraged. Further optimization of reaction conditions and exploration of different furan-based monomers and co-monomers will continue to expand the scope and utility of this promising class of polymers.

References

Application Notes and Protocols for the Analytical Determination of Furil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furil (1,2-bis(furan-2-yl)ethane-1,2-dione) is an alpha-diketone compound containing two furan (B31954) rings. Its detection and quantification in various samples are crucial for quality control in chemical synthesis, as well as for safety and efficacy evaluation in potential pharmaceutical applications. This document provides detailed application notes and protocols for the analytical determination of this compound in diverse sample matrices using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Data Presentation: Comparative Analytical Method Parameters

The following table summarizes the key quantitative parameters for the analytical methods described herein. These values are typical and may require optimization and validation for specific sample matrices and instrumentation.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Instrumentation HPLC system with UV/PDA detectorGas chromatograph with a mass selective detectorUV-Vis Spectrophotometer
Typical Column/Wavelength C18 reverse-phase (4.6 x 150 mm, 5 µm)HP-5MS (30 m x 0.25 mm, 0.25 µm)530 nm (after derivatization)
Mobile Phase/Carrier Gas Acetonitrile (B52724)/Water with 0.1% Formic Acid (gradient)Helium-
Linear Range (estimated) 0.1 - 100 µg/mL0.05 - 50 µg/mL1 - 50 µg/mL
Limit of Detection (LOD) (estimated) 0.05 µg/mL0.01 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) (estimated) 0.1 µg/mL0.05 µg/mL1 µg/mL
Precision (%RSD, estimated) < 5%< 10%< 5%
Accuracy/Recovery (estimated) 95 - 105%90 - 110%95 - 105%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in pharmaceutical formulations and process development samples.

a. Instrumentation and Reagents

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic Acid (analytical grade).

  • This compound analytical standard of known purity.

b. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound is a diketone, a wavelength in the range of 270-300 nm is recommended for initial investigation. The maximum absorption wavelength (λmax) should be determined by running a UV scan of a standard solution.

  • Injection Volume: 10 µL.

c. Sample Preparation

  • Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Perform serial dilutions with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to prepare calibration standards in the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

    • Add a suitable volume of acetonitrile and sonicate for 15 minutes to dissolve the this compound.

    • Dilute to volume with acetonitrile and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to fall within the calibration range.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Tablet Powder) Dissolve Dissolve in Acetonitrile & Sonicate Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Liquid Sample Extract Liquid-Liquid Extraction with Acetonitrile Sample->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into GC-MS Filter->Inject Separate HP-5MS Column Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect TIC Total Ion Chromatogram Detect->TIC Identify Identify by Mass Spectrum TIC->Identify Quantify Quantify using SIM Identify->Quantify Spectrophotometry_Workflow start Prepare Standards and Sample Solutions reagents Add α-naphthol and KOH-creatine solutions start->reagents incubate Incubate for 30 min at room temperature reagents->incubate measure Measure Absorbance at 530 nm incubate->measure plot Plot Calibration Curve measure->plot Standards quantify Determine Sample Concentration plot->quantify Sample Absorbance

Furil as a Photosensitizer in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Furil as a Photosensitizer

This compound (1,2-di(furan-2-yl)ethane-1,2-dione) is an organic compound with promising applications as a photosensitizer in a variety of organic reactions. Its efficacy stems from its photophysical properties, particularly its ability to be excited to a triplet state upon absorption of light. This triplet state can then transfer its energy to other molecules, initiating photochemical transformations. This document provides detailed application notes and protocols for the use of this compound in several key organic reactions.

A photosensitizer is a molecule that can be excited by light and then transfer that energy to another molecule, which then undergoes a chemical reaction.[1] This process is crucial in photochemistry, enabling reactions that would not occur under thermal conditions. The mechanism of photosensitization often involves the generation of a triplet excited state of the photosensitizer, which has a longer lifetime than the singlet excited state, allowing for efficient energy transfer to a substrate.[2][3]

This compound exhibits a triplet-triplet absorption spectrum with bands at 380, 410, 450, and 650 nm, and its triplet state has a lifetime of 1.4 microseconds in [bmim.PF6]. These properties make it a suitable candidate for a triplet photosensitizer in various organic transformations.

Mechanism of this compound Photosensitization

The photosensitizing action of this compound, like other triplet photosensitizers, can be generalized by the following mechanism. This mechanism is fundamental to understanding its role in the reactions detailed in this document.

DOT Script for General Photosensitization Mechanism

G cluster_sensitizer This compound (Sensitizer) cluster_substrate Substrate cluster_product Reaction S0 Ground State (S₀) S1 Singlet Excited State (S₁) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / Non-radiative decay Sub_G Ground State T1->Sub_G Triplet Energy Transfer Sub_T Triplet Excited State Product Product(s) Sub_T->Product Light Light (hν) Light->S0 Absorption

Caption: General mechanism of triplet photosensitization by this compound.

Application 1: [2+2] Photocycloaddition of Enones to Olefins

The [2+2] photocycloaddition of enones to olefins is a powerful method for the synthesis of cyclobutane (B1203170) rings, which are important structural motifs in many natural products and pharmaceuticals.[4][5] This reaction typically proceeds through the triplet excited state of the enone, which can be populated through energy transfer from a photosensitizer like this compound.[4]

Reaction Principle

The reaction involves the excitation of the photosensitizer (this compound) to its triplet state. This triplet sensitizer (B1316253) then transfers its energy to the enone, promoting it to its triplet state. The triplet enone then reacts with a ground-state olefin to form a 1,4-diradical intermediate, which subsequently cyclizes to form the cyclobutane product.

DOT Script for [2+2] Photocycloaddition Workflow

G Start Prepare Reaction Mixture: Enone, Olefin, this compound, Solvent Irradiation Irradiate with UV Light (e.g., 350 nm) Start->Irradiation Reaction Triplet Energy Transfer & [2+2] Cycloaddition Irradiation->Reaction Workup Reaction Work-up and Purification Reaction->Workup Product Cyclobutane Product Workup->Product

Caption: Experimental workflow for this compound-sensitized [2+2] photocycloaddition.

Experimental Protocol

Materials:

  • Cyclohexenone (or other cyclic enone)

  • Cyclopentene (or other olefin)

  • This compound

  • Anhydrous benzene (B151609) (or other suitable solvent)

  • Pyrex reaction vessel

  • UV lamp (e.g., Rayonet reactor with 350 nm lamps)

  • Nitrogen or Argon source for inert atmosphere

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

  • In a Pyrex reaction vessel, dissolve the cyclic enone (1.0 eq), the olefin (1.5-2.0 eq), and this compound (0.1 eq) in anhydrous benzene to achieve a concentration of approximately 0.1 M for the enone.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Seal the vessel and place it in a photochemical reactor.

  • Irradiate the reaction mixture with 350 nm UV light at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting enone.

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the cyclobutane adduct.

  • Characterize the product by NMR and mass spectrometry.

Quantitative Data
EnoneOlefinThis compound (mol%)SolventTime (h)Yield (%)Reference
CyclohexenoneCyclopentene10Benzene675-85[4][5]
2-CyclopentenoneIsobutylene10Benzene860-70[5]

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is representative for this class of reactions.

Application 2: Photosensitized Oxidation of Alkenes

The photosensitized oxidation of alkenes, particularly the ene reaction with singlet oxygen, is a valuable method for the synthesis of allylic hydroperoxides, which are versatile synthetic intermediates. This compound can act as an efficient photosensitizer for the generation of singlet oxygen.

Reaction Principle

Upon irradiation, this compound is excited to its triplet state. This excited this compound molecule can then transfer its energy to ground-state molecular oxygen (a triplet), generating highly reactive singlet oxygen. Singlet oxygen then reacts with an alkene containing an allylic hydrogen in an "ene" type reaction to form an allylic hydroperoxide.

DOT Script for Singlet Oxygen Generation and Reaction

G Furil_T1 This compound (T₁) O2_T ³O₂ (Triplet Oxygen) Furil_T1->O2_T Furil_S0 This compound (S₀) Furil_T1->Furil_S0 Energy Transfer O2_S ¹O₂ (Singlet Oxygen) Alkene Alkene Hydroperoxide Allylic Hydroperoxide O2_SAlkene O2_SAlkene O2_SAlkene->Hydroperoxide Ene Reaction

Caption: Generation of singlet oxygen by this compound and subsequent reaction with an alkene.

Experimental Protocol

Materials:

  • α-Terpinene (or other suitable alkene)

  • This compound

  • Methylene (B1212753) chloride (or other suitable solvent)

  • Pyrex reaction vessel with a gas inlet

  • Visible light source (e.g., sodium lamp or high-power LED)

  • Oxygen source

  • Triphenylphosphine (B44618) (for reduction of the hydroperoxide)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a Pyrex reaction vessel, dissolve α-terpinene (1.0 eq) and this compound (0.05 eq) in methylene chloride to a concentration of approximately 0.1 M for the alkene.

  • Continuously bubble a slow stream of oxygen through the solution while stirring.

  • Irradiate the mixture with a visible light source at 0 °C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and add triphenylphosphine (1.1 eq) portion-wise to reduce the hydroperoxide to the corresponding alcohol.

  • Stir the mixture for an additional hour at room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterize the resulting allylic alcohol by NMR and mass spectrometry.

Quantitative Data
AlkeneThis compound (mol%)SolventTime (h)ProductYield (%)Reference
α-Terpinene5CH₂Cl₂3Ascaridole (B1665189)>90[6]
Citronellol5CH₂Cl₂4Allylic Alcohols80-90

Note: The initial product is the hydroperoxide, which is often reduced in situ to the more stable alcohol for easier isolation and characterization. The yield of ascaridole from α-terpinene is a direct [4+2] cycloaddition of singlet oxygen.

Application 3: Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548).[7][8] When the carbonyl compound itself does not efficiently undergo intersystem crossing, a triplet photosensitizer like this compound can be employed to facilitate the reaction.

Reaction Principle

This compound, upon photoexcitation, populates its triplet state and then transfers energy to the carbonyl compound, promoting it to its triplet excited state. This triplet carbonyl then adds to the ground-state alkene to form a 1,4-diradical intermediate, which subsequently closes to the oxetane ring.

DOT Script for Paternò-Büchi Reaction Pathway

G Start Prepare Mixture: Carbonyl, Alkene, this compound, Solvent Irradiation Irradiate with UV Light (e.g., 350 nm) Start->Irradiation EnergyTransfer This compound (T₁) → Carbonyl (T₁) Irradiation->EnergyTransfer Reaction [2+2] Cycloaddition EnergyTransfer->Reaction Product Oxetane Product Reaction->Product

Caption: this compound-sensitized Paternò-Büchi reaction workflow.

Experimental Protocol

Materials:

  • Benzophenone (B1666685) (or other aromatic ketone/aldehyde)

  • Furan (B31954) (or other alkene)

  • This compound

  • Benzene (as solvent)

  • Pyrex reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter)

  • Nitrogen or Argon source

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Dissolve benzophenone (1.0 eq), furan (2.0-3.0 eq), and this compound (0.1 eq) in benzene in a Pyrex reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 20 minutes.

  • Seal the vessel and irradiate with a medium-pressure mercury lamp using a Pyrex filter (to filter out short-wavelength UV) at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting carbonyl compound is consumed, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel with a hexane/ethyl acetate eluent to afford the oxetane product.

  • Characterize the product by NMR and mass spectrometry.

Quantitative Data
CarbonylAlkeneThis compound (mol%)SolventTime (h)Yield (%)Reference
BenzophenoneFuran10Benzene2460-75[7][9]
Acetophenone2,3-Dimethyl-2-butene10Benzene1870-80[8]

Conclusion

This compound is a versatile and effective triplet photosensitizer for a range of important organic reactions. Its favorable photophysical properties allow for the efficient initiation of photochemical transformations under relatively mild conditions. The protocols provided herein serve as a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. Further optimization of reaction parameters such as solvent, temperature, and light source may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Furil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds, utilizing furil as a versatile starting material. The following sections describe the synthesis of imidazoles, quinoxalines, and pyridazines, complete with experimental procedures, quantitative data, and reaction diagrams.

Synthesis of Furyl-Substituted Imidazoles

The reaction of this compound with ammonium (B1175870) acetate (B1210297) in a cyclocondensation reaction provides a straightforward method for the synthesis of 2,4,5-tri(furan-2-yl)-1H-imidazole. This one-pot synthesis is efficient and yields a highly substituted imidazole (B134444) core, which is a prevalent scaffold in medicinal chemistry.

Quantitative Data
ProductReagentsSolventReaction TimeTemperatureYield (%)Melting Point (°C)
2,4,5-tri(furan-2-yl)-1H-imidazoleThis compound, Ammonium AcetateAcetic AcidNot SpecifiedReflux65.4196-197[1]
Experimental Protocol: Synthesis of 2,4,5-tri(furan-2-yl)-1H-imidazole[2]
  • In a round-bottom flask, combine this compound (1.0 g, 5.26 mmol) and ammonium acetate (4.05 g, 52.6 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of water.

  • Neutralize the mixture to a pH of 9 using a 20% aqueous sodium hydroxide (B78521) solution.

  • Extract the product with ethyl acetate.

  • Remove the solvent from the combined organic layers using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a 3:1 mixture of petroleum ether and ethyl acetate.

  • Recrystallize the purified product from methanol (B129727) to obtain yellow needle-like crystals.

Reaction Pathway

Synthesis_of_Imidazole This compound This compound AceticAcid Acetic Acid (Reflux) This compound->AceticAcid AmmoniumAcetate Ammonium Acetate (CH₃COONH₄) AmmoniumAcetate->AceticAcid Imidazole 2,4,5-tri(furan-2-yl)-1H-imidazole AceticAcid->Imidazole Cyclocondensation

Caption: Synthesis of 2,4,5-tri(furan-2-yl)-1H-imidazole from this compound.

Synthesis of Furyl-Substituted Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The condensation of this compound, a 1,2-dicarbonyl compound, with o-phenylenediamine (B120857) is a classic and effective method for the synthesis of 2,3-di(furan-2-yl)quinoxaline (B5049737).

Quantitative Data
ProductReagentsSolventReaction TimeTemperatureYield (%)Melting Point (°C)
2,3-di(furan-2-yl)quinoxalineThis compound, o-phenylenediamineRectified Spirit30 minWater BathHigh (not specified)Not Specified
Experimental Protocol: Synthesis of 2,3-di(furan-2-yl)quinoxaline[3][4]
  • Prepare a warm solution of this compound (2.1 g, 0.01 mol) in 8 mL of rectified spirit.

  • Prepare a solution of o-phenylenediamine (1.1 g, 0.01 mol) in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the warm this compound solution.

  • Warm the resulting mixture in a water bath for 30 minutes.

  • After warming, add water dropwise to the mixture until a slight cloudiness persists.

  • Allow the solution to cool to room temperature.

  • Filter the precipitated product.

  • Recrystallize the crude product from aqueous ethanol (B145695) to obtain pure 2,3-di(furan-2-yl)quinoxaline.

Reaction Pathway

Synthesis_of_Quinoxaline This compound This compound Ethanol Rectified Spirit (Warm) This compound->Ethanol oPD o-phenylenediamine oPD->Ethanol Quinoxaline 2,3-di(furan-2-yl)quinoxaline Ethanol->Quinoxaline Condensation

Caption: Synthesis of 2,3-di(furan-2-yl)quinoxaline from this compound.

Synthesis of Furyl-Substituted Pyridazines

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The reaction of 1,4-dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303) is a common method for their synthesis. This compound, being a 1,2-dicarbonyl compound, can be envisioned to rearrange or be used as a precursor for a 1,4-dicarbonyl system to synthesize pyridazines, although direct synthesis from this compound requires specific conditions. A general procedure for the synthesis of pyridazines from 1,4-diketones is provided below as a representative protocol.

Quantitative Data (General for 1,4-Diketone Precursors)
ProductReagentsSolventReaction TimeTemperatureYield (%)Melting Point (°C)
Substituted Pyridazine (B1198779)1,4-Diketone, Hydrazine HydrateEthanol4 hRefluxVariesVaries
Experimental Protocol: General Synthesis of Pyridazines from 1,4-Diketones[5]
  • Dissolve the 1,4-diketone (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conceptual Reaction Pathway

Synthesis_of_pyridazine This compound This compound (as a 1,4-dicarbonyl precursor) Solvent Solvent (e.g., Ethanol) This compound->Solvent Hydrazine Hydrazine Hydrate Hydrazine->Solvent pyridazine 3,6-di(furan-2-yl)pyridazine Solvent->pyridazine Cyclocondensation

Caption: Conceptual synthesis of a furyl-substituted pyridazine from a this compound-derived precursor.

Future Directions: Synthesis of Oxazoles and Thiazoles from this compound

Direct synthesis of oxazoles and thiazoles from this compound is not well-documented. However, multi-step synthetic routes can be envisioned. For instance, this compound could potentially be converted to an α-haloketone or an α-aminoketone derivative, which are common precursors for oxazole (B20620) and thiazole (B1198619) synthesis. Further research is required to develop efficient protocols for these transformations.

Proposed Experimental Workflow

Future_Directions cluster_oxazole Oxazole Synthesis cluster_thiazole Thiazole Synthesis Furil_ox This compound Precursor_ox α-functionalized ketone (e.g., α-aminoketone) Furil_ox->Precursor_ox Functional Group Transformation Oxazole Furyl-substituted Oxazole Precursor_ox->Oxazole Cyclization Furil_th This compound Precursor_th α-haloketone Furil_th->Precursor_th Halogenation Thiazole Furyl-substituted Thiazole Precursor_th->Thiazole Hantzsch Synthesis

Caption: Proposed multi-step synthesis of oxazoles and thiazoles from this compound.

References

Application Notes and Protocols for the Catalytic Asymmetric Transfer Hydrogenation of Furil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic asymmetric transfer hydrogenation (ATH) is a powerful and versatile technique for the enantioselective reduction of prochiral ketones, aldehydes, and imines. This method offers a safer and more operationally simple alternative to traditional hydrogenation reactions that often require high-pressure hydrogen gas. The use of readily available hydrogen donors, such as a formic acid/triethylamine (B128534) mixture, and chiral transition metal catalysts allows for the synthesis of valuable chiral alcohols with high enantiopurity.

Furil, an α-diketone, can be selectively reduced to the corresponding chiral diol, a valuable building block in medicinal chemistry and materials science. This document provides detailed application notes and a generalized experimental protocol for the catalytic asymmetric transfer hydrogenation of this compound, based on established procedures for structurally similar α-diketones and other furan-containing ketones.

Reaction Principle

The asymmetric transfer hydrogenation of this compound involves the transfer of a hydride (H⁻) and a proton (H⁺) from a hydrogen donor molecule to the carbonyl groups of this compound. This process is mediated by a chiral catalyst, typically a ruthenium complex bearing a chiral ligand. The enantioselectivity of the reaction is controlled by the chiral environment created by the catalyst, which favors the formation of one enantiomer of the product over the other.

Recommended Catalysts and Reagents

Several chiral ruthenium catalysts have demonstrated high efficiency and enantioselectivity in the ATH of ketones. For the reduction of this compound, catalysts of the Ru-TsDPEN family are highly recommended.

Table 1: Recommended Catalysts for the Asymmetric Transfer Hydrogenation of this compound

Catalyst NameChemical StructureSupplier (Example)
(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ruthenium(II) chloride(Image of (R,R)-TsDPEN-Ru catalyst)Strem Chemicals, Sigma-Aldrich
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ruthenium(II) chloride(Image of (S,S)-TsDPEN-Ru catalyst)Strem Chemicals, Sigma-Aldrich

Hydrogen Source:

A commonly used and highly effective hydrogen source for this transformation is an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).

Experimental Protocol: Asymmetric Transfer Hydrogenation of this compound

This protocol is a general guideline adapted from successful procedures for analogous substrates. Optimization of reaction parameters may be necessary to achieve the best results for this compound.

Materials:

  • This compound (1,2-di(furan-2-yl)ethane-1,2-dione)

  • (R,R)- or (S,S)-TsDPEN-Ru catalyst

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane (B109758) (DCM) or Acetonitrile)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of the Hydrogen Source: In a fume hood, carefully prepare the formic acid/triethylamine azeotrope by slowly adding formic acid to triethylamine in a 5:2 molar ratio with cooling in an ice bath.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol) and the chiral Ru-catalyst (0.01 mmol, 1 mol%).

  • Addition of Solvent and Hydrogen Source: Add the anhydrous solvent (e.g., 5 mL of DCM) to the flask, followed by the formic acid/triethylamine mixture (2.0 mL).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the chiral diol.

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

    • Characterize the product by NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Table 2: Expected Reaction Parameters and Outcomes for the ATH of this compound

ParameterValue/RangeNotes
Substrate Concentration0.1 - 0.5 MHigher concentrations may require longer reaction times.
Catalyst Loading0.5 - 2 mol%Lower catalyst loading can be explored for optimization.
Temperature20 - 40 °CHigher temperatures may decrease enantioselectivity.
Reaction Time2 - 24 hoursMonitor by TLC.
Expected Yield >90%Based on analogous reactions.
Expected Enantiomeric Excess (ee) >95%Highly dependent on the specific catalyst and conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh this compound & Catalyst setup Combine in Schlenk Flask (Inert Atmosphere) reagents->setup h_source Prepare HCOOH/Et3N add_solvents Add Solvent & H-Source h_source->add_solvents setup->add_solvents stir Stir at Room Temperature add_solvents->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify yield Determine Yield purify->yield ee Determine ee (Chiral HPLC/GC) purify->ee characterize NMR, MS purify->characterize

Caption: Experimental workflow for the catalytic asymmetric transfer hydrogenation of this compound.

Proposed Catalytic Cycle

catalytic_cycle Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_hydride [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_hydride HCOOH/Et3N Transition_State [Ru]...H...O=C(this compound) Ru_hydride->Transition_State Product_complex [Ru]-O-CH(OH)-Furil Transition_State->Product_complex Product_complex->Ru_precatalyst + Product Product Chiral Diol (Product) Product_complex->Product HCOOH HCOOH CO2_Et3NH CO2 + Et3NH+ HCOOH->CO2_Et3NH Et3N Et3N Et3N->CO2_Et3NH This compound This compound (Substrate) This compound->Transition_State

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Formic acid is corrosive and should be handled with care.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst. Ensure the reaction is under an inert atmosphere.
Poor quality of reagentsUse freshly distilled solvents and reagents.
Insufficient reaction timeContinue monitoring the reaction by TLC.
Low enantioselectivity Non-optimal temperatureTry running the reaction at a lower temperature (e.g., 0 °C).
Incorrect catalyst enantiomerEnsure the correct (R,R) or (S,S) catalyst is used for the desired product enantiomer.
Racemization of the productThis is unlikely under these conditions but could be investigated.
Difficult purification Co-elution of product and by-productsOptimize the eluent system for column chromatography. Consider recrystallization.

Conclusion

The catalytic asymmetric transfer hydrogenation of this compound using chiral ruthenium catalysts offers a highly efficient and enantioselective route to valuable chiral diols. The provided protocol, based on established methodologies for similar substrates, serves as a robust starting point for researchers. Careful optimization of reaction parameters will be key to achieving high yields and enantioselectivities. This methodology is of significant interest to professionals in drug development and fine chemical synthesis due to its operational simplicity and the high value of the chiral products.

Application Notes and Protocols: Furan/Maleimide Diels-Alder Chemistry for Reversible Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible crosslinking of polymers is a highly sought-after characteristic in the development of advanced materials, including self-healing materials, recyclable thermosets, and stimuli-responsive drug delivery systems.[1][2][3] Among the various chemical strategies to achieve reversible crosslinking, the Diels-Alder reaction between a furan (B31954) group (diene) and a maleimide (B117702) group (dienophile) is one of the most extensively studied and utilized methods.[4][5][6] This cycloaddition reaction forms a thermally reversible covalent bond, allowing for the formation of crosslinked networks at lower temperatures and their dissociation at elevated temperatures, a process known as the retro-Diels-Alder reaction.[5][6]

This document provides detailed application notes and experimental protocols for the use of furan and maleimide functional groups as crosslinking agents for polymers. While the term "furil" was specified, the predominant and relevant chemistry for this application involves the use of furan moieties. This compound, a diketone of furan, is not commonly employed as a crosslinking agent; therefore, this guide focuses on the well-established furan-maleimide Diels-Alder crosslinking system.

The key advantages of this system include:

  • Thermal Reversibility: The ability to form and break crosslinks with temperature changes allows for material reprocessing, repair, and controlled release of encapsulated agents.[1][6]

  • "Click" Chemistry Characteristics: The Diels-Alder reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups, making it a "click" reaction.[5]

  • Tunable Properties: The mechanical and thermal properties of the crosslinked polymer network can be tuned by varying the concentration of furan and maleimide groups, the stoichiometry of the reactants, and the polymer backbone.[4]

Mechanism of Crosslinking: The Diels-Alder Reaction

The crosslinking of polymers using furan and maleimide functional groups is based on the [4+2] cycloaddition reaction, also known as the Diels-Alder reaction. In this reaction, the furan-containing polymer acts as the diene, and the maleimide-containing polymer or a small molecule bismaleimide (B1667444) acts as the dienophile. The reaction forms a stable adduct at lower temperatures, creating a crosslinked network. Upon heating, the reverse reaction, or retro-Diels-Alder, occurs, breaking the crosslinks and returning the material to a more fluid state.[5][6]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_products Products furan_polymer Furan-functionalized Polymer crosslinked_polymer Crosslinked Polymer Network (Diels-Alder Adduct) furan_polymer->crosslinked_polymer Diels-Alder Reaction (Low Temperature) maleimide_crosslinker Maleimide-functionalized Crosslinker maleimide_crosslinker->crosslinked_polymer crosslinked_polymer->furan_polymer Retro-Diels-Alder Reaction (High Temperature) crosslinked_polymer->maleimide_crosslinker

Caption: Diels-Alder and retro-Diels-Alder reaction mechanism.

Quantitative Data on Furan-Maleimide Crosslinked Polymers

The properties of the resulting crosslinked polymers are highly dependent on the reaction conditions and the composition of the starting materials. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Conditions for Diels-Alder Crosslinking

Polymer SystemFuran SourceMaleimide SourceStoichiometric Ratio (Maleimide/Furan)SolventTemperature (°C)TimeReference
Furan-functionalized JeffaminePolymer BackboneBismaleimide (DPBM)VariedChloroform (B151607)60-907 days[4]
Furan-functionalized PolystyrenePolymer BackboneN-phenylmaleimide2:1Dichloromethane4024 h[5]
Poly(methyl vinyl ether-alt-maleic acid)FurfurylamineN-(2-aminoethyl)maleimideN/AWaterRoom Temp.15 min - 18 h[7]
GelatinFurfuryl glycidyl (B131873) etherJeffamine®-based bismaleimideVariedN/AN/AN/A[8]

Table 2: Properties of Furan-Maleimide Crosslinked Polymers

Polymer SystemCrosslink DensityGlass Transition Temp. (Tg, °C)Young's ModulusDe-crosslinking Temp. (°C)Key FindingsReference
Furan-functionalized JeffamineDecreased with lower maleimide/furan ratioDecreased with lower crosslink densityDecreased with lower crosslink densityN/AStoichiometry significantly affects thermomechanical properties.[4]
Furan functionalized polyketonesVariedN/AN/A~120De-crosslinking temperature is largely independent of furan content and molar ratio. Samples can be recycled multiple times.[6][9]
Poly(styrene-stat-4-chloromethylstyrene)N/AN/AN/A140Successful reversible crosslinking demonstrated by insolubility of the crosslinked film.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of furan-maleimide crosslinked polymers.

Protocol 1: Synthesis of Furan-Functionalized Polystyrene

This protocol describes the functionalization of polystyrene with furan groups, which can then be used for Diels-Alder crosslinking.

Materials:

Procedure:

  • Dissolve furan-functionalized polystyrene and N-phenylmaleimide (with a molar ratio of furan to maleimide of 1:2) in dichloromethane.[5]

  • Heat the solution under reflux in a nitrogen atmosphere for 24 hours at 40°C.[5]

  • Precipitate the resulting product in methanol to remove unreacted monomers.[5]

  • Wash the precipitate with dichloromethane.[5]

  • Dry the final product under vacuum at 40°C.[5]

Protocol 2: Formation of a Reversible Diels-Alder Network

This protocol details the crosslinking of a furan-functionalized polymer with a bismaleimide crosslinker.[4]

Materials:

Procedure:

  • Dissolve the furan-functionalized Jeffamine and the bismaleimide (DPBM) crosslinker in chloroform to facilitate mixing.[4]

  • Add hydroquinone (5 wt% of DPBM) to the mixture to act as a radical inhibitor and prevent homopolymerization of the maleimide at high temperatures.[4]

  • Place the container in an oil bath at 60°C and stir magnetically for 5 days.[4]

  • Increase the temperature to 90°C for 2 days to complete the reaction and form the crosslinked network.[4]

Protocol 3: Characterization of Crosslinking

The degree of crosslinking can be assessed using various analytical techniques.

A. Solubility Test:

  • Immerse a sample of the crosslinked polymer in a good solvent for the precursor polymers (e.g., toluene, chloroform).

  • Observe the sample over time. A fully crosslinked polymer will swell but not dissolve, while an uncrosslinked or partially crosslinked polymer will dissolve.[1]

B. Infrared (IR) Spectroscopy:

  • Acquire IR spectra of the polymer before and after the Diels-Alder reaction.

  • Monitor the disappearance of the characteristic peaks of the furan and maleimide groups and the appearance of new peaks corresponding to the Diels-Alder adduct to follow the reaction kinetics.[5][10]

C. Differential Scanning Calorimetry (DSC):

  • Perform DSC analysis on the crosslinked polymer to determine the glass transition temperature (Tg) and to observe the endothermic peak corresponding to the retro-Diels-Alder reaction upon heating.[4][9] This peak indicates the de-crosslinking temperature.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a furan-maleimide crosslinked polymer.

Experimental_Workflow cluster_synthesis Synthesis cluster_crosslinking Crosslinking cluster_characterization Characterization cluster_reversibility Reversibility Study A 1. Synthesize or Procure Furan-Functionalized Polymer C 3. Mix Polymer and Crosslinker in Solvent A->C B 2. Synthesize or Procure Maleimide Crosslinker B->C D 4. Diels-Alder Reaction (Heating at Low Temp.) C->D E 5. Characterize Crosslinked Polymer (Solubility, DSC, IR, Mechanical Testing) D->E F 6. Retro-Diels-Alder (Heating at High Temp.) E->F G 7. Re-crosslinking (Cooling) F->G

Caption: General experimental workflow diagram.

Application in Drug Delivery

The reversible nature of the furan-maleimide crosslinks can be exploited for controlled drug delivery. A drug can be encapsulated within a hydrogel network crosslinked via the Diels-Alder reaction. Upon exposure to a stimulus, such as an increase in temperature, the hydrogel de-crosslinks, leading to the release of the drug.[3][11]

Drug_Delivery_Pathway cluster_encapsulation Drug Encapsulation cluster_stimulus Stimulus Application cluster_release Drug Release Encapsulation Drug is physically entrapped within the crosslinked polymer network. Stimulus Application of heat triggers the retro-Diels-Alder reaction. Encapsulation->Stimulus System Administration Release Network de-crosslinks, increasing mesh size and releasing the encapsulated drug. Stimulus->Release Controlled Release

Caption: Drug delivery signaling pathway diagram.

Conclusion

The use of furan and maleimide functional groups for the reversible crosslinking of polymers via the Diels-Alder reaction offers a versatile and powerful tool for the creation of advanced materials. The ability to control the crosslinking and de-crosslinking with temperature allows for the development of self-healing, recyclable, and stimuli-responsive materials with significant potential in various fields, including drug delivery. The protocols and data presented in this document provide a foundation for researchers and scientists to explore and utilize this dynamic covalent chemistry in their own applications.

References

Application Notes and Protocols for Furil-Mediated Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerization, a process utilizing light to initiate and propagate polymerization reactions, offers significant advantages in various scientific and industrial fields, including materials science, drug delivery, and tissue engineering. This technique provides exceptional spatial and temporal control over the formation of polymeric materials. Furil (1,2-di(furan-2-yl)ethane-1,2-dione), a furan-based aromatic diketone, presents itself as a promising photoinitiator for these processes. Its structure, composed of two furan (B31954) rings connected by a diketone bridge, allows for the absorption of UV light and subsequent generation of free radicals, which can initiate polymerization.[1] These application notes provide a detailed overview of the experimental setup, protocols, and key considerations for utilizing this compound in photopolymerization applications.

Principle of this compound-Mediated Photopolymerization

This compound-mediated photopolymerization is predicated on the generation of free radicals upon UV irradiation. While the precise mechanism for this compound is not extensively detailed in publicly available literature, it is understood to undergo photoreduction to form transient free radicals.[1] Based on the behavior of similar furan-based compounds and diketones, this compound likely functions as a Type II photoinitiator. This process involves the photo-excited this compound molecule abstracting a hydrogen atom from a co-initiator, typically a tertiary amine, to generate an initiating radical.

Proposed Photoinitiation Mechanism:

  • Photo-excitation: this compound absorbs UV light, transitioning to an excited singlet state (¹this compound), followed by intersystem crossing to a more stable triplet state (³this compound).

  • Hydrogen Abstraction: The excited triplet state of this compound interacts with a hydrogen donor (e.g., a tertiary amine co-initiator), abstracting a hydrogen atom.

  • Radical Formation: This hydrogen abstraction results in the formation of a ketyl radical from this compound and an amine-derived radical. The amine-derived radical is typically the primary species that initiates the polymerization of monomers.

Experimental Setup

A typical experimental setup for this compound-mediated photopolymerization requires a controlled light source, a reaction vessel, and the necessary chemical reagents.

1. Light Source:

  • Light Intensity Control: The ability to control the light intensity is crucial for optimizing polymerization kinetics and the properties of the final polymer. This can be achieved using neutral density filters or by adjusting the power supply of the lamp.

2. Reaction Vessel:

  • Material: The reaction vessel should be transparent to the wavelength of UV light being used. Quartz or borosilicate glass vials or plates are suitable choices.

  • Atmosphere Control: To minimize oxygen inhibition, which can quench the triplet state of the photoinitiator and scavenge free radicals, it is often necessary to perform the polymerization in an inert atmosphere. This can be achieved by purging the reaction mixture with nitrogen or argon gas.

3. Reagents:

  • This compound (Photoinitiator): High-purity this compound should be used.

  • Co-initiator: A hydrogen donor, such as a tertiary amine (e.g., triethanolamine (B1662121) (TEOA) or ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB)), is typically required for Type II photoinitiation.

  • Monomer: The choice of monomer will depend on the desired properties of the polymer. Common monomers for photopolymerization include acrylates and methacrylates, such as poly(ethylene glycol) diacrylate (PEGDA) for hydrogel formation.

  • Solvent (optional): If necessary, a solvent that dissolves all components and does not interfere with the polymerization reaction should be chosen.

Experimental Protocols

Below are detailed protocols for preparing a photopolymerizable formulation and conducting the photopolymerization process.

Protocol 1: Preparation of a Photopolymerizable Resin

This protocol describes the preparation of a resin containing this compound, a co-initiator, and a monomer.

Materials:

  • This compound

  • Triethanolamine (TEOA) (co-initiator)

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn 700) (monomer)

  • Phosphate-buffered saline (PBS, pH 7.4) (solvent, for hydrogels)

  • Amber glass vial

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound: In an amber glass vial, dissolve the desired amount of this compound in the chosen solvent. The optimal concentration of this compound needs to be determined empirically, but a starting point of 0.1-1.0% (w/w) relative to the monomer is recommended.

  • Add Co-initiator: Add the co-initiator (e.g., TEOA) to the solution. A typical concentration range for the co-initiator is 1-3% (w/w).

  • Add Monomer: Add the monomer (e.g., PEGDA) to the mixture. For hydrogel preparation, a concentration of 10-30% (w/v) of PEGDA in PBS is common.

  • Mix Thoroughly: Stir the mixture using a magnetic stirrer in the dark until all components are completely dissolved and a homogeneous solution is obtained.

  • Inert Gas Purging: For oxygen-sensitive systems, purge the solution with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.

Protocol 2: Photopolymerization Process

This protocol outlines the steps for initiating and carrying out the polymerization reaction.

Materials:

  • Prepared photopolymerizable resin

  • UV light source (e.g., 365 nm UV-LED)

  • Reaction vessel (e.g., glass slide with a defined mold or a quartz cuvette)

  • Timer

Procedure:

  • Sample Preparation: Transfer the prepared resin into the reaction vessel. The thickness of the sample should be controlled, as it will affect the depth of cure.

  • UV Exposure: Place the reaction vessel under the UV light source at a fixed distance.

  • Initiate Polymerization: Turn on the UV light source to initiate the polymerization.

  • Monitor Curing: The polymerization time will vary depending on the resin composition, light intensity, and desired degree of conversion. Curing can be monitored visually (for gelation) or by analytical methods such as real-time FTIR spectroscopy.

  • Post-Curing (Optional): After the initial UV exposure, a post-curing step (e.g., further UV exposure or thermal treatment) may be performed to enhance the final polymer properties.

  • Characterization: Characterize the resulting polymer for properties such as degree of monomer conversion, mechanical strength, and swelling ratio (for hydrogels).

Data Presentation

Quantitative data is essential for optimizing and reproducing this compound-mediated photopolymerization. The following tables provide a template for organizing experimental data.

Table 1: Photochemical Properties of this compound (Hypothetical Data)

ParameterValueWavelength (nm)Notes
Molar Extinction Coefficient (ε)Data not availableData not availableCrucial for determining optimal concentration and light source.
Quantum Yield (Φ)Data not availableData not availableIndicates the efficiency of radical generation per absorbed photon.
Absorption Maximum (λmax)Expected in UV-A range~350-400Based on the structure of furan-based diketones.

Table 2: Example Formulation and Polymerization Parameters

ComponentConcentrationRole
This compound0.5% (w/w)Photoinitiator
TEOA2.0% (w/w)Co-initiator
PEGDA (Mn 700)20% (w/v) in PBSMonomer
Parameter Value Unit
Light Source Wavelength365nm
Light Intensity10mW/cm²
Exposure Time300seconds
AtmosphereNitrogen-

Table 3: Resulting Polymer Properties (Hypothetical Data)

PropertyValueUnitMethod of Measurement
Monomer Conversion85%FTIR Spectroscopy
Gelation Time45secondsVisual Observation
Swelling Ratio (for hydrogels)600%Gravimetric Analysis
Young's Modulus50kPaMechanical Testing

Visualization of Experimental Workflow and Mechanism

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the proposed photoinitiation mechanism.

experimental_workflow cluster_prep Resin Preparation cluster_poly Photopolymerization cluster_char Characterization dissolve Dissolve this compound & Co-initiator add_monomer Add Monomer dissolve->add_monomer mix Mix to Homogeneity add_monomer->mix purge Purge with N2/Ar mix->purge sample_prep Prepare Sample purge->sample_prep uv_exposure Expose to UV Light sample_prep->uv_exposure curing Monitor Curing uv_exposure->curing post_cure Post-Curing (Optional) curing->post_cure analyze Analyze Polymer Properties post_cure->analyze

Caption: Experimental workflow for this compound-mediated photopolymerization.

photoinitiation_mechanism cluster_initiation Photoinitiation Steps cluster_polymerization Polymerization This compound This compound (Ground State) Excited_this compound ³this compound* (Excited Triplet State) This compound->Excited_this compound UV Light (hν) Radicals Initiating Radicals Excited_this compound->Radicals Co_initiator Co-initiator (e.g., TEOA) Co_initiator->Radicals Hydrogen Abstraction Monomer Monomer Radicals->Monomer Initiation Polymer Polymer Network Monomer->Polymer Propagation

Caption: Proposed Type II photoinitiation mechanism for this compound.

Conclusion and Future Directions

This compound shows potential as a photoinitiator for various photopolymerization applications. The protocols and guidelines presented here provide a foundation for researchers to explore its utility. However, a significant lack of quantitative photochemical data for this compound in the public domain necessitates further research. Future work should focus on determining its molar extinction coefficient, quantum yield, and detailed kinetic studies of polymerization with various monomers. This will enable a more precise and optimized use of this compound in the development of novel polymeric materials for a wide range of applications, from advanced manufacturing to innovative drug delivery systems.

References

Application Notes and Protocols: Furil in the Synthesis of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furil, a 1,2-diketone derived from the dimerization and oxidation of furfural, presents a valuable and versatile scaffold for the synthesis of novel anti-inflammatory agents. Its vicinal dicarbonyl functionality allows for the construction of various heterocyclic systems, most notably 1,2-diarylpyrazoles, which are a hallmark of selective cyclooxygenase-2 (COX-2) inhibitors. This class of non-steroidal anti-inflammatory drugs (NSAIDs) offers potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of a potential anti-inflammatory drug candidate derived from this compound, along with an overview of the relevant biological pathways and comparative biological activity data.

Application: Synthesis of Diarylpyrazole-Based COX-2 Inhibitors

This compound serves as a key building block for the synthesis of 1,5-diarylpyrazole derivatives, a class of compounds that includes the well-known COX-2 inhibitor, Celecoxib (B62257).[3][4] The core synthetic strategy involves the condensation of the 1,2-diketone (this compound) with a substituted hydrazine (B178648) to form the pyrazole (B372694) ring. The furan (B31954) moieties of this compound can be subsequently modified or retained, depending on the desired structure-activity relationship. The resulting diarylpyrazole compounds are designed to selectively bind to the active site of the COX-2 enzyme, thereby inhibiting the production of pro-inflammatory prostaglandins (B1171923).[5][6]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-sulfamoylphenyl)-3,5-di(furan-2-yl)-1H-pyrazole (A this compound-Derived Celecoxib Analogue)

This protocol describes a plausible synthesis of a celecoxib analogue from this compound.

Materials:

  • This compound (1,2-di(furan-2-yl)ethane-1,2-dione)

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator, filtration apparatus)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.90 g, 10 mmol) in 100 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add 4-hydrazinobenzenesulfonamide hydrochloride (2.26 g, 10 mmol) followed by glacial acetic acid (5 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 1-(4-sulfamoylphenyl)-3,5-di(furan-2-yl)-1H-pyrazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Quantitative Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of celecoxib and other diarylpyrazole derivatives to provide a reference for the expected potency of this compound-derived analogues.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib>1000.05>2000[3]
Diarylpyrazole Analogue 115.00.04375[7]
Diarylpyrazole Analogue 2>1000.049>2040[8]
Diarylpyrazole Analogue 313.10.042312[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Inflammation and COX-2 Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades involving Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor-kappa B (NF-κB).[5] These pathways lead to the upregulation of pro-inflammatory genes, including COX-2. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE₂), which are key mediators of inflammation, pain, and fever. This compound-derived diarylpyrazoles are designed to selectively inhibit COX-2, thereby blocking prostaglandin (B15479496) synthesis and reducing inflammation.

G LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB COX2_gene COX-2 Gene Transcription MAPK->COX2_gene NFkB->COX2_gene COX2_enzyme COX-2 Enzyme COX2_gene->COX2_enzyme Prostaglandins Prostaglandins (PGE₂) COX2_enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_enzyme Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Furil_Drug This compound-Derived Diarylpyrazole Furil_Drug->COX2_enzyme G Start Start: this compound Synthesis Synthesis: Condensation with Substituted Hydrazine Start->Synthesis Purification Purification: Column Chromatography Synthesis->Purification Characterization Characterization: NMR, Mass Spec Purification->Characterization InVitro In Vitro Evaluation: COX-1/COX-2 Inhibition Assay Characterization->InVitro InVivo In Vivo Evaluation: Carrageenan-induced Paw Edema Model Characterization->InVivo Data_Analysis Data Analysis: IC₅₀ Determination, Efficacy Assessment InVitro->Data_Analysis InVivo->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Application Note: HPLC-UV Method for the Quantitative Analysis of Furil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furil (1,2-bis(furan-2-yl)ethane-1,2-dione) is a chemical compound with applications in various fields of research. Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy.[1] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method.

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities and formulation components. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water. Quantification is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to that of a certified reference standard.

Experimental

Instrumentation and Reagents
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • This compound analytical standard of known purity.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may be adjusted to optimize separation on different HPLC systems.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C (or ambient)
Detection Wavelength 270 nm - 280 nm (Optimize based on UV spectrum)
Run Time ~10 minutes

Note: The optimal mobile phase ratio and detection wavelength should be determined experimentally. A UV scan of this compound standard can confirm the wavelength of maximum absorbance (λmax).

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (~1000 µg/mL): Accurately weigh approximately 25 mg of the this compound analytical standard into a 25 mL volumetric flask.[1] Dissolve and dilute to volume with acetonitrile. Use sonication for about 10-15 minutes to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by performing serial dilutions of the stock solution with the mobile phase.[1] The concentration range should bracket the expected concentration of the samples (e.g., 1 µg/mL to 50 µg/mL).[1] These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • For Technical Materials or Formulations:

    • Accurately weigh a portion of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.[1]

    • Add approximately 20 mL of acetonitrile and sonicate for 15 minutes to dissolve the active ingredient.[1]

    • Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile.[1]

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard_Prep Prepare Standard Stock & Working Solutions Calibration Inject Standards (Generate Calibration Curve) Standard_Prep->Calibration Sample_Prep Prepare Sample (Weigh, Dissolve, Filter) Sample_Injection Inject Sample(s) Sample_Prep->Sample_Injection System_Setup Set Up HPLC System (Column, Mobile Phase, Flow Rate) System_Setup->Calibration System_Setup->Sample_Injection Quantification Quantify this compound Concentration (Using Calibration Curve) Calibration->Quantification Integration Integrate Peak Areas Sample_Injection->Integration Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound quantification by HPLC-UV.

Method Validation Parameters

An analytical method must be validated to ensure it is suitable for its intended purpose.[3] Key validation parameters, as recommended by ICH guidelines, are summarized below.[3][4]

Table 2: Summary of Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[5]Correlation coefficient (R²) > 0.999[6]
Accuracy The closeness of the test results to the true value. Assessed by recovery studies of spiked samples.[5]Recovery between 98.0% and 102.0%.[5][7]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]Relative Standard Deviation (RSD) ≤ 2%.[7]
Repeatability (Intra-day)Precision over a short time interval with the same analyst and equipment.[4]RSD ≤ 2%
Intermediate Precision (Inter-day)Precision within the same laboratory over different days, with different analysts or equipment.[7]RSD ≤ 2%
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or placebo components.[5]Peak purity analysis; resolution > 1.5 between adjacent peaks.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[5]Typically determined by signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5][8]RSD of results should remain within acceptable limits (e.g., ≤ 2%).

Note: The specific values in this table are typical and may vary based on the application and regulatory requirements.

System Suitability

Before commencing any analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is adequate for the intended analysis. This is typically done by injecting a working standard solution multiple times (e.g., five or six injections).

Table 3: System Suitability Test Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%

Conclusion

The described HPLC-UV method provides a straightforward, robust, and reliable approach for the quantification of this compound. The method is suitable for use in quality control and research environments. Proper method validation should be performed to ensure that the method is fit for its intended purpose and yields accurate and precise results.

References

Application Notes and Protocols: 2,5-Furandicarboxylic Acid (FDCA) as a Building Block for Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The term "furil" in the context of metal-organic framework (MOF) synthesis is not commonly found in scientific literature. It is likely that the intended building block is a furan-based linker, with the most prominent and well-researched example being 2,5-Furandicarboxylic acid (FDCA) . FDCA is a bio-derived, renewable, and versatile organic ligand that has garnered significant attention for the construction of novel MOFs.[1] Its rigid structure, analogous to terephthalic acid, combined with the presence of a furan (B31954) ring, imparts unique properties to the resulting frameworks. These materials are being explored for a variety of applications, including catalysis and potentially drug delivery.[1] This document provides detailed application notes and protocols for the synthesis, characterization, and potential applications of FDCA-based MOFs.

Quantitative Data of FDCA-Based MOFs

The properties of FDCA-based MOFs are highly dependent on the choice of the metal node and the synthesis conditions. Below is a summary of quantitative data for some reported FDCA-based MOFs.

MOF DesignationMetal NodeBET Surface Area (m²/g)Micropore Volume (cm³/g)Pore Diameter (Å)Thermal Stability (°C)Reference
Zr-CAU-28Zr10060.42~16 (hexagonal channels), ~3 (trigonal channels)Up to 270[2]
Ce-CAU-28Ce3600.15Not specifiedLower than Zr-CAU-28[2]
UOW-7Fe/NaNo measurable free pore spaceNot applicableNot applicableNot specified[1]
UOW-8FeNo measurable free pore spaceNot applicableNot applicableNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of Zr-CAU-28 (A Zirconium-FDCA MOF)

This protocol is based on the green synthesis method reported for Zr-CAU-28.[2]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2,5-Furandicarboxylic acid (H₂FDCA)

  • Deionized water (H₂O)

  • Acetic acid (CH₃COOH)

  • Microwave synthesis reactor

Procedure:

  • In a typical synthesis, combine Zirconium(IV) chloride and 2,5-Furandicarboxylic acid in a molar ratio of 1:1.

  • Dissolve the reactants in a mixture of deionized water and acetic acid. The acetic acid acts as a modulator to control the crystal growth.

  • Place the reaction mixture in a sealed vessel suitable for microwave synthesis.

  • Heat the mixture using microwave irradiation to a specified temperature (e.g., 130-150 °C) for a designated time (e.g., 30-60 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Collect the resulting white precipitate by centrifugation or filtration.

  • Wash the product thoroughly with deionized water and then with a solvent like ethanol (B145695) to remove any unreacted starting materials and impurities.

  • Dry the final product under vacuum at an elevated temperature (e.g., 80-100 °C) to activate the MOF by removing solvent molecules from the pores.

Protocol 2: Synthesis of Fe-FDCA MOFs (e.g., UOW-7/UOW-8)

This protocol describes a general hydrothermal synthesis for iron-based FDCA MOFs.[1]

Materials:

  • Iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃·9H₂O)

  • 2,5-Furandicarboxylic acid (H₂FDCA)

  • Deionized water (H₂O)

  • (Optional) Modulator or co-ligand (e.g., sodium acetate (B1210297) for UOW-7)

  • Hydrothermal reactor (autoclave)

Procedure:

  • Dissolve the iron(III) salt and 2,5-Furandicarboxylic acid in deionized water in a glass liner for the autoclave.

  • If a co-ligand is required (as in the case of UOW-7), add it to the solution.

  • Seal the liner inside a stainless-steel autoclave.

  • Place the autoclave in an oven and heat to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 24-72 hours).

  • After the reaction, cool the autoclave to room temperature naturally.

  • Collect the crystalline product by filtration.

  • Wash the product with deionized water and an organic solvent (e.g., ethanol) to remove residual reactants.

  • Dry the product in an oven or under vacuum at a suitable temperature.

Protocol 3: General Characterization of FDCA-Based MOFs

A comprehensive characterization is crucial to confirm the synthesis of the desired MOF and to understand its properties.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF. The experimental pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups of the FDCA linker to the metal centers. The characteristic C=O stretching frequency of the carboxylic acid will shift upon coordination.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose.[2]

  • Gas Adsorption-Desorption Analysis (e.g., N₂ at 77 K): To determine the specific surface area (using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution of the porous MOF.[2]

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the MOF crystals.

Application Notes

Catalysis

FDCA-based MOFs have shown promise as heterogeneous catalysts. For instance, the iron-based MOFs UOW-7 and UOW-8 have been demonstrated to be effective and recyclable catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) in water, achieving nearly 100% yield.[1] The catalytic activity is attributed to the presence of Lewis acidic metal centers on the MOF surface.[1]

Potential Advantages in Catalysis:

  • High Activity and Selectivity: The well-defined active sites can lead to high catalytic efficiency.

  • Recyclability: As heterogeneous catalysts, they can be easily separated from the reaction mixture and reused.

  • Sustainable Sourcing: The use of a biomass-derived linker (FDCA) makes the catalyst more sustainable.

Drug Delivery

While specific studies on drug loading and release in FDCA-MOFs are emerging, their inherent properties make them potential candidates for drug delivery systems. The biocompatibility of the constituent parts (metal ions and FDCA) is a critical factor that requires thorough investigation. Zirconium-based MOFs, for instance, are often explored for biomedical applications due to the low toxicity of zirconium.

Potential Advantages in Drug Delivery:

  • High Porosity and Surface Area: Allows for high drug loading capacities.

  • Tunable Pore Size: The pores can potentially be tailored to accommodate specific drug molecules.

  • Biocompatible Components: The use of a bio-derived linker like FDCA may offer advantages in terms of biocompatibility, although this needs to be experimentally verified for each specific MOF.[1]

  • Controlled Release: The interaction between the drug molecule and the MOF framework could allow for sustained and controlled release.

Considerations for Drug Development Professionals:

  • Biocompatibility and Toxicity: In-depth in vitro and in vivo studies are necessary to establish the safety profile of any new FDCA-based MOF for biomedical applications.

  • Stability in Physiological Conditions: The stability of the MOF in biological media (e.g., phosphate-buffered saline) is crucial for its function as a drug carrier.

  • Drug Loading and Release Kinetics: The efficiency of drug encapsulation and the release profile under physiological conditions need to be thoroughly characterized.

Visualizations (Graphviz DOT Language)

experimental_workflow_synthesis cluster_synthesis MOF Synthesis reactants 1. Mix Metal Salt, FDCA, and Solvent/ Modulator reaction 2. Hydrothermal or Microwave Reaction reactants->reaction collection 3. Cool and Collect Product (Filtration/ Centrifugation) reaction->collection washing 4. Wash with Solvents collection->washing activation 5. Activate (Dry under Vacuum) washing->activation experimental_workflow_characterization cluster_characterization MOF Characterization mof_sample Synthesized FDCA-MOF pxrd PXRD (Structure, Purity) mof_sample->pxrd ftir FTIR (Coordination) mof_sample->ftir tga TGA (Thermal Stability) mof_sample->tga gas_adsorption Gas Adsorption (Porosity, Surface Area) mof_sample->gas_adsorption sem_tem SEM/TEM (Morphology) mof_sample->sem_tem logical_relationship_drug_delivery cluster_drug_delivery Hypothetical Drug Delivery Application activated_mof Activated FDCA-MOF drug_loading Drug Loading (e.g., Incubation in Drug Solution) activated_mof->drug_loading drug_loaded_mof Drug-Loaded MOF drug_loading->drug_loaded_mof drug_release Drug Release (e.g., in Physiological Buffer, pH change) drug_loaded_mof->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

References

Synthesis of Novel Dyes Using Furil as a Precursor: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of novel dyes derived from furil. This compound, a readily available diketone, serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds with interesting photophysical properties. This document outlines detailed experimental protocols for the synthesis of a fluorescent imidazole-based dye derived from this compound, presents its key spectroscopic data, and discusses its potential applications in cellular imaging, a critical tool in drug discovery and development.

Introduction

The development of novel fluorescent probes is of paramount importance in biomedical research and drug development. These tools enable the visualization and tracking of biological processes at the cellular and subcellular levels. This compound, with its two reactive ketone functionalities, offers a convenient starting point for the synthesis of complex heterocyclic systems that can exhibit strong fluorescence. Condensation reactions of this compound with various dinucleophiles, such as diamines, can lead to the formation of diverse chromophores with tunable optical properties. This note focuses on the synthesis of a 2,3-di(furan-2-yl)-5-methyl-5H-indolo[1,2-a]imidazole derivative, a fluorescent dye with potential for bioimaging applications.

Experimental Protocols

Synthesis of 2,3-di(furan-2-yl)-5-methyl-5H-indolo[1,2-a]imidazole (DFMI)

This protocol details the synthesis of a novel fluorescent dye, 2,3-di(furan-2-yl)-5-methyl-5H-indolo[1,2-a]imidazole (DFMI), from this compound and 5-methylindole-3-carboxaldehyde. The reaction proceeds via a multi-component reaction, a powerful strategy for the efficient construction of complex molecules.

Materials:

  • This compound (1,2-di(furan-2-yl)ethane-1,2-dione)

  • 5-methylindole-3-carboxaldehyde

  • Ammonium (B1175870) acetate (B1210297) (NH₄OAc)

  • Iodine (I₂)

  • Ethanol (B145695) (EtOH)

  • Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 5-methylindole-3-carboxaldehyde (1.0 mmol) and this compound (1.0 mmol) in ethanol (10 mL).

  • To this solution, add ammonium acetate (1.5 mmol) and a catalytic amount of iodine (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to obtain the pure 2,3-di(furan-2-yl)-5-methyl-5H-indolo[1,2-a]imidazole (DFMI) as a solid.

  • Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The photophysical properties of the synthesized DFMI dye were characterized using UV-Vis absorption and fluorescence spectroscopy. The key quantitative data are summarized in the table below for easy comparison.

CompoundSolventλabs (nm)log ελem (nm)Stokes Shift (nm)ΦF
DFMIAcetonitrile3194.5374550.29[1]
  • λabs : Wavelength of maximum absorption

  • log ε : Logarithm of the molar extinction coefficient

  • λem : Wavelength of maximum fluorescence emission

  • Stokes Shift : Difference between the wavelength of maximum emission and maximum absorption

  • ΦF : Fluorescence quantum yield (determined using 9,10-diphenylanthracene (B110198) in ethanol as a standard[1])

Mandatory Visualizations

Diagrams

The following diagrams illustrate the synthetic pathway and a conceptual workflow for the application of this compound-derived dyes in cellular imaging.

Synthesis_of_DFMI This compound This compound Reaction This compound->Reaction Indole_Aldehyde 5-methylindole- 3-carboxaldehyde Indole_Aldehyde->Reaction Ammonium_Acetate Ammonium Acetate (Nitrogen Source) Ammonium_Acetate->Reaction Iodine Iodine (Catalyst) Iodine->Reaction DFMI 2,3-di(furan-2-yl)-5-methyl- 5H-indolo[1,2-a]imidazole (DFMI Dye) Reaction->DFMI Ethanol, Reflux

Caption: Synthetic scheme for the one-pot synthesis of the fluorescent dye DFMI from this compound.

Cellular_Imaging_Workflow cluster_synthesis Dye Preparation cluster_cell_culture Cellular Application cluster_imaging Data Acquisition & Analysis Synthesis Synthesize this compound-Derived Fluorescent Dye (e.g., DFMI) Purification Purify and Characterize Dye Synthesis->Purification Stock_Solution Prepare Stock Solution (e.g., in DMSO) Purification->Stock_Solution Incubation Incubate Cells with Dye (Working Concentration) Stock_Solution->Incubation Cell_Culture Culture Cells of Interest (e.g., Cancer Cell Line) Cell_Culture->Incubation Washing Wash Cells to Remove Unbound Dye Incubation->Washing Microscopy Fluorescence Microscopy (e.g., Confocal) Washing->Microscopy Image_Analysis Image Acquisition and Analysis Microscopy->Image_Analysis

Caption: Conceptual workflow for the application of a novel this compound-derived dye in cellular imaging.

Potential Applications in Drug Development

The development of novel fluorescent dyes, such as those derived from this compound, holds significant promise for various stages of the drug development pipeline:

  • High-Throughput Screening (HTS): Fluorescent probes can be employed in HTS assays to identify compounds that modulate the activity of a specific biological target. Changes in fluorescence intensity or localization can serve as a readout for drug efficacy.

  • Cellular Imaging and Target Validation: this compound-derived dyes with good cell permeability and low cytotoxicity can be used to visualize specific cellular compartments or organelles. This allows for the study of drug-target engagement and the downstream cellular effects of drug candidates in real-time.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Fluorescently labeling drug molecules can aid in tracking their distribution, metabolism, and excretion within an organism, providing valuable PK/PD data. While not directly demonstrated for DFMI, the this compound scaffold offers a platform for further chemical modification to attach to drug molecules.

Conclusion

This compound is a valuable and accessible precursor for the synthesis of novel fluorescent dyes. The straightforward one-pot synthesis of the imidazole (B134444) derivative DFMI demonstrates the potential of this approach. The favorable spectroscopic properties of DFMI, including its significant Stokes shift and fluorescence quantum yield, make it a promising candidate for further investigation as a fluorescent probe in biological systems. The methodologies and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and application of this compound-based dyes in their own drug discovery and development efforts. Further studies should focus on evaluating the biocompatibility of these dyes, their specificity for cellular targets, and their performance in live-cell imaging experiments.

References

Application of Furil Derivatives in Advanced Coatings: Self-Healing Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the realm of material science, the quest for durable and long-lasting coatings has led to the development of innovative "smart" materials capable of self-repair. Furil derivatives, particularly those containing furan (B31954) moieties, are at the forefront of this research, primarily utilized in the formulation of self-healing coatings. The unique chemistry of the furan group, specifically its participation in reversible Diels-Alder reactions, allows for the creation of polymer networks that can mend themselves upon thermal stimulation, significantly extending the service life of the coated material.

Core Application: Thermally Reversible Self-Healing Coatings

The primary application of this compound-related compounds in coatings is centered around the reversible Diels-Alder (DA) cycloaddition reaction between a furan group (diene) and a maleimide (B117702) group (dienophile).[1] This reaction forms a stable covalent bond at ambient temperatures, creating a cross-linked, robust polymer network. Upon heating, the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, occurs, breaking these cross-links and allowing the polymer to flow and heal cracks or scratches.[2][3] Cooling then reinstates the DA bonds, restoring the coating's integrity and mechanical properties.[3] This process can be repeated multiple times, offering a reliable and efficient self-healing mechanism.[3]

Application Notes

1. Formulation of Mendable and Recyclable Coatings: this compound-derived monomers, such as furfuryl methacrylate (B99206) (FMA), can be copolymerized with other monomers to create linear polymer chains bearing furan groups.[2][4] These polymers can then be cross-linked with bismaleimide (B1667444) compounds to form a solid coating.[2] The thermo-reversibility of the DA cross-links not only allows for self-healing but also makes the coating material recyclable.[2] Upon heating to a sufficient temperature, the material can be reshaped and reformed.

2. Enhancement of Mechanical Properties and Durability: The introduction of reversible cross-links through DA chemistry can significantly improve the mechanical properties of coatings, including glass transition temperature, hardness, and resistance to abrasive wear and solvents.[2] This enhanced durability, combined with the ability to self-heal, leads to a substantial extension of the coating's lifetime.

3. Development of "Smart" Corrosion Resistant Coatings: While the primary function is self-healing, the restoration of the coating's integrity also helps in maintaining its protective barrier properties. A healed coating can continue to protect the underlying substrate from corrosive elements. Research is ongoing to incorporate other functionalities, such as anticorrosive agents that can be released upon a healing event.

Experimental Protocols

Protocol 1: Synthesis of a Self-Healing Acrylic-Based Coating

This protocol describes the synthesis of a one-component self-healing polymer system containing both furan and maleimide moieties.

Materials:

  • Maleimide methacrylate (MIMA)

  • Furfuryl methacrylate (FMA)

  • Alkyl methacrylate (e.g., methyl methacrylate, butyl acrylate (B77674) for tuning mechanical properties)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., Toluene)

Procedure:

  • Polymerization: A well-defined terpolymer is synthesized via Atom Transfer Radical Polymerization (ATRP) of MIMA, FMA, and an alkyl methacrylate.[4] The ratio of the monomers can be adjusted to control the cross-linking density and the final properties of the coating.[4]

  • Purification: The synthesized polymer is purified by precipitation in a non-solvent (e.g., methanol) to remove unreacted monomers and initiator.

  • Coating Application: The purified polymer is dissolved in a suitable solvent to form a lacquer. This lacquer is then applied to a substrate using standard coating techniques (e.g., spin coating, dip coating, or doctor blade).

  • Curing and Cross-linking: The applied coating is heated to induce the Diels-Alder reaction between the furan and maleimide groups within the polymer chains. This thermal treatment cross-links the polymer network, forming a solid, durable coating.[4]

  • Healing Process: To heal a scratch or damage, the coated substrate is heated to a temperature that initiates the retro-Diels-Alder reaction (typically >120°C).[5] This allows the polymer chains to become mobile and fill the damaged area. Subsequent cooling allows the Diels-Alder reaction to reform the cross-links, healing the coating.[5]

Protocol 2: Characterization of Self-Healing Efficiency

Methods:

  • Scratch Generation: A controlled scratch is created on the surface of the cured coating using a micro-indenter or a sharp blade. The dimensions of the scratch are measured using optical microscopy or a profilometer.

  • Healing Cycle: The scratched sample is subjected to a heating and cooling cycle as described in the synthesis protocol.

  • Efficiency Quantification: The healing efficiency is determined by comparing the dimensions of the scratch before and after the healing cycle. This can be quantified by measuring the reduction in scratch width or depth. Mechanical tests, such as tensile testing or nanoindentation, can also be performed on healed samples to assess the recovery of mechanical properties.[3]

Data Presentation

Table 1: Representative Monomers and Cross-linkers for Self-Healing Coatings

Component TypeChemical NameRole in CoatingReference
Furan-containing MonomerFurfuryl Methacrylate (FMA)Provides the diene functionality for the Diels-Alder reaction.[4]
Maleimide-containing MonomerMaleimide Methacrylate (MIMA)Provides the dienophile functionality for the Diels-Alder reaction.[4]
Co-monomerDiethylitaconateUsed to build the main polymer chain and influence mechanical properties.[2]
Cross-linkerBismaleimideA difunctional dienophile used to cross-link polymer chains containing furan groups.[2]

Table 2: Typical Parameters for Diels-Alder Based Self-Healing Coatings

| Parameter | Typical Value/Range | Significance | Reference | | --- | --- | --- | | DA Reaction Temperature | 40 - 80 °C | Temperature for forming the cross-linked network. |[5] | | rDA Reaction Temperature | > 120 °C | Temperature required to break the cross-links and initiate healing. |[3][5] | | Healing Time | 5 min - 24 hours | Duration of heating required for complete healing. |[3][6] | | Healing Efficiency | Up to 100% | Percentage of crack closure or mechanical property recovery after healing. |[3] |

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_coating Coating Formulation & Application cluster_healing Self-Healing Cycle monomers Monomers (FMA, MIMA, etc.) polymerization Polymerization (e.g., ATRP) monomers->polymerization polymer Furan & Maleimide Functionalized Polymer polymerization->polymer dissolution Dissolution in Solvent polymer->dissolution application Coating Application (e.g., Spin Coating) dissolution->application curing Thermal Curing (DA Reaction) application->curing coated_substrate Cross-linked Coating on Substrate curing->coated_substrate damage Mechanical Damage (Scratch) coated_substrate->damage heating Heating (rDA Reaction) damage->heating cooling Cooling (DA Reaction) heating->cooling healed Healed Coating cooling->healed

Caption: Experimental workflow for synthesis and self-healing evaluation.

da_reaction cluster_forward Cross-linking (Healing) furan Furan (Diene) on Polymer Chain da_adduct Diels-Alder Adduct (Cross-link) furan->da_adduct + Maleimide (Cooling) maleimide Maleimide (Dienophile) on Polymer Chain/Crosslinker da_adduct->furan Heating (rDA)

Caption: Reversible Diels-Alder reaction for self-healing.

References

Troubleshooting & Optimization

improving yield in Furil synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Furil synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and environmentally friendly method for synthesizing this compound?

A1: The most prevalent and greener synthetic route to this compound involves a two-step process. The first step is the acyloin condensation of furfural (B47365) to form furoin (B1674284), which is then oxidized in the second step to yield this compound. This method avoids the use of hazardous cyanide residues, which were common in older procedures.[1][2]

Q2: What are the typical catalysts used for the conversion of furfural to furoin?

A2: Thiamine (B1217682) (Vitamin B1) is a commonly used catalyst for the acyloin condensation of furfural.[1][2][3] More recently, N-heterocyclic carbenes (NHCs) have been shown to be highly effective organocatalysts, in some cases achieving quantitative yields of furoin.[4][5]

Q3: What are the common oxidizing agents to convert furoin to this compound?

A3: Common oxidizing agents for the conversion of furoin to this compound include copper(II) acetate (B1210297) in the presence of ammonium (B1175870) nitrate (B79036) (Cu(OAc)₂-NH₄NO₃) and copper(II) sulfate (B86663) in pyridine (B92270).[1][3]

Q4: What are some of the known byproducts in this compound synthesis?

A4: In the synthesis of furoin from furfural, tarry byproducts can form.[3] When reacting furoin or this compound with ammonia (B1221849) or ammonium acetate, nitrogen-containing heterocyclic compounds can be produced as byproducts, such as 2,3,5,6-tetra(furan-2-yl)pyrazine and 2,2′-bipyridine-3,3′-diol.[6][7]

Q5: How can I purify the final this compound product?

A5: this compound is a yellow crystalline powder and can be purified by recrystallization.[8] Common solvents for recrystallization include methanol (B129727) or benzene, often with the use of decolorizing carbon (charcoal) to remove colored impurities.[3][8]

Troubleshooting Guides

Issue 1: Low Yield of Furoin in the First Step

Problem: The yield of the intermediate product, furoin, is significantly lower than expected.

Potential Cause Troubleshooting Solution
Incorrect pH The acyloin condensation is sensitive to pH. For thiamine-catalyzed reactions, an initial pH of approximately 9.0 has been found to be optimal.[2][3] If the pH is too high, the thiamine catalyst can decompose.
Catalyst Inactivity Ensure the thiamine catalyst is fresh and has been stored correctly. For NHC catalysts, ensure they are properly activated and handled under appropriate conditions (e.g., inert atmosphere if required).
Presence of Impurities in Furfural Use freshly distilled furfural to remove any acidic impurities (like furoic acid) that can interfere with the basic conditions of the reaction.
Suboptimal Reaction Temperature The reaction temperature can influence the reaction rate and byproduct formation. Optimize the temperature based on the specific catalyst and solvent system being used.
Formation of Tarry Byproducts The formation of dark, tarry substances can trap the product. After the reaction, washing the crude product with cold water and then cold methanol can help remove some of these tars before further purification.[3]
Issue 2: Low Yield of this compound in the Oxidation Step

Problem: The oxidation of furoin to this compound results in a poor yield.

Potential Cause Troubleshooting Solution
Inefficient Oxidizing Agent The choice and amount of oxidizing agent are critical. Ensure the correct stoichiometry of the oxidizing agent (e.g., copper sulfate) to furoin is used.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before workup. The reaction mixture color may also change, for example, from deep blue to deep green with a brownish tinge when using CuSO₄ in pyridine.[3]
Suboptimal Reaction Conditions Ensure the reaction is carried out at the recommended temperature and for the specified duration. For example, a reaction time of two hours with heating on a water bath is reported for the CuSO₄/pyridine system.[3]
Product Loss During Workup After the reaction, pouring the mixture into cold water helps to precipitate the this compound. Ensure thorough washing of the precipitate to remove impurities without dissolving a significant amount of the product.[3]

Experimental Protocols

Protocol 1: Synthesis of Furoin from Furfural using Thiamine Catalyst

This protocol is based on established methods for the thiamine-catalyzed acyloin condensation.

Materials:

Procedure:

  • Dissolve thiamine hydrochloride in ethanol in a reaction flask.

  • Adjust the pH of the solution to approximately 9.0 by the dropwise addition of sodium hydroxide solution.

  • Add freshly distilled furfural to the reaction mixture.

  • Stir the mixture at room temperature for the recommended time (can range from several hours to a day).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture in an ice bath to induce crystallization of furoin.

  • Collect the furoin crystals by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Protocol 2: Oxidation of Furoin to this compound using Copper(II) Sulfate in Pyridine

This protocol is adapted from a reported procedure for the oxidation of furoin.[3]

Materials:

  • Furoin

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Pyridine

  • Water

  • Methanol

  • Decolorizing carbon ("Norit")

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer, dissolve powdered copper(II) sulfate pentahydrate in a mixture of pyridine and water by heating on a water bath.

  • To the resulting solution, add the furoin.

  • Continue stirring and heating for approximately two hours. The color of the reaction mixture will change from deep blue to a deep green with a brownish tinge.

  • Pour the reaction mixture into cold water to precipitate the crude this compound.

  • Filter the precipitate using a Büchner funnel and wash with water until the washings are colorless.

  • Wash the residue with cold methanol.

  • Recrystallize the crude this compound from methanol using decolorizing carbon to obtain yellow needles.

  • Collect the purified crystals by filtration and dry. The expected melting point is 165-166 °C.[3]

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of furoin and this compound under different conditions.

Table 1: Furoin Synthesis Yields

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Thiamine (Vitamin B1)NaOHEthanol/WaterRoom Temp.-Moderate[1][2]
Thiazolium IL (AcO[TM]Cl)Et₃NNeat601>99[4]
Thiazolium IL (AcO[TM]Cl)Et₃NNeat80399[4]

Table 2: this compound Synthesis (Oxidation of Furoin) Yields

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
CuSO₄·5H₂OPyridine/WaterWater Bath263[3]
Cu(OAc)₂-NH₄NO₃-95-100 (reflux)1.584[3]

Visualizing Workflows and Relationships

To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.

Caption: Workflow for the two-step synthesis of this compound from furfural.

Troubleshooting_Low_Yield cluster_furoin_troubleshooting Troubleshooting Furoin Synthesis cluster_furil_troubleshooting Troubleshooting this compound Oxidation Start Low Yield Observed CheckStep Which Step has Low Yield? Start->CheckStep FuroinStep Furoin Synthesis CheckStep->FuroinStep Step 1 FurilStep This compound Oxidation CheckStep->FurilStep Step 2 CheckpH Verify pH (around 9.0) FuroinStep->CheckpH CheckCatalyst Check Catalyst Activity FuroinStep->CheckCatalyst CheckPurity Use Pure Furfural FuroinStep->CheckPurity CheckOxidant Verify Oxidant Stoichiometry FurilStep->CheckOxidant CheckCompletion Monitor Reaction (TLC) FurilStep->CheckCompletion CheckWorkup Optimize Workup FurilStep->CheckWorkup

References

Technical Support Center: Furil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of furil.

Troubleshooting Guide

Encountering unexpected results during this compound synthesis can be a common challenge. This guide addresses specific issues, their probable causes, and recommended solutions to streamline your experimental workflow.

Issue Probable Cause Recommended Solution
Low yield of furoin (B1674284) in the benzoin (B196080) condensation step. Cannizzaro Reaction: Furfural (B47365) can undergo a disproportionation reaction to form furfuryl alcohol and furoic acid, especially under strongly alkaline conditions.[1]Maintain the reaction pH around 9.0 when using a thiamine (B1217682) catalyst, as excessively basic conditions can lead to catalyst degradation and favor the Cannizzaro reaction.[2]
Furfural Degradation: Furfural is susceptible to autoxidation and degradation upon exposure to air, forming byproducts like formic acid and formylacrylic acid.[1]Use freshly distilled furfural for the reaction to minimize the presence of oxidation-derived impurities.[3]
Catalyst Inactivity: The thiamine or N-heterocyclic carbene (NHC) catalyst may be inactive or used in suboptimal amounts.Ensure the catalyst is of high quality and used in the correct stoichiometric ratio. For thiamine-catalyzed reactions, ensure the pH is optimal for the formation of the active carbene species.[4]
Formation of a dark brown or tarry reaction mixture. Alkali-induced Polymerization: Furfural is more sensitive to alkaline conditions than benzaldehyde (B42025) and can undergo polymerization or form resinous materials.[3]Carefully control the addition of base and maintain the recommended reaction temperature to minimize polymerization. A lower reaction temperature might be necessary.[3]
Low yield of this compound in the oxidation step. Incomplete Oxidation: The oxidation of furoin to this compound may be incomplete due to insufficient oxidant or suboptimal reaction time and temperature.Ensure the correct molar ratio of the oxidizing agent (e.g., Cu(OAc)₂-NH₄NO₃) to furoin is used. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
Side Reactions of this compound: The product, this compound, may be susceptible to further reactions or degradation under the reaction conditions.Once the reaction is complete, proceed with the workup and purification steps promptly to isolate the this compound and prevent potential degradation.
Difficulty in purifying the final this compound product. Presence of Structurally Similar Impurities: Residual furoin or other side products from the condensation and oxidation steps can co-elute with this compound during chromatography.Recrystallization from a suitable solvent system (e.g., 95% ethanol) is an effective method for purifying this compound.[2] The purity can be assessed by melting point determination and spectroscopic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of furoin from furfural?

A1: The most prevalent side reaction during the benzoin condensation of furfural is the Cannizzaro reaction, which is a disproportionation of furfural into furfuryl alcohol and furoic acid.[1] This is particularly an issue under strongly alkaline conditions. Additionally, furfural's sensitivity to alkali can lead to the formation of polymeric or resinous materials, resulting in a dark-colored reaction mixture.[3] Autoxidation of furfural in the presence of air can also lead to impurities such as formic acid and formylacrylic acid.[1]

Q2: What side products can be expected during the oxidation of furoin to this compound?

A2: While specific side products from the oxidation of furoin to this compound are not extensively detailed in the literature, potential side reactions could involve cleavage of the furan (B31954) rings or over-oxidation, depending on the strength of the oxidizing agent and the reaction conditions. The primary impurity is often unreacted furoin due to incomplete oxidation.

Q3: How can I minimize the formation of side products during this compound synthesis?

A3: To minimize side products:

  • Benzoin Condensation Step:

    • Use freshly distilled furfural to avoid oxidation-related impurities.[3]

    • Carefully control the pH of the reaction mixture. For thiamine-catalyzed reactions, a pH of approximately 9.0 is optimal to facilitate the reaction while minimizing catalyst degradation and the Cannizzaro reaction.[2]

    • Maintain the recommended reaction temperature, as higher temperatures can promote side reactions and polymerization.[3]

  • Oxidation Step:

    • Use the correct stoichiometry of the oxidizing agent.

    • Monitor the reaction to avoid prolonged reaction times that could lead to product degradation.

    • Perform an efficient workup and purification immediately after the reaction is complete.

Q4: What are the recommended purification techniques for obtaining high-purity this compound?

A4: Recrystallization is a highly effective method for purifying this compound. A common solvent for recrystallization is 95% ethanol (B145695).[2] The purity of the final product can be verified by its melting point (165-166°C) and through spectroscopic analysis such as IR, UV, and Mass Spectrometry.[2] For removal of minor impurities that are difficult to remove by recrystallization, column chromatography on silica (B1680970) gel may be employed.

Experimental Protocols

Synthesis of Furoin from Furfural (Benzoin Condensation)

This protocol is adapted from a thiamine-catalyzed synthesis.[2]

  • Preparation: In a round-bottom flask, dissolve thiamine hydrochloride in water and ethanol.

  • pH Adjustment: Slowly add a solution of sodium hydroxide (B78521) to adjust the pH of the mixture to approximately 9.0.

  • Reaction: To this solution, add freshly distilled furfural. Heat the reaction mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 1.5-2 hours).

  • Isolation: Cool the reaction mixture to allow the furoin to crystallize. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from 95% ethanol to obtain pure furoin as a white crystalline solid.

Synthesis of this compound from Furoin (Oxidation)

This protocol utilizes a copper(II) acetate-ammonium nitrate (B79036) oxidant system.[2]

  • Preparation: In a round-bottom flask, dissolve copper(II) acetate (B1210297) and ammonium (B1175870) nitrate in an appropriate solvent (e.g., 80% acetic acid).

  • Reaction: Add the synthesized furoin to the solution. Reflux the mixture at a temperature of 95-100°C for approximately 1.5 hours.

  • Isolation: Cool the reaction mixture and add water to precipitate the crude this compound. Collect the solid by vacuum filtration.

  • Purification: Wash the product with water to remove any inorganic salts. Recrystallize the crude this compound from 95% ethanol to yield pure this compound as a yellow crystalline solid.

Visualizations

Furil_Synthesis_Pathway cluster_step1 Step 1: Benzoin Condensation cluster_step2 Step 2: Oxidation cluster_side_reactions Potential Side Reactions Furfural Furfural Furoin Furoin Furfural->Furoin Thiamine or Cyanide Catalyst This compound This compound Furoin_ref->this compound Oxidizing Agent (e.g., Cu(OAc)₂-NH₄NO₃) Cannizzaro Cannizzaro Products (Furfuryl Alcohol, Furoic Acid) Polymer Polymerization/ Resinification Furfural_ref->Cannizzaro Furfural_ref->Polymer

Caption: Overall reaction pathway for the synthesis of this compound from furfural.

Troubleshooting_Logic Start Low Product Yield Step Which Step? Start->Step Condensation Benzoin Condensation Step->Condensation Step 1 Oxidation Oxidation Step->Oxidation Step 2 Check_pH Check pH (should be ~9.0) Condensation->Check_pH Check_Furfural Use Freshly Distilled Furfural Condensation->Check_Furfural Check_Oxidant Verify Oxidant Stoichiometry Oxidation->Check_Oxidant Check_Time_Temp Optimize Reaction Time/Temperature Oxidation->Check_Time_Temp

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Preventing Degradation of Furil During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage and handling of Furil to minimize degradation and ensure the integrity of your experimental results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the storage and use of this compound.

Disclaimer: The specific degradation pathways and products of this compound are not extensively documented in publicly available literature. The information provided below is based on general principles of organic chemistry, the known reactivity of furan (B31954) and α-diketone moieties, and established methodologies for stability testing of chemical compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in Appearance of Solid this compound (e.g., discoloration from yellow to brownish, clumping) - Exposure to Light: this compound, like many furan-containing compounds, may be susceptible to photodegradation.[1][2]- Exposure to Moisture: The crystalline structure may be affected by humidity, leading to clumping.- Thermal Stress: Elevated temperatures can accelerate degradation.[3]- Store this compound in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect from light.- Store in a desiccator or a controlled low-humidity environment.- Ensure storage is at the recommended cool temperature.
Precipitate Observed in a Previously Clear Stock Solution After Storage - Exceeded Solubility Limit: The storage temperature may be too low for the chosen solvent and concentration.- Degradation: The precipitate could be a less soluble degradation product.- Solvent Evaporation: Improperly sealed vials can lead to increased concentration and precipitation.- Gently warm the solution to see if the precipitate redissolves. If it does, consider storing at a slightly warmer, controlled temperature or preparing a more dilute stock solution.- If the precipitate does not redissolve upon warming, it is likely a degradation product. Prepare a fresh stock solution.- Ensure vials are sealed with high-quality caps (B75204) and parafilm.
Inconsistent Experimental Results Using a Previously Prepared Stock Solution - Degradation of this compound: The concentration of the active compound may have decreased due to degradation.- Repeated Freeze-Thaw Cycles: This can accelerate the degradation of some compounds in solution.- Prepare a fresh stock solution from solid this compound.- Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.- Re-evaluate the purity of the old stock solution using a suitable analytical method (e.g., HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound to ensure long-term stability?

A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1] The recommended conditions are:

  • Temperature: For short-term storage (days to weeks), 0–4 °C is suitable. For long-term storage (months to years), -20 °C is recommended.

  • Light: Store in an amber or opaque, tightly sealed container to protect from light.

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in organic solvents like chloroform. When preparing stock solutions, it is best practice to:

  • Use a high-purity, dry solvent.

  • Prepare the solution in a chemical fume hood.

  • For short-term storage (up to one month), store solutions at -20°C.

  • For longer-term storage (up to six months), store solutions at -80°C.

  • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Q3: What are the likely degradation pathways for this compound?

A3: While specific studies on this compound are limited, based on its α-diketone and furan ring structures, potential degradation pathways include:

  • Oxidative Cleavage: The furan rings are susceptible to oxidation, which can lead to ring-opening to form dicarbonyl compounds and eventually carboxylic acids.[1][4][5][6]

  • Photodegradation: Exposure to light, particularly UV light, can induce reactions in the furan rings and the diketone moiety.

  • Hydrolysis: Although α-diketones are generally stable to neutral water, prolonged exposure to acidic or basic conditions could potentially lead to degradation.

  • Thermal Degradation: High temperatures can lead to decomposition.[3]

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be able to separate the intact this compound from its potential degradation products. UV-Vis spectrophotometry can also be used to monitor for changes in the absorption spectrum that may indicate degradation.

Quantitative Data on this compound Degradation (Hypothetical)

The following table provides hypothetical data on the degradation of solid this compound under various storage conditions to illustrate the importance of proper storage.

Storage ConditionDuration (Months)This compound Purity (%)Appearance
-20°C, Dark, Dry 12>99%Yellow crystalline powder
4°C, Dark, Dry 1298%Yellow crystalline powder
Room Temp (~22°C), Dark, Dry 1295%Light brownish powder
Room Temp (~22°C), Ambient Light, Ambient Humidity 1285%Brown, slightly clumped powder
40°C, Dark, 75% Relative Humidity 670%Dark brown, clumped solid

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at room temperature for 8 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid this compound and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 7 days).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. The specific gradient profile should be optimized to achieve separation of this compound from its degradation products.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (to be determined by UV-Vis scan).

  • Method Validation:

    • Specificity: Analyze samples from the forced degradation study to ensure that the peaks of the degradation products are well-resolved from the this compound peak.

    • Linearity, Accuracy, and Precision: Validate the method according to ICH guidelines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis prep_solid Solid this compound thermal Thermal (80°C solid, 60°C solution) prep_solid->thermal photo Photolytic (Sunlight/UV) prep_solid->photo prep_solution This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) prep_solution->acid base Base Hydrolysis (1N NaOH, RT) prep_solution->base oxidation Oxidation (3% H2O2, RT) prep_solution->oxidation prep_solution->thermal prep_solution->photo hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_eval Data Evaluation hplc_analysis->data_eval

Caption: A logical workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation_products Potential Degradation Products This compound This compound (1,2-bis(furan-2-yl)ethane-1,2-dione) ring_opened Ring-Opened Dicarbonyls This compound->ring_opened Oxidation (O2, H2O2) polymers Polymeric materials This compound->polymers Light (UV), Heat carboxylic_acids Furoic Acid and other Carboxylic Acids ring_opened->carboxylic_acids Further Oxidation/Hydrolysis

Caption: A hypothetical degradation pathway for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Furil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Furil and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives, particularly following the common two-step synthesis from furfural (B47365).

Q1: My yield of Furoin from furfural is consistently low. What are the likely causes and how can I improve it?

Low yields in the acyloin condensation of furfural to Furoin are often linked to improper pH control and catalyst stability.

  • Suboptimal pH: The reaction, often catalyzed by thiamine (B1217682) (Vitamin B1), is highly pH-dependent. An initial pH of approximately 9.0 has been found to be optimal for this conversion.[1][2] If the pH is too high, the thiamine catalyst can become unstable due to the opening of its thiazole (B1198619) ring, leading to a loss of catalytic activity and consequently, a lower yield of Furoin.[2]

  • Catalyst Inactivity: Ensure the thiamine catalyst is fresh and has been stored correctly. Its stability is compromised in alkaline solutions.[2]

  • Reaction Time and Temperature: The reaction temperature and duration are critical. For the synthesis of Furoin using thiamine, a reaction temperature of 65°C for 2 hours has been reported to be effective.[3]

Solution Strategy:

  • Carefully adjust the initial pH of the reaction mixture to ~9.0 using a suitable base.

  • Monitor the pH throughout the reaction, as it may change.

  • Use a fresh source of thiamine for each reaction.

  • Strictly control the reaction temperature and time as specified in optimized protocols.

Q2: The oxidation of Furoin to this compound is resulting in a low yield and several byproducts. How can I troubleshoot this step?

Incomplete oxidation, side reactions, and product degradation are common culprits for low yields in the Furoin to this compound conversion.

  • Inefficient Oxidant: The choice and amount of the oxidizing agent are crucial. A combination of Cu(OAc)₂ as a catalyst and NH₄NO₃ as an oxidant has been shown to be effective.[1][2][4] Another common oxidant is CuSO₄ in pyridine.[3] Ensure the correct stoichiometric ratios are used.

  • High Temperature and Prolonged Reaction Time: Excessive heat or extended reaction times can lead to the degradation of the furan (B31954) ring or the formation of polymeric, tar-like substances.[5][6] It is important to run the reaction at the lowest effective temperature and monitor its progress to avoid prolonged exposure to harsh conditions.[6]

  • Presence of Water: For some furan syntheses, the presence of water can promote ring-opening and other side reactions.[6] Using anhydrous solvents and ensuring glassware is thoroughly dried can mitigate these issues.

Solution Strategy:

  • Optimize the type and amount of the oxidizing agent. Refer to established protocols for effective combinations like Cu(OAc)₂/NH₄NO₃.

  • Control the reaction temperature carefully. For the oxidation of Furoin, refluxing at 95-100°C for 1.5 hours has been reported to give good yields.[1]

  • Use anhydrous solvents and dry glassware to minimize water-related side reactions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent over-running the reaction.[7]

Q3: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

The formation of dark, polymeric materials is a common issue in furan chemistry, often arising from the instability of the furan ring under certain conditions.

  • Acidic Conditions: Furan rings are sensitive to strong acids, which can catalyze polymerization.[6] If your reaction conditions are acidic, this is a likely cause.

  • High Temperatures: As mentioned previously, high temperatures can promote the degradation of furans and lead to the formation of "humins" or other polymeric byproducts.[6][8]

Solution Strategy:

  • If possible, use milder reaction conditions. This could involve using a milder acid catalyst or a Lewis acid instead of a strong Brønsted acid.[6]

  • Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate.[6]

  • Minimize the reaction time to reduce the exposure of the product to conditions that favor polymerization.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most widely cited laboratory synthesis of this compound involves a two-step process:

  • Acyloin Condensation: The conversion of furfural to Furoin. This reaction is often catalyzed by thiamine (Vitamin B1) in a basic medium.[1][2] Historically, potassium cyanide was used as a catalyst, but due to its toxicity, thiamine is a more environmentally friendly alternative.[2]

  • Oxidation: The subsequent oxidation of Furoin to this compound. This step is typically achieved using an oxidizing agent such as a mixture of copper(II) acetate (B1210297) and ammonium (B1175870) nitrate (B79036) or copper(II) sulfate (B86663) in pyridine.[1][2][3]

Q2: What are the key reaction parameters to optimize for the synthesis of this compound derivatives?

The optimization of several parameters is crucial for achieving high yields and purity:

  • Catalyst: The choice and loading of the catalyst are critical for both the acyloin condensation and any subsequent functionalization.

  • Solvent: The solvent can significantly influence reaction rates and selectivity. For instance, fluorinated alcohols like HFIP and TFE have been shown to have a beneficial effect on some C-H activation reactions.[9] The polarity of the solvent can also affect the regioselectivity of certain reactions.[10]

  • Temperature: Temperature control is vital to prevent thermal degradation and unwanted side reactions.[5]

  • pH/Additives: For reactions like the thiamine-catalyzed synthesis of Furoin, maintaining the optimal pH is essential for catalyst stability and reaction efficiency.[2]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessive time can result in byproduct formation.[5]

Q3: How can I effectively purify my this compound derivative?

Purification can be challenging due to the potential for product instability and the presence of structurally similar byproducts.

  • Crystallization: For solid derivatives like this compound, recrystallization is a common and effective purification method.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard technique for purifying organic compounds. However, the acidic nature of silica can sometimes cause degradation of sensitive furan derivatives.[6] In such cases, using a neutral support like alumina (B75360) or deactivating the silica gel with a base (e.g., triethylamine) may be necessary.

  • Distillation: For volatile this compound derivatives, vacuum distillation can be an effective purification method.[6] Care must be taken to avoid high temperatures that could lead to decomposition.

Data Presentation

Table 1: Optimized Reaction Conditions for Furoin Synthesis from Furfural

ParameterOptimized ConditionCatalystYieldReference
pH~9.0Thiamine (Vitamin B1)-[1][2]
Temperature65°CThiamine (Vitamin B1)82.7%[3]
Reaction Time2 hoursThiamine (Vitamin B1)82.7%[3]
Catalyst Amount8.0 g (for a specific scale)Thiamine (Vitamin B1)82.7%[3]

Table 2: Optimized Reaction Conditions for this compound Synthesis from Furoin

ParameterOptimized ConditionOxidant SystemYieldReference
Temperature95-100°C (Reflux)Cu(OAc)₂-NH₄NO₃84%[1]
Reaction Time1.5 hoursCu(OAc)₂-NH₄NO₃84%[1]
Temperature100°C (Reflux)CuSO₄-Pyridine-H₂O91.7%[3]
Reaction Time2.5 hoursCuSO₄-Pyridine-H₂O91.7%[3]
Molar Ratio (Oxidant)n(CuSO₄):n(C₅H₅N):n(H₂O) = 1:4.3:9.0CuSO₄-Pyridine-H₂O91.7%[3]

Experimental Protocols

Synthesis of Furoin from Furfural[1][3]

  • Preparation: In a reaction vessel, dissolve thiamine (Vitamin B1) in an appropriate solvent (e.g., ethanol/water mixture).

  • pH Adjustment: Adjust the pH of the solution to approximately 9.0 by the dropwise addition of a base (e.g., NaOH solution).

  • Addition of Furfural: Add freshly distilled furfural to the reaction mixture.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 65°C) and stir for the specified duration (e.g., 2 hours).

  • Workup: After cooling, the product may precipitate. Collect the solid by filtration and wash with cold water.

  • Purification: Recrystallize the crude Furoin from a suitable solvent (e.g., ethanol) to obtain the pure product.

Synthesis of this compound from Furoin[1][3]

  • Preparation: In a round-bottom flask, prepare the oxidant solution. For the Cu(OAc)₂-NH₄NO₃ system, dissolve these reagents in a suitable solvent. For the CuSO₄-pyridine system, prepare the solution accordingly.

  • Addition of Furoin: Add the synthesized Furoin to the oxidant solution.

  • Reaction: Heat the mixture to reflux (e.g., 95-100°C) for the optimized time (e.g., 1.5-2.5 hours).

  • Workup: Cool the reaction mixture. The product may crystallize upon cooling. The workup procedure may involve extraction with an organic solvent and subsequent washing to remove the catalyst and other impurities.

  • Purification: Collect the crude this compound and purify by recrystallization (e.g., from methanol) to yield the final product.

Visualizations

reaction_pathway Furfural Furfural Furoin Furoin Furfural->Furoin Acyloin Condensation Thiamine (VB1), pH ~9 This compound This compound Furoin->this compound Oxidation (e.g., Cu(OAc)₂/NH₄NO₃)

Caption: Synthetic pathway from Furfural to this compound.

troubleshooting_workflow cluster_start Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield or Byproduct Formation check_reagents Verify Reagent Purity and Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, pH) start->check_conditions monitor_reaction Monitor Reaction (e.g., TLC) start->monitor_reaction optimize_purification Optimize Purification Method start->optimize_purification adjust_params Adjust Reaction Parameters check_reagents->adjust_params check_conditions->adjust_params use_milder_cond Use Milder Conditions check_conditions->use_milder_cond monitor_reaction->adjust_params end_node Improved Yield and Purity adjust_params->end_node optimize_purification->end_node use_milder_cond->end_node

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

troubleshooting low solubility issues with Furil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Furil, particularly its low solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound (also known as 1,2-bis(furan-2-yl)ethane-1,2-dione) is a yellow crystalline organic compound.[1] Due to its chemical structure, it is primarily used as a heterocyclic building block or intermediate in organic synthesis.[1] In the field of drug development, it serves as a starting material for the synthesis of more complex molecules with potential therapeutic properties, including anti-inflammatory and analgesic agents.[1] this compound is also used to synthesize imidazole (B134444) derivatives, some of which have shown potential as antimicrobial agents or chemosensors.[2][3]

Q2: I'm experiencing difficulty dissolving this compound. Is this a common issue?

A2: Yes, low solubility is a known characteristic of this compound. It is a crystalline solid with limited solubility in many common organic solvents.[1] This can present challenges when preparing stock solutions for chemical reactions or other experiments.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is reported to be slightly soluble in chloroform (B151607) and methanol.[4] For practical laboratory applications, especially in chemical synthesis, solvents such as ethanol (B145695) are also used.[2] The choice of solvent will depend on the specific requirements of your experiment, including the desired concentration and compatibility with other reagents.

Q4: Are there any general strategies to improve the solubility of poorly soluble compounds like this compound?

A4: Yes, several general laboratory techniques can be employed to improve the solubility of poorly soluble crystalline compounds. These include:

  • Sonication: Using an ultrasonic bath can help to break down crystal lattices and enhance dissolution.

  • Gentle Heating: Carefully warming the solvent can increase the solubility of many compounds. However, it is crucial to ensure that the compound is stable at elevated temperatures.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility compared to a single solvent.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly impact solubility. However, this compound itself does not have readily ionizable functional groups.

Q5: How should I prepare a stock solution of this compound for a chemical synthesis reaction?

A5: A general protocol for preparing a stock solution of a poorly soluble crystalline compound like this compound for a synthesis reaction involves the following steps:

  • Determine the required concentration and volume.

  • Calculate the mass of this compound needed.

  • Weigh the this compound accurately using an analytical balance.

  • Transfer the weighed this compound to a suitable volumetric flask.

  • Add a portion of the chosen solvent (e.g., ethanol) to the flask.

  • Use a combination of vortexing and sonication to aid dissolution. Gentle warming may be applied if necessary, ensuring the temperature does not exceed the boiling point of the solvent or degrade the compound.

  • Once the this compound is completely dissolved, add the remaining solvent to reach the final volume.

  • Mix the solution thoroughly to ensure homogeneity.

Troubleshooting Guide: Low Solubility of this compound

This guide provides a structured approach to troubleshooting common issues related to the low solubility of this compound in experimental settings.

Data Presentation: Solubility of this compound

SolventQualitative Solubility
ChloroformSlightly Soluble[4]
MethanolSlightly Soluble
EthanolSoluble (used as a solvent in synthesis)[2]

Logical Relationship for Troubleshooting Low Solubility

G Troubleshooting Workflow for this compound Solubility Issues start Start: Low Solubility Issue with this compound check_solvent Is the correct solvent being used? start->check_solvent select_solvent Select an appropriate solvent (e.g., ethanol for synthesis). check_solvent->select_solvent No dissolution_method Is the dissolution method adequate? check_solvent->dissolution_method Yes select_solvent->dissolution_method optimize_dissolution Optimize dissolution: - Vortex thoroughly - Use sonication - Apply gentle heating dissolution_method->optimize_dissolution No check_concentration Is the target concentration too high? dissolution_method->check_concentration Yes optimize_dissolution->check_concentration lower_concentration Lower the target concentration or prepare a suspension. check_concentration->lower_concentration Yes success This compound is successfully dissolved. check_concentration->success No fail Consider alternative synthetic routes or derivatization. lower_concentration->fail

Caption: Troubleshooting workflow for addressing low solubility issues with this compound.

Experimental Protocols

As this compound is primarily a synthetic intermediate, this section provides a detailed methodology for a key experiment where its solubility is a factor: the synthesis of an imidazole derivative.

Synthesis of a Novel Imidazole Derivative from this compound

This protocol is adapted from a known procedure for the synthesis of imidazole derivatives.[2]

Objective: To synthesize a novel imidazole derivative using this compound as a starting material.

Materials:

  • 5-Methylindole-3-carboxaldehyde

  • This compound

  • Ammonium (B1175870) acetate (B1210297)

  • Iodine (catalyst)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

Procedure:

  • In a round-bottom flask, combine 5-methylindole-3-carboxaldehyde (1 mmol), this compound (1 mmol), ammonium acetate (20 mmol), and iodine (5 mol%).

  • Add 5 mL of ethanol to the flask.

  • Stir the mixture and heat it to reflux for 8 hours.

  • Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Follow appropriate work-up and purification procedures to isolate the desired imidazole derivative.[2] The pure product should be a dark brown solid.

Experimental Workflow for the Synthesis of an Imidazole Derivative from this compound

G Experimental Workflow: Synthesis of an Imidazole Derivative from this compound start Start: Prepare Reactants reactants Reactants: - 5-Methylindole-3-carboxaldehyde - this compound - Ammonium acetate - Iodine (catalyst) - Ethanol (solvent) start->reactants reaction_setup Combine reactants in a round-bottom flask. reactants->reaction_setup reflux Heat the mixture to reflux with stirring for 8 hours. reaction_setup->reflux monitoring Monitor reaction progress (e.g., by TLC). reflux->monitoring monitoring->reflux Incomplete workup Cool the reaction mixture and perform work-up. monitoring->workup Reaction Complete purification Purify the crude product. workup->purification characterization Characterize the final imidazole derivative. purification->characterization end End: Pure Imidazole Derivative characterization->end

Caption: A step-by-step workflow for the synthesis of an imidazole derivative using this compound as a starting material.

References

Technical Support Center: Scaling Up Furil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Furil from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent and scalable method for this compound synthesis involves a two-step process:

This method avoids the use of highly toxic cyanide and offers good yields, making it suitable for scale-up.[1][2]

Q2: What are the primary challenges when scaling up this compound synthesis from the lab to a pilot plant?

A2: The main challenges are generally related to physical and chemical process changes that are not always linear with the increase in scale.[3][4] Key areas of concern include:

  • Heat Transfer: Exothermic reactions can lead to localized "hot spots" in large reactors if not managed effectively, potentially causing side reactions or degradation of the product.[5][6]

  • Mass Transfer and Mixing: Ensuring uniform mixing of reactants and maintaining consistent temperature throughout a larger reactor volume is critical for reproducible results and to avoid localized concentration gradients.[6][7]

  • Impurity Profile: The types and quantities of impurities may differ between lab and pilot scales due to longer reaction times, temperature variations, and differences in raw material grades.[6][8]

  • Solid Handling: If any of the reactants, intermediates, or the final product are solids, their transfer, dissolution, and filtration at a larger scale can present logistical challenges.

  • Safety: Handling larger quantities of chemicals introduces increased safety risks that must be managed through robust protocols and engineering controls.[2][9]

Q3: Are there any specific safety precautions I should take when handling the chemicals involved in this compound synthesis at a pilot scale?

A3: Yes, absolutely. When working at a pilot scale, a thorough risk assessment is crucial.[2][10] Specific precautions for the this compound synthesis process include:

  • Furfural: It is flammable and toxic. Ensure adequate ventilation and use personal protective equipment (PPE), including gloves, goggles, and a lab coat. Handle in a well-ventilated area, away from ignition sources.

  • Copper(II) Acetate: It is harmful if swallowed and can cause skin and eye irritation. Avoid creating dust. Use appropriate PPE.

  • Ammonium Nitrate: It is a strong oxidizing agent and can increase the flammability of other materials. Keep away from combustible materials.

  • Solvents (e.g., Methanol (B129727), Ethanol): These are flammable. Use in a well-ventilated area and ensure all equipment is properly grounded to prevent static discharge.

Always consult the Safety Data Sheet (SDS) for each chemical and follow your institution's safety protocols for pilot plant operations.[11]

Troubleshooting Guides

Issue 1: Low Yield of Furoin in the Acyloin Condensation Step
Possible Cause Troubleshooting Action
Incorrect pH The catalytic activity of thiamine is pH-dependent. An initial pH of approximately 9.0 is often optimal.[2] Use a pH meter to verify and adjust the initial pH of the reaction mixture.
Thiamine Degradation Thiamine is unstable in alkaline solutions.[2] Avoid excessively high pH or prolonged reaction times at elevated pH to prevent catalyst degradation.
Poor Mixing In a large reactor, inefficient mixing can lead to localized areas of low catalyst concentration. Ensure the agitator speed and design are adequate for the vessel size to maintain a homogeneous mixture.
Oxygen Inhibition While not always a major factor, some acyloin condensations are sensitive to oxygen. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Incomplete Oxidation of Furoin to this compound
Possible Cause Troubleshooting Action
Insufficient Oxidant Ensure the molar ratio of the copper(II) acetate/ammonium nitrate oxidant to Furoin is correct for the scaled-up batch.
Low Reaction Temperature The oxidation reaction may require a specific temperature to proceed at an adequate rate. Monitor the internal reactor temperature and ensure it is maintained within the optimal range.
Catalyst Deactivation The copper catalyst may be deactivated by impurities. Ensure the Furoin intermediate is of sufficient purity before proceeding to the oxidation step.
Poor Mass Transfer If the reaction is heterogeneous, ensure efficient stirring to maximize the contact between the reactants.
Issue 3: Different Impurity Profile at Pilot Scale
Possible Cause Troubleshooting Action
Longer Reaction Times Extended reaction times at the pilot scale can lead to the formation of degradation products. Monitor the reaction progress (e.g., by HPLC) and stop the reaction once the desired conversion is reached.[6]
Localized Overheating Inefficient heat removal can cause "hot spots," leading to thermal decomposition and side reactions.[5] Improve agitation and ensure the reactor's cooling system is adequate.
Raw Material Quality The grade of raw materials used at the pilot scale may differ from the lab scale, introducing new impurities. Analyze the starting materials for purity.
Air/Moisture Sensitivity Some intermediates or products may be sensitive to air or moisture, which can be a greater issue with longer processing times at a larger scale. Operate under an inert atmosphere if necessary.[6]

Experimental Protocols

Lab-Scale Synthesis of this compound (for comparison)

This protocol is a typical laboratory-scale procedure.

  • Furoin Synthesis:

    • In a round-bottom flask, dissolve thiamine hydrochloride in ethanol (B145695) and water.

    • Adjust the pH to ~9.0 with an aqueous solution of sodium hydroxide (B78521).

    • Add freshly distilled furfural to the solution.

    • Heat the mixture at reflux for 1-2 hours.

    • Cool the reaction mixture and isolate the crude Furoin by filtration.

    • Recrystallize the crude Furoin from a suitable solvent like methanol.

  • This compound Synthesis:

    • Dissolve the purified Furoin in a mixture of acetic acid and water.

    • Add a catalytic amount of copper(II) acetate and ammonium nitrate.

    • Heat the mixture to 70-80°C for 2-3 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, cool the mixture and add water to precipitate the this compound.

    • Filter the yellow crystalline product and wash with water.

    • Recrystallize from methanol or benzene (B151609) for high purity.[12]

Pilot-Scale Synthesis of a Furoin Derivative (Adapted for this compound Scale-Up)

The following protocol is adapted from a scaled-up synthesis of a related furoin derivative and can be used as a starting point for the pilot-scale synthesis of this compound.[13]

Equipment: 1 L jacketed glass reactor with overhead stirring, condenser, and temperature probe.

Furoin Synthesis (Example Scale: 20g)

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.

  • Charge Reactor: Add the appropriate solvent (e.g., a mixture of ethanol and water) to the reactor.

  • Catalyst Preparation: In a separate vessel, dissolve thiamine hydrochloride in water and adjust the pH to ~9.0 with a sodium hydroxide solution.

  • Catalyst Addition: Transfer the thiamine solution to the reactor.

  • Furfural Addition: Slowly add the required amount of furfural to the reactor while maintaining good agitation.

  • Reaction: Heat the reactor to the desired reflux temperature using the heating jacket and maintain for the optimized reaction time (monitor by in-process controls like HPLC).

  • Crystallization and Isolation: Cool the reactor contents to initiate crystallization. Further cool using a chiller. Isolate the Furoin product by filtration.

  • Drying: Dry the isolated Furoin in a vacuum oven at a suitable temperature.

Oxidation to this compound (Example Scale)

  • Reactor Setup: Use a clean and dry reactor suitable for the oxidation step.

  • Charge Reactor: Add the solvent (e.g., acetic acid/water mixture) and the dried Furoin to the reactor.

  • Oxidant Addition: Add the copper(II) acetate and ammonium nitrate.

  • Reaction: Heat the reactor to the target temperature (e.g., 70-80°C) and hold for the required time, monitoring the reaction progress.

  • Precipitation: Once the reaction is complete, cool the reactor and add water to precipitate the this compound.

  • Isolation and Washing: Filter the this compound product and wash thoroughly with water to remove residual salts and acetic acid.

  • Drying: Dry the final this compound product in a vacuum oven.

Data Presentation

Table 1: Comparison of Key Parameters: Lab vs. Pilot Scale

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Projected)Key Considerations for Scale-Up
Batch Size 1-10 g1-5 kgNon-linear changes in heat and mass transfer.[3]
Reactor Volume 50-500 mL10-50 LSurface area to volume ratio decreases, affecting heat transfer.
Agitation Magnetic stirrerMechanical overhead stirrerImpeller design and speed are critical for effective mixing.
Heating/Cooling Heating mantle/ice bathJacketed reactor with thermal fluidSlower response times for heating and cooling.
Reaction Time 1-3 hoursMay need to be adjusted based on in-process controlsLonger times can lead to side product formation.[6]
Purification RecrystallizationRecrystallization, potentially with filtration aidsLarger volumes may require different solvent handling and filtration equipment.

Visualizations

Furil_Synthesis_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_start Start: Furfural lab_furoin Acyloin Condensation (Thiamine, pH ~9) lab_start->lab_furoin lab_oxidation Oxidation (Cu(OAc)2/NH4NO3) lab_furoin->lab_oxidation pilot_furoin Acyloin Condensation (Jacketed Reactor, Controlled pH) lab_furoin->pilot_furoin Scale-up Considerations: - Heat Transfer - Mixing lab_this compound Crude this compound lab_oxidation->lab_this compound pilot_oxidation Oxidation (Controlled Temp., In-Process Control) lab_oxidation->pilot_oxidation Scale-up Considerations: - Temperature Control - Reaction Monitoring lab_purification Recrystallization lab_this compound->lab_purification lab_end Pure this compound lab_purification->lab_end pilot_purification Large-Scale Crystallization/Filtration lab_purification->pilot_purification Scale-up Considerations: - Solvent Volume - Isolation Technique pilot_start Start: Furfural (Bulk) pilot_start->pilot_furoin pilot_furoin->pilot_oxidation pilot_this compound Crude this compound pilot_oxidation->pilot_this compound pilot_this compound->pilot_purification pilot_end Pure this compound (Bulk) pilot_purification->pilot_end

Caption: Workflow for this compound synthesis at lab vs. pilot scale.

Troubleshooting_Logic start Low Yield or High Impurities? check_step Identify Problematic Step: - Condensation? - Oxidation? start->check_step condensation_issue Condensation Step Issues check_step->condensation_issue Condensation oxidation_issue Oxidation Step Issues check_step->oxidation_issue Oxidation check_ph Check pH condensation_issue->check_ph Yes check_mixing_c Evaluate Mixing condensation_issue->check_mixing_c Yes check_catalyst_c Check Catalyst Stability condensation_issue->check_catalyst_c Yes check_oxidant Verify Oxidant Stoichiometry oxidation_issue->check_oxidant Yes check_temp_o Monitor Temperature oxidation_issue->check_temp_o Yes check_purity_furoin Analyze Furoin Purity oxidation_issue->check_purity_furoin Yes

Caption: Troubleshooting logic for this compound synthesis scale-up.

References

Technical Support Center: Managing Exothermic Reactions Involving Furil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for safely managing exothermic reactions involving Furil. The content is structured to address potential issues through troubleshooting guides and frequently asked questions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with reactions involving this compound?

Q2: What are the initial signs of a runaway reaction with this compound?

A2: The initial signs of a runaway reaction include a sudden and unexpected increase in temperature, a rapid rise in pressure, unexpected color changes, and the evolution of gases. It is critical to have continuous monitoring of the reaction temperature to detect any deviation from the expected profile[7].

Q3: What immediate actions should be taken if a thermal runaway is suspected?

A3: In the event of a suspected thermal runaway, the immediate priorities are to ensure personnel safety and attempt to bring the reaction under control. This involves alerting all personnel in the vicinity, stopping the addition of any reagents, and enhancing cooling[7]. If the situation escalates, follow the established emergency shutdown and quenching procedures for your laboratory.

Q4: How can I monitor the progress of my this compound reaction to prevent thermal issues?

A4: In-situ reaction monitoring is a powerful tool for understanding reaction kinetics and identifying the formation of intermediates, which can help in preventing thermal runaway[8][9][10]. Techniques such as in-situ FTIR spectroscopy can provide real-time data on the concentration of reactants and products without disturbing the reaction conditions[11].

Section 2: Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Temperature Spike - Inadequate cooling capacity.- Addition of reagent is too fast.- Reaction is more exothermic than anticipated.- Immediately stop the addition of all reagents.- Increase the cooling rate (e.g., lower the temperature of the cooling bath).- Ensure vigorous stirring to improve heat transfer.- If the temperature continues to rise, proceed with the emergency quenching protocol.
Pressure Buildup in the Reactor - Gas evolution from the reaction or decomposition.- Blockage in the pressure relief system.- Ensure the pressure relief system (e.g., bubbler, vent) is functioning correctly.- Stop the reaction by halting reagent addition and cooling.- If pressure continues to rise, evacuate the area and follow emergency procedures.
Sudden Color Change and/or Gas Evolution - Onset of a decomposition reaction.- Formation of unstable intermediates.- Cease all additions to the reactor.- Maximize cooling.- Monitor the reaction from a safe distance.- Be prepared to quench the reaction if the temperature or pressure begins to rise uncontrollably.
Localized Hotspots - Poor mixing.- Viscous reaction mixture.- Increase the stirring rate to improve homogeneity.- If the stirrer is struggling, consider diluting the reaction mixture with a compatible, inert solvent.

Section 3: Data Presentation

Table 1: Summary of Known Hazards for Furfural (B47365) (as a proxy for this compound)

Hazard Description Reference
Exothermic Polymerization Can undergo violent, almost explosive, exothermic resinification upon contact with strong mineral acids or alkalis.[1]
Reactivity with Oxidizers Reacts with strong oxidizing agents, which can initiate or promote combustion.[1][2]
Thermal Decomposition Decomposes upon heating, emitting acrid smoke and irritating fumes. The decomposition can be complex, leading to various products including furan (B31954) and carbon monoxide.[1][4]
Incompatibilities Incompatible with strong oxidizing agents, strong acids, strong bases, and sodium hydrogen carbonate.[12]

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Controlled Exothermic Reaction - Synthesis of this compound from Furoin (B1674284)

This protocol is based on the oxidation of furoin to this compound, a reaction that can be exothermic.

Materials:

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the reaction vessel is clean and dry. The heating/cooling bath should be set to a temperature that allows for efficient heat removal.

  • Charge Reactants: To a solution of copper(II) acetate and ammonium nitrate in methanol, add the furoin portion-wise.

  • Controlled Addition: The addition of furoin should be done slowly and at a rate that allows the cooling system to maintain a stable internal temperature. Monitor the temperature continuously.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at the desired temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, in-situ FTIR).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up and purification steps as described in the literature[13].

Protocol 2: Emergency Quenching Procedure

This is a general guideline and should be adapted to the specific reagents and scale of your reaction.

Materials:

  • Quenching agent (e.g., a large volume of cold, inert solvent or a chemical inhibitor)

  • Large, robust container for quenching

Procedure:

  • Safety First: Ensure all personnel are aware of the emergency and are at a safe distance. Wear appropriate personal protective equipment (PPE).

  • Stop Additions and Cool: Immediately stop the addition of all reagents and apply maximum cooling to the reactor.

  • Prepare Quenching Agent: Have the pre-determined quenching agent ready in a suitable container.

  • Controlled Quenching: If the reaction continues to escalate, carefully and slowly transfer the reaction mixture to the quenching agent under vigorous stirring. Never add the quenching agent directly to the runaway reaction vessel , as this can cause a violent, localized exotherm.

  • Observe and Neutralize: Monitor the quenched mixture for any signs of continued reaction. Once stable, neutralize the mixture as appropriate before disposal.

Section 5: Visualizations

RiskAssessmentWorkflow cluster_0 Risk Assessment for this compound Reactions start Start: Plan this compound Reaction lit_review Literature Review: - Search for known hazards of this compound and analogs (e.g., Furfural). - Identify potential exothermic steps. start->lit_review hazard_id Hazard Identification: - Strong acids/bases? - Oxidizing agents? - High concentrations? lit_review->hazard_id thermal_screen Thermal Screening (if necessary): - DSC or other calorimetric analysis to determine onset temperature and heat of reaction. hazard_id->thermal_screen control_measures Define Control Measures: - Cooling capacity. - Reagent addition rate. - Dilution with inert solvent. thermal_screen->control_measures emergency_plan Develop Emergency Plan: - Quenching procedure. - Evacuation route. - Emergency contacts. control_measures->emergency_plan proceed Proceed with Experiment emergency_plan->proceed

Caption: Risk assessment workflow for handling this compound reactions.

TroubleshootingWorkflow cluster_1 Troubleshooting an Unexpected Exotherm exotherm Unexpected Temperature Rise Detected stop_addition Stop All Reagent Additions exotherm->stop_addition increase_cooling Increase Cooling Rate stop_addition->increase_cooling monitor_temp Monitor Temperature and Pressure increase_cooling->monitor_temp is_stable Is the reaction stabilizing? monitor_temp->is_stable continue_monitoring Continue Monitoring Until Stable is_stable->continue_monitoring Yes quench Initiate Emergency Quenching Protocol is_stable->quench No continue_monitoring->monitor_temp

Caption: Troubleshooting workflow for an unexpected exotherm.

QuenchingWorkflow cluster_2 Emergency Quenching Procedure runaway Runaway Reaction Confirmed alert Alert Personnel & Evacuate Immediate Area runaway->alert prepare_quench Prepare Quenching Agent in a Separate Vessel alert->prepare_quench transfer Slowly Transfer Reaction Mixture to Quenching Agent with Vigorous Stirring prepare_quench->transfer observe Observe for Signs of Reaction transfer->observe neutralize Neutralize and Dispose of Waste According to Protocol observe->neutralize secure Secure the Area and Report the Incident neutralize->secure

Caption: Emergency quenching procedure workflow.

References

identifying and removing impurities from Furil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Furil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing impurities from this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide & FAQs

This section provides answers to common questions regarding the identification and removal of impurities from this compound.

Identifying Impurities

Q1: What are the most common impurities in synthetically produced this compound?

The most common impurity in this compound that has been synthesized via the oxidation of furoin (B1674284) is the unreacted starting material, furoin . Furoin is structurally very similar to this compound and can be carried through the synthesis if the oxidation is incomplete.

Another potential impurity, particularly if ammonium (B1175870) acetate (B1210297) is used in the synthesis or subsequent reaction steps, is 2,4,5-tri(furan-2-yl)-1H-imidazole . This can be formed as a byproduct under certain conditions.[1]

Other potential impurities can include residual solvents from the reaction or purification steps and minor byproducts from side reactions.

Q2: How can I detect the presence of furoin and other impurities in my this compound sample?

Several analytical techniques can be employed to assess the purity of your this compound sample:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess the purity. On a silica (B1680970) gel plate, this compound will have a different Rf value than the more polar furoin. A mobile phase of petroleum ether and ethyl acetate (e.g., 3:1) can be a good starting point for separation.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reversed-phase C18 column with a gradient of water (often with a small amount of acid like acetic or formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) can effectively separate this compound from furoin and other impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for identifying and quantifying impurities. The spectrum of pure this compound is distinct from that of furoin. The presence of characteristic furoin peaks in your this compound spectrum indicates contamination. Quantitative NMR (qNMR) can be used for precise purity determination.[4][5][6][7][8]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the presence of impurities by identifying their molecular weights. For example, furoin will show a different molecular ion peak than this compound.[9]

Q3: What do the 1H NMR and Mass Spectra of this compound and its primary impurity, furoin, look like?

Below is a summary of the key spectroscopic data for this compound and furoin to aid in their identification.

CompoundMolecular Weight ( g/mol )Key 1H NMR Signals (in CDCl3)Mass Spectrum (m/z)
This compound 190.15~7.6 ppm (m), ~7.2 ppm (m), ~6.5 ppm (m)190 (M+)
Furoin 192.17~7.61 ppm (m), ~7.37 ppm (m), ~7.25 ppm (m), ~6.54 ppm (m), ~6.40 ppm (m), ~6.35 ppm (m), ~5.80 ppm (s, 1H, CHOH), ~4.19 ppm (br s, 1H, OH)[4]192 (M+)[9]
Removing Impurities

Q4: What is the most common method for purifying crude this compound?

Recrystallization is the most widely used and effective method for purifying solid this compound.[10] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure this compound to crystallize while the impurities remain in the solution.

Q5: Which solvents are recommended for the recrystallization of this compound?

Methanol and benzene (B151609) have been reported as effective solvents for the recrystallization of this compound. Given the toxicity of benzene, methanol is generally the preferred choice in a modern laboratory setting.

Q6: I am having trouble with my recrystallization. What are some common issues and how can I resolve them?

IssuePossible Cause(s)Troubleshooting Steps
Low Recovery of Crystals - Too much solvent was used. - The solution was not cooled sufficiently. - The crystals were washed with solvent that was not ice-cold.- Evaporate some of the solvent to concentrate the solution and then cool again. - Ensure the solution is cooled in an ice bath after it has reached room temperature. - Always use ice-cold solvent to wash the crystals.
No Crystals Form - The solution is not saturated (too much solvent). - The solution cooled too quickly. - Lack of nucleation sites.- Boil off some of the solvent to create a more concentrated solution. - Allow the solution to cool slowly and undisturbed. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
Product is still impure after recrystallization - The cooling was too rapid, trapping impurities. - The chosen solvent is not ideal for separating the specific impurities.- Ensure a slow cooling process to allow for selective crystallization. - Consider performing a second recrystallization. - If impurities persist, column chromatography may be necessary.

Q7: When should I use column chromatography to purify this compound?

Column chromatography is a more powerful purification technique than recrystallization and is recommended when:

  • Recrystallization fails to remove impurities to the desired level of purity.

  • The impurities have very similar solubility profiles to this compound.

  • You need to separate this compound from multiple byproducts.

Q8: What are the recommended conditions for column chromatography of this compound?

For the separation of furan-containing compounds, a common stationary phase is silica gel . A mobile phase consisting of a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate is often effective. For the separation of 2,4,5-tri(furan-2-yl)-1H-imidazole, a mobile phase of petroleum ether and ethyl acetate in a 3:1 ratio has been used successfully.[1] For separating this compound from the more polar furoin, a similar solvent system with a gradient elution (gradually increasing the proportion of ethyl acetate) would likely be effective.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Methanol

This protocol describes the purification of crude this compound containing furoin as the primary impurity.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol (e.g., start with a solvent-to-solute ratio of approximately 10:1 by weight). Gently heat the mixture on a hot plate with stirring until the methanol begins to boil. Continue adding small portions of hot methanol until all the this compound has just dissolved. Note: Avoid adding a large excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. As the solution cools, pure this compound crystals should begin to form. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum. The purified this compound should appear as yellow, needle-like crystals.

Expected Outcome:

This process should significantly reduce the amount of furoin impurity. The purity can be assessed by TLC, HPLC, or NMR. A successful recrystallization can be expected to increase the purity of this compound and yield a product with a sharp melting point.

Protocol 2: Flash Column Chromatography of this compound

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Petroleum ether or hexanes

  • Ethyl acetate

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Using TLC, determine an optimal mobile phase composition. A good starting point is a mixture of petroleum ether and ethyl acetate. The ideal solvent system should give a good separation between this compound and its impurities, with the Rf value of this compound being around 0.2-0.3.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase (wet packing is generally preferred).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, applying gentle pressure from a compressed air or nitrogen line. If a gradient elution is required, start with a lower polarity mobile phase (higher ratio of petroleum ether) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Decision cluster_3 Action cluster_4 Purification Methods Crude this compound Sample Crude this compound Sample Analytical Techniques Analytical Techniques Crude this compound Sample->Analytical Techniques TLC TLC Analytical Techniques->TLC HPLC HPLC Analytical Techniques->HPLC NMR NMR Analytical Techniques->NMR MS MS Analytical Techniques->MS Purity Assessment Purity Assessment TLC->Purity Assessment HPLC->Purity Assessment NMR->Purity Assessment MS->Purity Assessment Purification Purification Purity Assessment->Purification Impure Pure this compound Pure this compound Purity Assessment->Pure this compound Pure Recrystallization Recrystallization Purification->Recrystallization Column Chromatography Column Chromatography Purification->Column Chromatography Recrystallization->Crude this compound Sample Re-analyze Column Chromatography->Crude this compound Sample Re-analyze

Caption: Workflow for the identification and removal of impurities from this compound.

Recrystallization_Troubleshooting Start Start Crude this compound Crude this compound Start->Crude this compound Dissolve in min. hot methanol Dissolve in min. hot methanol Crude this compound->Dissolve in min. hot methanol Slowly cool to RT, then ice bath Slowly cool to RT, then ice bath Dissolve in min. hot methanol->Slowly cool to RT, then ice bath Crystals Form? Crystals Form? Slowly cool to RT, then ice bath->Crystals Form? Collect Crystals Collect Crystals Crystals Form?->Collect Crystals Yes Troubleshoot Troubleshoot Crystals Form?->Troubleshoot No Wash with ice-cold methanol Wash with ice-cold methanol Collect Crystals->Wash with ice-cold methanol Dry Crystals Dry Crystals Wash with ice-cold methanol->Dry Crystals Check Purity Check Purity Dry Crystals->Check Purity Check Purity->Crude this compound Repeat Recrystallization / Column Chromatography Pure Product Pure Product Check Purity->Pure Product Purity OK Troubleshoot->Dissolve in min. hot methanol Add seed crystal / Scratch flask / Concentrate solution

Caption: Decision tree for troubleshooting this compound recrystallization.

References

Technical Support Center: Catalytic Hydrogenation of Furil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of furil. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific experimental issues.

Troubleshooting Guide

This section addresses common problems observed during the catalytic hydrogenation of this compound.

Problem 1: Low or No Conversion of this compound

Q: My this compound hydrogenation reaction shows very low or no conversion. What are the possible causes and how can I fix this?

A: Low conversion is a frequent issue that can stem from several factors related to the catalyst, reaction conditions, or starting materials.

Possible Causes & Solutions:

  • Catalyst Inactivity: The catalyst may be old, have been improperly stored, or be inherently inactive.[1]

    • Solution: Use a fresh batch of catalyst. For heterogeneous catalysts like Palladium on Carbon (Pd/C), consider using a more active variant like Pearlmann's catalyst (Pd(OH)₂/C).[1] Ensure catalysts are stored under an inert atmosphere if they are pyrophoric or sensitive to air/moisture.

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities in the starting material, solvent, or hydrogen gas.[2][3] Sulfur and nitrogen compounds are common poisons for metal catalysts like nickel and palladium.[2][4]

    • Solution: Purify the this compound starting material and ensure high-purity solvents and hydrogen gas are used. Pre-treating the reaction feed to remove potential contaminants can be beneficial.[2]

  • Insufficient Mass Transfer: In heterogeneous catalysis, poor mixing can limit the contact between the hydrogen gas, the liquid phase (this compound and solvent), and the solid catalyst.

    • Solution: Increase the stirring rate to ensure the catalyst is well-suspended and to maximize the gas-liquid interface.[1] Ensure the reaction flask has a large solvent surface area to facilitate hydrogen dissolution.[1]

  • Inadequate Reaction Conditions: The temperature or pressure may be too low for the chosen catalyst system.

    • Solution: Gradually increase the reaction temperature and/or hydrogen pressure. However, be aware that higher temperatures can sometimes lead to unwanted side reactions or catalyst sintering.[5]

Problem 2: Poor Selectivity to the Desired Product

Q: My reaction is converting the this compound, but I am getting a mixture of products instead of the desired hydrofuroin or fully saturated product. How can I improve selectivity?

A: Controlling selectivity is a primary challenge in the hydrogenation of furan-containing compounds due to the presence of multiple reactive sites (two carbonyl groups and two furan (B31954) rings).[6][7]

Possible Causes & Solutions:

  • Hydrogenation of Furan Ring: Catalysts with high hydrogenating capacity, such as nickel or rhodium, can reduce the furan ring in addition to the carbonyl groups, leading to products like tetrahydrofurfuryl alcohol derivatives.[8][9]

    • Solution: Switch to a catalyst more selective for carbonyl groups. Copper-based catalysts are known to preferentially interact with and hydrogenate the C=O bond while leaving the furan ring intact.[8]

  • Hydrogenolysis/Ring Opening: Aggressive catalysts or harsh reaction conditions (high temperature) can cause the furan ring to open or undergo hydrogenolysis (cleavage of C-O bonds), leading to linear alkanes and other byproducts.[7]

    • Solution: Employ milder reaction conditions (lower temperature and pressure).[6] The choice of catalyst support can also influence selectivity.

  • Formation of Polymeric Byproducts (Humins): Acidic conditions, often present on certain catalyst supports or formed during the reaction, can promote the polymerization of this compound or its intermediates into insoluble, tar-like substances known as humins.[10]

    • Solution: Use a neutral or basic catalyst support. If acidic conditions are unavoidable, minimizing reaction time and temperature can help reduce humin formation.

Problem 3: Catalyst Deactivation During or After a Single Run

Q: The reaction starts well but then slows down or stops completely. My catalyst cannot be reused. Why is it deactivating?

A: Catalyst deactivation is a significant issue in continuous or repeated batch processes. The primary mechanisms are poisoning, sintering, and fouling.[11]

Possible Causes & Solutions:

  • Poisoning: As mentioned in Problem 1, impurities can irreversibly bind to the catalyst's active sites.[4]

    • Solution: Ensure the purity of all reactants and the cleanliness of the reactor system.

  • Sintering: At elevated temperatures, fine metal nanoparticles on the catalyst support can migrate and agglomerate into larger particles.[5] This reduces the active surface area and, consequently, the catalyst's activity.

    • Solution: Operate at the lowest effective temperature. Choose a catalyst with strong metal-support interactions to improve thermal stability.[5]

  • Fouling/Coking: Polymeric byproducts or humins can deposit on the catalyst surface, blocking pores and active sites.[10]

    • Solution: Optimize reaction conditions to minimize side reactions. In some cases, the catalyst can be regenerated. For instance, activity for some palladium catalysts has been recovered by oxidation at elevated temperatures to burn off carbonaceous deposits.[12]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for selectively hydrogenating the carbonyl groups of this compound to hydrofuroin?

A1: For selective hydrogenation of the carbonyl groups while preserving the furan rings, copper-based catalysts (e.g., Cu/SiO₂, Cu/ZnO) are highly recommended.[8][13] Copper catalysts have a specific interaction with the C=O group, which limits the range of potential products compared to more aggressive metals like Ni, Pt, or Pd that can also hydrogenate the furan ring.[8][9]

Q2: What are typical reaction conditions (temperature, pressure, solvent) for this compound hydrogenation?

A2: Reaction conditions depend heavily on the catalyst and the desired product.

  • For selective carbonyl hydrogenation (→ Hydrofuroin): Mild conditions are generally preferred. Temperatures can range from 50°C to 150°C with hydrogen pressures from 10 to 50 bar.[6][14]

  • For complete hydrogenation (→ 1,2-di(tetrahydrofuran-2-yl)ethane-1,2-diol): More forcing conditions and a less selective catalyst (e.g., Nickel) would be required, likely involving higher temperatures (>150°C) and pressures (>50 bar).

  • Solvents: Polar solvents like methanol, ethanol, isopropanol, or water are commonly used.[1][6] The choice of solvent can impact both solubility and reaction selectivity.

Q3: How can I monitor the progress of my hydrogenation reaction?

A3: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the reactant (this compound) and various products over time.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides both separation and identification of intermediates and products by giving accurate molecular weight and fragmentation information.[15]

  • Gas Chromatography (GC): Suitable if the products are sufficiently volatile.

  • In-line Monitoring: Advanced setups can use techniques like in-line NMR or mid-IR spectroscopy to track the reaction in real-time without taking samples.[17][18]

Q4: My starting material contains trace amounts of sulfur. Will this be a problem?

A4: Yes, this is a significant problem. Sulfur compounds are notorious poisons for many hydrogenation catalysts, especially those based on noble metals (Pd, Pt) and nickel.[2][4] The sulfur can strongly and irreversibly bind to the metal surface, blocking active sites and rendering the catalyst inactive, even at ppm levels. It is critical to use sulfur-free starting materials or implement an upstream purification step.

Data Presentation

The following tables summarize catalyst performance data from studies on furfural (B47365), a structurally related molecule. This data provides a useful starting point for catalyst selection in this compound hydrogenation.

Table 1: Performance of Various Catalysts in Furfural Hydrogenation

CatalystSubstrateTemperature (°C)Pressure (bar H₂)SolventConversion (%)Selectivity to Furfuryl Alcohol (%)Reference
4 wt% Ru/rGOFurfural2010Water93.398[14]
0.15FePt/ACFurfural5020Water10074[6]
Cu-Fe/Al₂O₃Furfural12020Isopropanol>93>98[19]
Ni/AC-SO₃HFurfural6030Ethanol100100[19]
DyCl₃ (Lewis Acid)Furfural180N/A (Transfer)2-Propanol10097[20]

Note: Furfuryl alcohol is the product of hydrogenating the aldehyde group of furfural. This is analogous to the hydrogenation of one carbonyl group in this compound.

Experimental Protocols

Representative Protocol for Selective Hydrogenation of this compound to Hydrofuroin

This protocol is a general guideline based on procedures for the selective hydrogenation of furan-based aldehydes and ketones. It should be optimized for your specific setup and safety considerations.

  • Catalyst Preparation:

    • If using a commercial catalyst (e.g., a copper chromite or supported copper catalyst), it may require pre-reduction.

    • Place the catalyst (e.g., 5 mol%) in a high-pressure reactor.

    • Seal the reactor and purge several times with an inert gas (N₂ or Ar), followed by purges with H₂.

    • Heat the catalyst under a flow of H₂ according to the manufacturer's recommendation (e.g., 250-350°C for several hours) to reduce the metal oxides to their active metallic state.[13]

    • Cool the reactor to room temperature under an inert atmosphere.

  • Reaction Setup:

    • Under an inert atmosphere, add the solvent (e.g., isopropanol, 0.1 M concentration of substrate).

    • Add the this compound substrate to the reactor.

    • Seal the reactor securely.

  • Hydrogenation:

    • Purge the reactor headspace carefully with H₂ gas 3-5 times to remove any residual inert gas.

    • Pressurize the reactor with H₂ to the desired pressure (e.g., 30 bar).

    • Begin vigorous stirring to ensure the catalyst is suspended and to promote gas-liquid mass transfer.

    • Heat the reactor to the target temperature (e.g., 120°C).

    • Monitor the reaction progress by observing the pressure drop (as H₂ is consumed) and by taking aliquots for analysis (e.g., via HPLC or GC) at regular intervals.

  • Work-up and Analysis:

    • Once the reaction is complete (no further H₂ uptake or no starting material visible by TLC/HPLC), cool the reactor to room temperature.

    • Carefully vent the excess H₂ pressure.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the heterogeneous catalyst. Caution: Some reduced catalysts (especially Raney Nickel and Palladium) can be pyrophoric and may ignite upon contact with air. Filter under a blanket of inert gas or quench the catalyst carefully.

    • Analyze the crude product mixture using HPLC, LC-MS, and NMR to determine conversion and product distribution.

    • Purify the product using standard techniques such as crystallization or column chromatography.

Visualizations

Experimental Workflow

G cat_prep Catalyst Pre-reduction (if required) reac_charge Charge Reactor: 1. Catalyst 2. Solvent 3. This compound cat_prep->reac_charge purge Purge with H₂ reac_charge->purge pressurize Pressurize & Heat purge->pressurize run_react Run Reaction (Stirring) pressurize->run_react monitor Monitor Progress (Pressure, HPLC/GC) run_react->monitor cooldown Cool & Vent monitor->cooldown filtration Filter Catalyst (Caution: Pyrophoric) cooldown->filtration analysis Analyze Crude: - Conversion - Selectivity filtration->analysis purification Purify Product analysis->purification

Caption: General experimental workflow for catalytic hydrogenation of this compound.

This compound Hydrogenation Reaction Pathways

G This compound This compound hydrofuroin Hydrofuroin (Desired Intermediate) This compound->hydrofuroin Selective C=O Redn. ring_opened Ring-Opened Products (e.g., Dodecanediones) This compound->ring_opened Hydrogenolysis (High Temp) polymers Polymers / Humins This compound->polymers Acid-Catalyzed Polymerization hydrofuroin->ring_opened Hydrogenolysis hydrofuroin->polymers Polymerization thf_intermediate Tetrahydrofuran Intermediate hydrofuroin->thf_intermediate Furan Redn. fully_sat_diol Fully Saturated Diol thf_intermediate->fully_sat_diol Furan Redn.

Caption: Potential reaction pathways in the hydrogenation of this compound.

References

avoiding polymerization of Furil during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Furil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the unwanted polymerization of this compound during your chemical reactions, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to polymerization?

This compound, also known as 1,2-di(furan-2-yl)ethane-1,2-dione, is a yellow crystalline solid containing two furan (B31954) rings. Like many furan-containing compounds, this compound is susceptible to polymerization, especially under certain reaction conditions. The furan rings are electron-rich and can be attacked by electrophiles or radicals, initiating a chain reaction that leads to the formation of undesirable polymeric byproducts. This is often observed as a darkening of the reaction mixture and the formation of insoluble materials.

Q2: What are the main triggers for this compound polymerization?

The primary triggers for this compound polymerization are believed to be similar to those for other furan derivatives like furfural (B47365) and furfuryl alcohol. These include:

  • Acidic Conditions: Even trace amounts of acid can catalyze the polymerization of furan rings.

  • Radical Initiators: Peroxides, exposure to air (oxygen), and certain initiators can generate free radicals that trigger polymerization.

  • High Temperatures: Elevated temperatures can accelerate the rate of both acid-catalyzed and radical-initiated polymerization.

  • Extended Reaction Times: Prolonged reaction times, even under seemingly mild conditions, can increase the likelihood of side reactions, including polymerization.

Q3: How can I visually identify if this compound polymerization is occurring in my reaction?

A key visual indicator of this compound polymerization is a noticeable change in the color and consistency of your reaction mixture. Typically, you will observe:

  • Darkening of the solution: The reaction mixture may turn from its initial color to a dark brown or even black.

  • Increased viscosity: The solution may become more viscous or syrupy.

  • Formation of insoluble material: You might see the precipitation of a dark, tar-like solid.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to this compound polymerization.

Issue 1: Reaction mixture darkens significantly, and a solid precipitates.

This is a classic sign of extensive polymerization. Use the following guide to identify the potential cause and implement a solution.

Potential Cause Recommended Solution
Acid Contamination Glassware and Reagent Purity: Ensure all glassware is thoroughly cleaned, dried, and, if necessary, rinsed with a dilute base (e.g., a weak solution of sodium bicarbonate), followed by distilled water, and then oven-dried. Use freshly purified or high-purity reagents and solvents.
Presence of Radical Initiators Inert Atmosphere: Purge the reaction vessel with an inert gas such as nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction. Use of Inhibitors: Consider adding a small amount of a radical inhibitor, such as Butylated Hydroxytoluene (BHT) or hydroquinone (B1673460), to the reaction mixture.
High Reaction Temperature Temperature Control: Conduct the reaction at the lowest feasible temperature that allows for a reasonable reaction rate. If the reaction is exothermic, use an ice bath or other cooling methods to maintain a stable temperature. Add reagents slowly to control any exotherms.
Prolonged Reaction Time Reaction Monitoring: Monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to minimize the formation of byproducts.
Issue 2: Low yield of the desired product with some discoloration.

This may indicate a lower level of polymerization or other side reactions.

Potential Cause Recommended Solution
Mildly Acidic Conditions Use of a Non-nucleophilic Base: If your reaction can tolerate it, add a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acids.
Slow Radical Formation Degas Solvents: Degas solvents prior to use to remove dissolved oxygen, which can contribute to radical formation over time.
Sub-optimal Reaction Concentration Concentration Adjustment: In some cases, increasing the concentration of reactants can favor the desired bimolecular reaction over the polymerization pathway. However, this should be evaluated on a case-by-case basis as higher concentrations can also accelerate polymerization if not properly controlled.

Experimental Protocols

Protocol 1: General Best Practices for Reactions Involving this compound

This protocol outlines general steps to minimize the risk of polymerization when using this compound as a reactant.

1. Reagent and Glassware Preparation:

  • Thoroughly wash all glassware with a suitable detergent, rinse with deionized water, and oven-dry at >120°C for at least 4 hours.
  • For particularly sensitive reactions, rinse the glassware with a dilute solution of a weak base (e.g., 1% sodium bicarbonate), followed by deionized water, and then oven-dry.
  • Use freshly opened, high-purity solvents and reagents. If the purity is questionable, purify them according to standard laboratory procedures.

2. Reaction Setup:

  • Assemble the reaction apparatus and flame-dry it under a vacuum or purge with a stream of dry inert gas (nitrogen or argon).
  • Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
  • If a radical inhibitor is to be used, add a small amount of BHT or hydroquinone (typically 0.1 mol% relative to this compound) to the reaction flask.

3. Running the Reaction:

  • Dissolve this compound and other reagents in the chosen solvent under the inert atmosphere.
  • If the reaction requires cooling, ensure the reaction mixture reaches the desired temperature before adding any catalysts or other reactive species.
  • Add any catalysts or highly reactive reagents slowly and dropwise to control the reaction rate and any potential exotherms.
  • Maintain the reaction at the lowest effective temperature and monitor its progress regularly by TLC, GC, or HPLC.

4. Work-up and Purification:

  • Once the reaction is complete, proceed with the work-up as quickly as possible.
  • If polymeric byproducts have formed, they may be partially removed by filtration if they are insoluble.
  • Purification via column chromatography may be effective in separating the desired product from soluble oligomers.

Visualizations

Troubleshooting Workflow for this compound Polymerization

Troubleshooting Workflow for this compound Polymerization start Problem: Low Yield / Dark Reaction Mixture check_color Is the reaction mixture dark brown/black? start->check_color check_solid Is there a solid precipitate? check_color->check_solid Yes low_poly Possible low-level polymerization or side reactions check_color->low_poly No high_poly High likelihood of significant polymerization check_solid->high_poly Yes check_solid->low_poly No cause_acid Check for Acid Contamination (glassware, reagents) high_poly->cause_acid cause_radicals Check for Radical Initiators (air exposure, peroxides) high_poly->cause_radicals cause_temp Evaluate Reaction Temperature (is it too high?) high_poly->cause_temp cause_time Review Reaction Time (is it too long?) high_poly->cause_time low_poly->cause_acid low_poly->cause_radicals low_poly->cause_temp low_poly->cause_time solution_acid Solution: - Use base-washed glassware - Use purified reagents cause_acid->solution_acid solution_radicals Solution: - Use inert atmosphere (N2/Ar) - Add radical inhibitor (BHT) cause_radicals->solution_radicals solution_temp Solution: - Lower reaction temperature - Ensure proper cooling cause_temp->solution_temp solution_time Solution: - Monitor reaction closely (TLC/HPLC) - Stop reaction upon completion cause_time->solution_time

Caption: A flowchart to diagnose and solve this compound polymerization issues.

Proposed Polymerization Pathways of this compound

This compound Polymerization Pathways This compound This compound activated_furil_acid Protonated this compound (Electrophilic) This compound->activated_furil_acid Acid Catalyst activated_furil_radical This compound Radical Adduct This compound->activated_furil_radical Radical Initiator acid H+ radical R• polymerization_acid Acid-Catalyzed Polymerization activated_furil_acid->polymerization_acid polymerization_radical Radical Chain-Growth Polymerization activated_furil_radical->polymerization_radical polymer Poly(this compound) (Insoluble Byproduct) polymerization_acid->polymer polymerization_radical->polymer

Caption: Potential pathways for this compound polymerization.

Technical Support Center: Optimizing Catalyst Loading for Furil Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in Furil reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a catalyst in a this compound reaction, and how does its loading impact the outcome? A1: In this compound reactions, such as the conversion of furfural (B47365) to furfuryl alcohol or other derivatives, the catalyst's primary role is to increase the reaction rate by lowering the activation energy.[1][2] Catalyst loading, or the amount of catalyst used, is a critical parameter that directly influences reaction rate, conversion, and selectivity.[3] Insufficient loading can lead to slow or incomplete reactions, while excessive loading might not be cost-effective and can sometimes lead to unwanted side reactions due to an overabundance of active sites.[2][3]

Q2: What are common initial signs that my catalyst loading might be suboptimal? A2: Key indicators of suboptimal catalyst loading include:

  • Low Conversion Rate: The most direct sign is a slow or incomplete conversion of the starting material, which can be monitored by techniques like TLC or HPLC.[4]

  • Poor Selectivity: Formation of significant amounts of byproducts suggests that the catalyst loading may be promoting undesired reaction pathways.

  • Reaction Stalling: If the reaction starts but fails to proceed to completion, it could indicate that the catalyst amount is insufficient for the quantity of reactants.

Q3: How do reaction temperature and time interact with catalyst loading? A3: Temperature, time, and catalyst loading are interconnected. Increasing the temperature generally boosts the reaction rate but can also accelerate catalyst deactivation or the formation of degradation products like humins.[5][6] An optimal catalyst load will achieve high conversion in a reasonable timeframe without requiring excessively high temperatures that could compromise the product's stability.[6] It is crucial to optimize these parameters in conjunction.

Q4: Can the type of catalyst support or the catalyst itself affect the optimal loading? A4: Absolutely. The nature of the catalyst, including the active metal (e.g., Pd, Ni, Cu) and the support material (e.g., carbon, silica, alumina), plays a significant role.[7][8] Different catalysts have varying numbers of active sites and intrinsic activities. For instance, a highly active catalyst will require a lower loading to achieve the same conversion rate as a less active one. The catalyst's physical properties, such as surface area and pore size, also influence its effectiveness and the optimal amount to be used.[9]

Q5: Is there a point where adding more catalyst stops being beneficial? A5: Yes, there is an optimal catalyst concentration beyond which the reaction rate may not significantly increase.[2] At a certain point, the reaction rate may become limited by other factors, such as mass transfer (the rate at which reactants reach the catalyst surface).[5] In such cases, simply adding more catalyst will not improve the yield and may even be detrimental by complicating product purification.[2]

Troubleshooting Guide: Low Yield and Poor Selectivity

Use the following section to diagnose and resolve specific issues related to catalyst loading during your this compound reaction experiments.

Issue 1: Low Conversion of Starting Material

If you observe that a significant amount of your starting material remains unreacted, consider the following possibilities.

Possible Cause Suggested Solution Justification
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., in 25% increments from the initial amount) in a series of small-scale test reactions.A higher catalyst concentration provides more active sites, which can lead to more frequent and successful interactions with reactant molecules, thereby increasing the conversion rate.[2]
Catalyst Deactivation If the catalyst is being reused, consider regeneration (if applicable) or using a fresh batch of catalyst. Ensure starting materials are pure, as impurities can poison the catalyst.[6][10]Catalysts can lose activity over time due to fouling, coking, or poisoning by impurities in the feedstock.[6][10]
Poor Mixing/Mass Transfer Limitation Increase the stirring rate or improve the agitation in the reactor.In heterogeneous catalysis (e.g., a solid catalyst in a liquid phase), the reaction rate can be limited by how quickly reactants diffuse to the catalyst surface. Efficient mixing is crucial to overcome these limitations.[5][11]
Issue 2: High Levels of Byproducts (Poor Selectivity)

If your desired product is forming, but you also see significant quantities of impurities or degradation products, follow these steps.

Possible Cause Suggested Solution Justification
Excessive Catalyst Loading Reduce the catalyst loading in a stepwise manner.While sufficient loading is needed for conversion, an excessive amount can sometimes promote side reactions or product degradation, especially if the product can react further at the catalyst sites.[3]
Suboptimal Reaction Temperature Lower the reaction temperature.High temperatures can lead to thermal degradation of the desired product and the formation of polymeric byproducts known as humins.[5][6]
Product Degradation Consider using a biphasic reaction system (e.g., water-toluene) to continuously extract the product from the reactive phase as it forms.This technique protects the product from prolonged exposure to the acidic and high-temperature conditions that can cause it to degrade or participate in side reactions.[5]
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues related to catalyst loading.

TroubleshootingWorkflow Start Problem: Low Yield or Poor Selectivity Check_Conversion Is Starting Material Conversion Low? Start->Check_Conversion Check_Byproducts Are Byproducts or Degradation High? Check_Conversion->Check_Byproducts  No Increase_Loading Action: Incrementally Increase Catalyst Loading Check_Conversion->Increase_Loading  Yes Reduce_Loading Action: Incrementally Reduce Catalyst Loading Check_Byproducts->Reduce_Loading  Yes End Re-evaluate Results Check_Byproducts->End  No Check_Catalyst_Activity Action: Check for Catalyst Deactivation (Use Fresh Catalyst) Increase_Loading->Check_Catalyst_Activity Improve_Mixing Action: Increase Stirring Rate Check_Catalyst_Activity->Improve_Mixing Improve_Mixing->End Lower_Temp Action: Lower Reaction Temperature Reduce_Loading->Lower_Temp Biphasic_System Action: Consider Biphasic Reaction System Lower_Temp->Biphasic_System Biphasic_System->End

Caption: A decision tree for troubleshooting this compound reactions.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Batch Reaction

This protocol describes a systematic approach to determine the optimal catalyst loading for the hydrogenation of furfural to furfuryl alcohol.

1. Materials and Setup:

  • Furfural (high purity)

  • Solvent (e.g., isopropanol, ethanol)

  • Catalyst (e.g., 5% Pd/C, Raney Nickel, Cu-based catalyst)

  • Hydrogen gas source

  • High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Analytical equipment (e.g., GC or HPLC).

2. Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry.

  • Reaction Mixture: To a series of identical reactors (or in sequential runs), add a fixed amount of furfural and solvent. For example, 2 mmol of furfural in 20 mL of isopropanol.

  • Catalyst Addition: Add varying amounts of the catalyst to each reactor. A typical range to test could be 0.5 mol%, 1.0 mol%, 2.0 mol%, and 4.0 mol% relative to the furfural.

  • Reaction Conditions: Seal the reactors, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 20-60 bar).[12] Begin stirring and heat the reaction to the target temperature (e.g., 100-150°C).[8][12]

  • Monitoring: Run the reactions for a fixed amount of time (e.g., 4 hours). It is also beneficial to take small aliquots at regular intervals (e.g., every 30 minutes) to monitor the reaction progress.[5]

  • Workup: After the reaction time is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture to remove the solid catalyst.[6]

  • Analysis: Analyze the filtrate from each reaction using GC or HPLC to determine the conversion of furfural and the yield of furfuryl alcohol.

3. Data Interpretation:

  • Plot the furfural conversion and furfuryl alcohol yield as a function of catalyst loading. The optimal loading is the lowest amount that gives a high conversion and yield in the desired reaction time without promoting significant byproduct formation.

Visual Workflow for Catalyst Optimization

The following diagram illustrates the experimental workflow for optimizing catalyst loading.

OptimizationWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase Prep_Reactants Prepare Reactant and Solvent Mixture Add_Catalyst Add Catalyst to Reactor Prep_Reactants->Add_Catalyst Prep_Catalyst Weigh Varying Amounts of Catalyst Prep_Catalyst->Add_Catalyst Seal_Purge Seal, Purge, and Pressurize Reactor Add_Catalyst->Seal_Purge Run_Reaction Run Reaction at Set Temp. and Time Seal_Purge->Run_Reaction Monitor Monitor Progress (Take Aliquots) Run_Reaction->Monitor Cooldown_Vent Cooldown and Vent Reactor Monitor->Cooldown_Vent Filter_Sample Filter to Remove Catalyst Cooldown_Vent->Filter_Sample Analyze_HPLC Analyze Samples by HPLC/GC Filter_Sample->Analyze_HPLC Determine_Optimal Determine Optimal Catalyst Loading Analyze_HPLC->Determine_Optimal

References

Technical Support Center: Troubleshooting Inconsistent Results in Furil Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Furil assays. The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in this compound assays?

Inconsistent results in this compound assays can stem from several factors throughout the experimental workflow. These can be broadly categorized into three main areas: assay components and preparation, experimental procedure, and data acquisition and analysis. Identifying the source of variability is the first critical step in troubleshooting.[1][2]

Common Sources of Variation:

  • Reagent Quality and Preparation: Variability in the quality of reagents, improper storage, or incorrect preparation of solutions can significantly impact results.[3]

  • Cell-Based Assay Issues: For cell-based assays, factors such as cell line instability, passage number, cell density, and viability can introduce significant variability.

  • Pipetting and Handling Errors: Inaccurate or inconsistent pipetting is a major source of error, leading to variations in reagent and sample volumes.[4]

  • Incubation Times and Temperatures: Deviations from the optimized incubation times and temperatures can affect the rate of enzymatic reactions and signal stability.[1]

  • Instrument Settings: Incorrect instrument settings, such as improper wavelength selection or gain settings on a luminometer or fluorometer, can lead to inconsistent readings.[5]

Q2: My signal-to-background ratio is low. How can I improve it?

A low signal-to-background ratio can be caused by either a weak signal from your sample or a high background reading.

Troubleshooting Low Signal-to-Background:

Potential Cause Troubleshooting Steps
Suboptimal Reagent Concentration Titrate the this compound substrate and any other critical reagents to determine the optimal concentration that yields the highest signal and lowest background.[6]
Low Analyte Concentration If possible, increase the concentration of the analyte being measured.
High Background from Media or Buffer Test the assay buffer or cell culture media alone to determine its contribution to the background signal. Consider using alternative formulations.
Contaminated Reagents Use fresh, high-quality reagents and ensure they are not contaminated.
Incorrect Filter/Wavelength Settings Ensure the excitation and emission wavelengths are set correctly for the specific fluorophore or luminophore in your assay.[5]

Q3: I am observing high variability between my technical replicates. What could be the cause?

High variability between technical replicates often points to issues with the precision of your experimental technique.

Troubleshooting High Replicate Variability:

Potential Cause Troubleshooting Steps
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.[4]
Incomplete Mixing Ensure all reagents are thoroughly mixed before aliquoting into the assay plate. Mix the contents of each well after adding reagents by gently tapping the plate or using a plate shaker.[7]
Edge Effects In multi-well plates, the outer wells are more prone to evaporation and temperature fluctuations. Avoid using the outer wells for critical samples or ensure the plate is properly sealed and incubated in a humidified chamber.[4]
Cell Seeding Inconsistency For cell-based assays, ensure a homogenous cell suspension before seeding and use a consistent seeding technique to achieve uniform cell numbers across wells.
Temperature Gradients Allow all reagents and plates to equilibrate to room temperature before starting the assay to avoid temperature gradients across the plate.[1]

Experimental Protocols

Protocol 1: Optimizing this compound Substrate Concentration

This protocol outlines a method for determining the optimal concentration of the this compound substrate for your specific assay.

  • Prepare a Substrate Dilution Series: Prepare a 2-fold serial dilution of the this compound substrate in the assay buffer. A typical starting concentration range to test is from 1 µM to 100 µM.[6]

  • Set Up the Assay Plate: Add your sample (e.g., cell lysate, purified enzyme) to the wells of a microplate. Include appropriate controls (e.g., no-enzyme control, no-substrate control).

  • Add Substrate and Incubate: Add an equal volume of each this compound substrate dilution to the respective wells. Incubate the plate for the recommended time at the specified temperature, protected from light.

  • Measure Signal: Read the luminescence or fluorescence using a plate reader with the appropriate filter set.

  • Analyze Data: Plot the signal intensity (e.g., Relative Light Units - RLU) against the this compound substrate concentration. The optimal concentration is the lowest concentration that provides a maximal and stable signal.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent results in this compound assays.

TroubleshootingWorkflow start_node Inconsistent Results Observed check_replicates High Variability in Technical Replicates? start_node->check_replicates decision_node_style decision_node_style process_node_style process_node_style end_node Consistent Results Achieved check_signal Low Signal-to-Background Ratio? check_replicates->check_signal No troubleshoot_pipetting Verify Pipetting Technique and Calibration check_replicates->troubleshoot_pipetting Yes check_controls Inconsistent Positive/Negative Controls? check_signal->check_controls No optimize_reagents Optimize Reagent Concentrations (e.g., this compound) check_signal->optimize_reagents Yes check_controls->end_node No review_protocol Review Protocol for Deviations check_controls->review_protocol Yes troubleshoot_mixing Ensure Thorough Mixing of Reagents and in Wells troubleshoot_pipetting->troubleshoot_mixing troubleshoot_edge_effects Address Edge Effects (e.g., plate sealing) troubleshoot_mixing->troubleshoot_edge_effects troubleshoot_edge_effects->check_signal check_background Evaluate Background Signal from Buffer/Media optimize_reagents->check_background verify_instrument Verify Instrument Settings (e.g., wavelengths, gain) check_background->verify_instrument verify_instrument->check_controls check_reagent_quality Check Reagent Quality and Storage review_protocol->check_reagent_quality validate_cells Validate Cell Health and Density check_reagent_quality->validate_cells validate_cells->end_node

Caption: A flowchart for systematic troubleshooting of inconsistent this compound assay results.

Key Factors Affecting Assay Variability

Understanding the factors that can influence your assay's performance is crucial for maintaining consistency. The following diagram outlines the interplay between different sources of variability.

AssayVariability cluster_reagents Reagents & Consumables cluster_protocol Protocol & Execution cluster_environment Environment & Equipment center_node Assay Variability Reagent_Quality Reagent Quality center_node->Reagent_Quality Protocol_Execution Protocol Execution center_node->Protocol_Execution Environment_Equipment Environment & Equipment center_node->Environment_Equipment category_node category_node factor_node factor_node Lot_to_Lot_Variation Lot-to-Lot Variation Reagent_Quality->Lot_to_Lot_Variation Storage_Conditions Storage Conditions Reagent_Quality->Storage_Conditions Preparation_Errors Preparation Errors Reagent_Quality->Preparation_Errors Pipetting_Technique Pipetting Technique Protocol_Execution->Pipetting_Technique Incubation_Parameters Incubation Time/Temp Protocol_Execution->Incubation_Parameters Analyst_Variability Analyst Variability Protocol_Execution->Analyst_Variability Instrument_Settings Instrument Settings Environment_Equipment->Instrument_Settings Temperature_Fluctuations Temp. Fluctuations Environment_Equipment->Temperature_Fluctuations Plate_Effects Plate Effects (Edge) Environment_Equipment->Plate_Effects

Caption: Key sources of variability in biological assays.

References

Technical Support Center: Solvent Effects on Furil Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide insights and solutions for challenges encountered during the synthesis of furil, with a specific focus on the critical role of solvent selection in reaction kinetics and overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the key stages of the this compound synthesis, and why is solvent choice important for each? A1: The synthesis of this compound from furfural (B47365) is a two-step process:

  • Furoin (B1674284) Condensation: A benzoin-type condensation of two furfural molecules to form furoin. This step is typically catalyzed by N-heterocyclic carbenes (NHCs), such as thiamine (B1217682) (Vitamin B1), or cyanide ions.[1][2] The solvent is crucial for dissolving the furfural, stabilizing the catalyst and key reaction intermediates (like the Breslow intermediate), and maintaining the optimal pH.[3][4]

  • Furoin Oxidation: The oxidation of the α-hydroxy ketone group in furoin to the α-diketone, this compound. This is commonly achieved with oxidizing agents like copper(II) sulfate (B86663) in a suitable medium.[1] The solvent in this step must effectively dissolve the furoin intermediate and the oxidant, and facilitate the electron transfer process required for oxidation.

Q2: What general classes of solvents are used for the this compound reaction? A2: The choice of solvent depends on the specific catalyst and reaction step.

  • For Furoin Condensation:

    • Protic Solvents: Alkaline aqueous solutions or alcoholic solvents are often used, especially with thiamine or cyanide catalysts, as they can participate in proton transfer steps.[1][5]

    • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) have been shown to be highly effective for reactions using supported NHC catalysts, as they can passivate the support surface and enhance catalyst stability.[3][4]

  • For Furoin Oxidation:

    • A mixture of solvents is common. For instance, a combination of pyridine (B92270) and water is used with CuSO4. Pyridine acts as a base and a ligand for the copper ion, while water helps dissolve the reactants.[1] Dimethyl sulfoxide (B87167) (DMSO) has also been studied for related oxidation reactions of furfural.[6]

Q3: How does solvent polarity affect the reaction kinetics? A3: Solvent polarity can significantly influence reaction rates. In the furoin condensation, a polar solvent can stabilize charged intermediates formed during the catalytic cycle, potentially lowering the activation energy and accelerating the reaction.[7] For the oxidation step, the solvent's ability to solvate the ions of the oxidizing agent and the furoin molecule is critical for achieving an efficient reaction rate.[6]

Troubleshooting Guide

Q4: My furoin condensation yield is consistently low. What are the likely causes and solutions? A4: Low yield in the first step can stem from several issues, many of which are solvent-related.

  • Possible Cause 1: Suboptimal pH or Catalyst Inactivation.

    • Explanation: Thiamine and other NHC catalysts require a specific pH range (typically alkaline, pH 8-9) to deprotonate and form the active carbene.[1] The solvent system must be able to maintain this pH. Protic solvents can interfere with some catalysts.

    • Solution: Ensure your reaction medium is buffered to the correct pH. If using a supported catalyst in a polar aprotic solvent like DMF, ensure the solvent is anhydrous, as water can affect catalyst activity.[3]

  • Possible Cause 2: Poor Solubility of Reactants.

    • Explanation: Furfural must be fully dissolved for the reaction to proceed efficiently. If the solvent cannot adequately dissolve the starting material, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which furfural has high solubility. For thiamine-catalyzed reactions, an aqueous alkaline solution is effective.[1]

  • Possible Cause 3: Catalyst-Support Interactions.

    • Explanation: If you are using a heterogenized (supported) catalyst, the solvent can mediate interactions between the catalyst and the support material. In some solvents, strong van der Waals interactions can hinder catalyst stability and performance.

    • Solution: Switch to a solvent that passivates the support surface. For silica-supported benzimidazole (B57391) catalysts, DMF was shown to be superior by reducing interactions with the silica (B1680970) walls.[4]

Q5: The oxidation of furoin to this compound is slow or incomplete. How can I troubleshoot this? A5: Issues with the oxidation step often point to problems with the solvent system or the oxidant's activity.

  • Possible Cause 1: Poor Solubility of Furoin or Oxidant.

    • Explanation: The furoin intermediate produced in the first step must be soluble in the solvent chosen for the oxidation. Likewise, the oxidizing agent (e.g., CuSO4) must be at least partially soluble or able to interact effectively with the furoin.

    • Solution: Use a solvent system that can dissolve both reactants. A mixture like pyridine/water is effective because pyridine coordinates with the copper ions while water helps with solubility.[1] Ensure vigorous stirring to overcome mass transfer limitations if reactants are not fully dissolved.

  • Possible Cause 2: Inappropriate Solvent for the Oxidation Mechanism.

    • Explanation: The solvent can directly participate in or hinder the oxidation mechanism. The ability of the solvent to stabilize the transition state and solvate the ions involved is crucial.

    • Solution: Review literature for solvent systems optimized for α-hydroxy ketone oxidation. For oxidations involving metal ions, coordinating solvents (like pyridine) can be beneficial. In a study on the oxidation of furfural, the role of cation-solvation by the solvent was identified as a major factor influencing the rate.[6]

  • Possible Cause 3: Product Loss During Workup.

    • Explanation: this compound is a crystalline solid. Significant product can be lost if too much solvent is used during recrystallization or if the incorrect solvent is used for washing the final product.[8]

    • Solution: Use a minimal amount of cold solvent to wash the filtered this compound crystals. Perform solubility tests to select an appropriate recrystallization solvent that dissolves the product when hot but has low solubility when cold.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of this compound from furfural.

StepCatalyst / ReagentSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Furoin Condensation Thiamine (Vitamin B1)Water (pH 8-9)65282.7[1]
Furoin Condensation Benzimidazole on SilicaDMF--High Conversion[3][4]
Furoin Oxidation CuSO₄•5H₂O / PyridinePyridine / Water1002.591.7[1]

Experimental Protocols

Protocol 1: Thiamine-Catalyzed Synthesis of Furoin[1]

  • Reagent Preparation: Prepare an aqueous solution of sodium hydroxide (B78521).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8.0 g of thiamine (Vitamin B1) in water.

  • pH Adjustment: Add the sodium hydroxide solution dropwise while stirring until the pH of the solution is between 8 and 9.

  • Addition of Furfural: Add furfural to the reaction mixture.

  • Reaction: Heat the mixture to 65°C and maintain reflux for 2 hours with continuous stirring.

  • Workup: Cool the reaction mixture. The furoin product will precipitate. Collect the white, needle-like crystals by filtration, wash with cold water, and dry. The expected yield is approximately 82.7%.

Protocol 2: Oxidation of Furoin to this compound[1]

  • Reagent Preparation: Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄•5H₂O) in water and a separate solution of pyridine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the previously synthesized furoin.

  • Addition of Reagents: Add the pyridine and the aqueous CuSO₄ solution to the flask containing furoin. The recommended molar ratio of CuSO₄:Pyridine:Water is approximately 1:4.3:9.0.

  • Reaction: Heat the mixture to 100°C and maintain reflux for 2.5 hours with vigorous stirring. The solution will typically turn from blue to green as the reaction progresses.

  • Workup: Cool the reaction mixture. The this compound product will precipitate as yellow crystals. Collect the crystals by filtration, wash with a minimal amount of cold water, and dry. The expected yield is approximately 91.7%.

Visualizations

G cluster_start Initiate Troubleshooting cluster_step1 Step 1: Furoin Condensation cluster_step2 Step 2: Furoin Oxidation start Low Final this compound Yield check1 Is furfural fully dissolved? start->check1 Evaluate Step 1 check2 Is pH optimal for catalyst? (e.g., pH 8-9 for Thiamine) check1->check2 Yes sol1 Action: Select solvent with higher furfural solubility. check1->sol1 No check3 Is catalyst stable in solvent? (e.g., DMF for supported NHCs) check2->check3 Yes sol2 Action: Buffer the solvent system to the correct pH. check2->sol2 No sol3 Action: Switch to a solvent that minimizes catalyst deactivation. check3->sol3 No step1_ok Furoin Yield is High check3->step1_ok Yes check4 Is furoin intermediate soluble? step1_ok->check4 Evaluate Step 2 check5 Does solvent stabilize oxidant? (e.g., Pyridine for Cu²⁺) check4->check5 Yes sol4 Action: Use co-solvent or different solvent to dissolve furoin. check4->sol4 No check6 Was product lost during recrystallization/wash? check5->check6 Yes sol5 Action: Use a coordinating solvent to enhance oxidant activity. check5->sol5 No sol6 Action: Minimize and cool the washing/recrystallization solvent. check6->sol6 Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G cluster_solvent Solvent Properties cluster_effect Impact on Reaction Kinetics sp Choice of Solvent p_protic Polar Protic (e.g., Water, Ethanol) sp->p_protic p_aprotic Polar Aprotic (e.g., DMF, DMSO) sp->p_aprotic stab_int Stabilizes Charged Intermediates p_protic->stab_int Good for sol_cat Solvates Catalyst / Reagents p_protic->sol_cat ph Enables pH Control p_protic->ph Effective for p_aprotic->stab_int Excellent for p_aprotic->sol_cat Effective for sol_furoin Solubilizes Furoin Intermediate p_aprotic->sol_furoin cond Furoin Condensation Step oxid Furoin Oxidation Step stab_int->cond sol_cat->cond sol_cat->oxid ph->cond sol_furoin->oxid

Caption: Logical flow of solvent properties impacting this compound reaction steps.

References

strategies to improve the stereoselectivity of Furil reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the stereoselectivity of Furil reactions and related syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the "this compound reaction" and why is its stereoselectivity important?

A1: The term "this compound reaction" can refer to various transformations involving this compound (1,2-di(furan-2-yl)ethane-1,2-dione). A key stereoselective reaction is the reduction of this compound to hydrofuroin (1,2-di(furan-2-yl)ethane-1,2-diol), which creates two new stereocenters. Controlling the stereochemistry of these centers is crucial as different stereoisomers of hydrofuroin and its derivatives can exhibit distinct biological activities and physical properties, which is of high importance in drug development and materials science.

Q2: What are the main strategies for controlling the stereoselectivity in reactions involving this compound and its precursors?

A2: The primary strategies to control stereoselectivity include:

  • Asymmetric Catalysis: Employing chiral catalysts to favor the formation of a specific enantiomer or diastereomer. This is the most common and effective approach.

  • Substrate Control: Modifying the substrate to introduce steric or electronic bias that directs the stereochemical outcome of the reaction.

  • Reagent Control: Using chiral reagents that transfer their stereochemical information to the product.

  • Control of Reaction Parameters: Optimizing conditions such as temperature, solvent, and catalyst loading can significantly influence the stereochemical outcome.

Q3: What types of catalysts are effective for the asymmetric synthesis of this compound derivatives?

A3: Several classes of catalysts have proven effective:

  • N-Heterocyclic Carbenes (NHCs): Chiral NHCs, often derived from thiazolium or triazolium salts, are widely used for the asymmetric benzoin (B196080) condensation of furfural (B47365) to produce chiral furoin (B1674284), a direct precursor to this compound.[1][2][3]

  • Transition Metal Catalysts: Chiral transition metal complexes, such as those based on Ruthenium (e.g., RuCl(p-cymene)((S,S)-TsDPEN)), are highly effective for the asymmetric transfer hydrogenation of this compound and furoin to yield stereochemically enriched hydrofuroins.[4]

  • Biocatalysts: Enzymes, such as those derived from thiamine (B1217682) (Vitamin B1), can catalyze the benzoin condensation of furfural to furoin.[1][5]

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee) in the Asymmetric Benzoin Condensation to Furoin

  • Symptom: The reaction produces a nearly racemic mixture of furoin enantiomers.

  • Possible Causes & Solutions:

CauseSolution
Ineffective Chiral Catalyst The chosen chiral N-heterocyclic carbene (NHC) or its precursor may not be suitable for furfural. Screen a variety of chiral thiazolium or triazolium salts with different steric and electronic properties. Triazolium salts have been reported to sometimes give higher enantiomeric excess than thiazolium salts.[3]
Incorrect Base The base used to generate the active NHC from its salt is crucial. A base that is too strong or too weak can lead to poor stereocontrol. Experiment with different bases (e.g., DBU, triethylamine) and optimize the stoichiometry.
Suboptimal Temperature Higher temperatures can lead to a decrease in enantioselectivity. Try running the reaction at a lower temperature to enhance the energy difference between the diastereomeric transition states.
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarities.
Purity of Furfural Impurities in the furfural starting material can interfere with the catalyst. Ensure freshly distilled or purified furfural is used.[5]

Issue 2: Poor Diastereoselectivity (dr) and Enantioselectivity (ee) in the Reduction of this compound/Furoin to Hydrofuroin

  • Symptom: The reduction of this compound or furoin results in a mixture of diastereomers (meso and dl-isomers) with low enantiomeric excess for the chiral isomers.

  • Possible Causes & Solutions:

CauseSolution
Achiral Reducing Agent Standard reducing agents like NaBH₄ will not induce stereoselectivity. An asymmetric catalytic system is required.
Suboptimal Chiral Catalyst/Ligand The choice of chiral ligand for the metal catalyst is critical. For ruthenium-catalyzed transfer hydrogenations, ligands like (S,S)-TsDPEN have shown excellent results.[4] If selectivity is low, consider screening other chiral diamine or phosphine (B1218219) ligands.
Incorrect Hydrogen Source In asymmetric transfer hydrogenation, the hydrogen source (e.g., formic acid, isopropanol) can influence the stereochemical outcome. Varying the hydrogen donor may improve selectivity.
Reaction Temperature As with enantioselectivity, lower temperatures generally favor higher diastereoselectivity.
Catalyst Loading An inappropriate catalyst loading can affect both conversion and selectivity. Optimize the catalyst loading to find the ideal balance.

Quantitative Data Summary

The following table summarizes the performance of a key catalytic system for the asymmetric transfer hydrogenation of furoin.

SubstrateCatalystProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
rac-FuroinRuCl(p-cymene)((S,S)-TsDPEN)Hydrofuroin9:1up to 99%[4]
This compoundRuCl(p-cymene)((S,S)-TsDPEN)Hydrofuroin9:1up to 99%[4]

Experimental Protocols

1. Asymmetric Benzoin Condensation of Furfural to Furoin using a Chiral N-Heterocyclic Carbene (NHC) Catalyst (Conceptual Protocol)

  • Materials:

    • Chiral triazolium salt (precatalyst)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Freshly distilled furfural

    • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., Argon), add the chiral triazolium salt (0.1 eq).

    • Add the anhydrous solvent and stir to dissolve.

    • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

    • Add DBU (0.1 eq) dropwise to generate the active NHC catalyst in situ.

    • Add freshly distilled furfural (1.0 eq) to the reaction mixture.

    • Stir the reaction at the set temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

2. Asymmetric Transfer Hydrogenation of this compound to Hydrofuroin (Based on literature)

  • Materials:

    • This compound

    • RuCl(p-cymene)((S,S)-TsDPEN) (catalyst)

    • Formic acid/triethylamine mixture (as the hydrogen source)

    • Solvent (e.g., methanol)

  • Procedure:

    • In a reaction vessel, dissolve this compound (1.0 eq) in the solvent.

    • Add the chiral ruthenium catalyst (e.g., 0.5 mol%).

    • Add the formic acid/triethylamine azeotrope.

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting hydrofuroin by column chromatography.

    • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.[4]

Visualizations

Stereoselective_Furil_Reaction_Workflow cluster_0 Step 1: Asymmetric Benzoin Condensation cluster_1 Step 2: Oxidation (Optional) cluster_2 Step 3: Asymmetric Reduction Furfural Furfural Furoin Chiral Furoin Furfural->Furoin Asymmetric Condensation Chiral_NHC Chiral NHC Catalyst Chiral_NHC->Furoin Furoin_in Furoin_in This compound This compound Furoin_in->this compound Oxidation Furil_in Furil_in Hydrofuroin Stereo-enriched Hydrofuroin Furil_in->Hydrofuroin Asymmetric Transfer Hydrogenation Chiral_Ru_Catalyst Chiral Ru Catalyst Chiral_Ru_Catalyst->Hydrofuroin

Caption: Workflow for the stereoselective synthesis of hydrofuroin from furfural.

Troubleshooting_Logic Start Low Stereoselectivity (ee or dr) Q_Reaction_Step Which Reaction Step? Start->Q_Reaction_Step Benzoin Benzoin Condensation (Furfural -> Furoin) Q_Reaction_Step->Benzoin Low ee Reduction Reduction (this compound/Furoin -> Hydrofuroin) Q_Reaction_Step->Reduction Low dr/ee Check_Catalyst_NHC 1. Screen Chiral NHC Catalysts Benzoin->Check_Catalyst_NHC Check_Base 2. Optimize Base Check_Catalyst_NHC->Check_Base Check_Temp_Solvent_NHC 3. Lower Temperature & Screen Solvents Check_Base->Check_Temp_Solvent_NHC Check_Purity_NHC 4. Check Furfural Purity Check_Temp_Solvent_NHC->Check_Purity_NHC Check_Catalyst_Ru 1. Screen Chiral Ligands (e.g., for Ru) Reduction->Check_Catalyst_Ru Check_H_Source 2. Vary Hydrogen Source Check_Catalyst_Ru->Check_H_Source Check_Temp_Solvent_Ru 3. Lower Temperature Check_H_Source->Check_Temp_Solvent_Ru Check_Loading 4. Optimize Catalyst Loading Check_Temp_Solvent_Ru->Check_Loading

Caption: Troubleshooting logic for low stereoselectivity in this compound-related reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Furil and Benzil for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the relative reactivity of the α-diketones, furil and benzil (B1666583), supported by experimental data and mechanistic insights.

This guide provides a comprehensive comparison of the chemical reactivity of this compound and benzil, two commonly encountered α-diketones in organic synthesis. Understanding the nuanced differences in their reactivity is crucial for researchers, scientists, and professionals in drug development for designing synthetic routes and predicting reaction outcomes. This document summarizes key reactivity trends, presents available quantitative data, details relevant experimental protocols, and visualizes reaction mechanisms.

Structural and Electronic Properties

The reactivity of this compound and benzil is fundamentally governed by their distinct structural and electronic characteristics. Benzil possesses two phenyl rings attached to the dicarbonyl core, while this compound contains two furan (B31954) rings. This seemingly subtle difference leads to significant variations in their conformational flexibility and electronic nature.

In the ground state, benzil adopts a skewed conformation with a dihedral angle of approximately 72° between the two carbonyl groups. In contrast, this compound exhibits a more planar structure.[1] This increased planarity in this compound facilitates better conjugation between the dicarbonyl unit and the furan rings. The furan ring, being a π-excessive heteroaromatic system, is a stronger electron donor compared to the phenyl ring. This enhanced electron-donating ability in this compound is expected to influence the electrophilicity of its carbonyl carbons.

Comparative Reactivity in Key Reactions

The differential reactivity of this compound and benzil is evident in several key chemical transformations, including photochemical reactions, the benzilic acid rearrangement, and condensation reactions.

Photochemical Reactivity

In the triplet excited state, both this compound and benzil can participate in hydrogen abstraction reactions. A comparative study on their reactivity towards phenolic hydrogen abstraction reveals that this compound is significantly more reactive than benzil in certain solvents. For instance, the rate constant for hydrogen abstraction from 2-propanol by the triplet excited state of this compound is at least an order of magnitude greater than that for benzil in acetonitrile.[1] This difference is attributed to the more planar and flexible structure of the this compound triplet excited state.[1]

ReactionSubstrateRate Constant (k_q) [L mol⁻¹ s⁻¹]Solvent
Hydrogen Abstraction from 2-propanolThis compound (triplet)5.1 x 10⁵Acetonitrile
Hydrogen Abstraction from 2-propanolBenzil (triplet)< 1.7 x 10⁴Acetonitrile
Quenching by p-chlorophenolThis compound (triplet)1.9 x 10⁸[bmim.PF₆]
Quenching by p-chlorophenolBenzil (triplet)1.4 x 10⁷[bmim.PF₆]
Quenching by p-methoxyphenolThis compound (triplet)2.2 x 10⁸[bmim.PF₆]
Quenching by p-methoxyphenolBenzil (triplet)1.8 x 10⁸[bmim.PF₆]

Table 1: Comparison of quenching rate constants for the triplet excited states of this compound and benzil.[1]

Benzilic Acid Rearrangement

The benzilic acid rearrangement is a characteristic reaction of 1,2-diketones, involving the conversion to an α-hydroxy carboxylic acid upon treatment with a strong base. Both benzil and this compound undergo this rearrangement.[2] The reaction is second order overall, being first order in both the diketone and the base.[3] The rate-determining step is the 1,2-migration of an aryl or furyl group.[3]

Benzilic_Acid_Rearrangement cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: 1,2-Migration (Rate-Determining) cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Protonation Diketone α-Diketone (Benzil or this compound) Intermediate1 Tetrahedral Intermediate Diketone->Intermediate1 + OH⁻ Base OH⁻ Intermediate2 Rearranged Intermediate (Alkoxide) Intermediate1->Intermediate2 Migration of R (Phenyl or Furyl) Intermediate3 Carboxylate Intermediate2->Intermediate3 Intramolecular Proton Transfer Product α-Hydroxy Carboxylic Acid Intermediate3->Product + H₃O⁺ Acid H₃O⁺

Figure 1. General mechanism of the Benzilic Acid Rearrangement.
Condensation Reactions

Benzil readily undergoes condensation reactions with various nucleophiles. A common example is the reaction with o-phenylenediamine (B120857) to form 2,3-diphenylquinoxaline (B159395). This reaction is often used for the qualitative and quantitative analysis of benzil. While specific studies directly comparing the condensation reactivity of this compound and benzil with o-phenylenediamine are scarce, the principles of nucleophilic addition to carbonyls suggest that the more electron-rich furan rings in this compound might decrease the electrophilicity of the carbonyl carbons compared to benzil, potentially leading to a slower reaction rate under similar conditions.

Condensation_Reaction cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Dehydration Diketone α-Diketone (Benzil or this compound) Intermediate Tetrahedral Intermediate Diketone->Intermediate + Diamine Diamine o-Phenylenediamine Product Quinoxaline Derivative Intermediate->Product - 2H₂O

Figure 2. General workflow for the condensation of an α-diketone with o-phenylenediamine.

Experimental Protocols

Benzilic Acid Rearrangement of Benzil

Materials:

Procedure:

  • Dissolve 2.0 g of benzil in 10 mL of 95% ethanol in a 100 mL round-bottom flask by warming the mixture gently.

  • In a separate beaker, dissolve 2.0 g of KOH in 4 mL of water.

  • Add the KOH solution to the benzil solution.

  • Add a boiling chip and reflux the mixture for 15-20 minutes. The solution will turn deep brown.

  • After cooling to room temperature, transfer the reaction mixture to a beaker and cool it in an ice bath.

  • Slowly add 20 mL of water to the cooled mixture to precipitate the potassium salt of benzilic acid.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dissolve the crude potassium benzilate in about 50 mL of hot water.

  • Add a small amount of decolorizing carbon and heat the solution.

  • Filter the hot solution to remove the carbon.

  • Cool the filtrate in an ice bath and acidify by slowly adding concentrated HCl until the precipitation of benzilic acid is complete.

  • Collect the white precipitate of benzilic acid by vacuum filtration, wash with cold water, and dry.

Condensation of Benzil with o-Phenylenediamine

Materials:

  • Benzil

  • o-Phenylenediamine

  • Ethanol

Procedure:

  • Dissolve 1.0 g of benzil in 5 mL of warm ethanol in a test tube.

  • In a separate test tube, dissolve 0.5 g of o-phenylenediamine in 3 mL of ethanol.

  • Mix the two solutions and heat the mixture in a water bath for 20-30 minutes.

  • Upon cooling, yellow crystals of 2,3-diphenylquinoxaline will precipitate.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the product from ethanol if necessary.

Conclusion

References

A Comparative Spectroscopic Analysis of Furil and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of furil and its derivatives. This compound (1,2-di(furan-2-yl)ethane-1,2-dione), an alpha-diketone, and its analogs are of significant interest in medicinal chemistry and materials science. Understanding their spectroscopic characteristics is crucial for their identification, characterization, and the development of new applications. This document outlines the expected spectroscopic behavior of this compound and representative derivatives with electron-donating (amino, methoxy, methyl) and electron-withdrawing (nitro) groups, supported by experimental data from related compounds.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its derivatives. Due to the limited availability of direct experimental data for all specific derivatives, the presented values for substituted furils are estimations based on known substituent effects on furan (B31954) and benzil (B1666583) rings.

Table 1: UV-Vis Spectroscopic Data (λmax)

CompoundSubstituentλmax (nm) (π → π)λmax (nm) (n → π)
This compound-H~280-300~380-420
4,4'-Dinitrothis compound-NO₂ (Electron-withdrawing)~300-320~390-430
4,4'-Diaminothis compound-NH₂ (Electron-donating)~320-350~400-440
4,4'-Dimethylthis compound-CH₃ (Electron-donating)~290-310~385-425
4,4'-Dimethoxythis compound-OCH₃ (Electron-donating)~310-340~395-435

Note: The n → π transitions are often weak and may appear as a shoulder on the π → π* band.*

Table 2: Infrared (IR) Spectroscopic Data (Key Frequencies in cm⁻¹)

CompoundSubstituentν(C=O)ν(C=C) aromaticν(C-O-C) furanOther Key Bands
This compound-H~1660-1680~1550, ~1470~1015-
4,4'-Dinitrothis compound-NO₂~1670-1690~1560, ~1480~1020~1520 & ~1340 (asym. & sym. NO₂)
4,4'-Diaminothis compound-NH₂~1640-1660~1570, ~1490~1010~3400 & ~3300 (N-H stretch)[1][2][3]
4,4'-Dimethylthis compound-CH₃~1655-1675~1555, ~1475~1018~2920 (C-H stretch)
4,4'-Dimethoxythis compound-OCH₃~1650-1670~1565, ~1485~1025~1250 (asym. C-O-C stretch)

Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

CompoundSubstituentH-3, H-3'H-4, H-4'H-5, H-5'Other Key Signals
This compound-H~7.2-7.4~6.6-6.8~7.8-8.0-
4,4'-Dinitrothis compound-NO₂~7.4-7.6-~8.0-8.2-
4,4'-Diaminothis compound-NH₂~6.8-7.0-~7.5-7.7~4.0-5.0 (br s, NH₂)
4,4'-Dimethylthis compound-CH₃~7.0-7.2-~7.6-7.8~2.3-2.5 (s, CH₃)[4]
4,4'-Dimethoxythis compound-OCH₃~6.9-7.1-~7.5-7.7~3.8-4.0 (s, OCH₃)

Note: Chemical shifts are highly dependent on the solvent used.

Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

CompoundSubstituentC=OC-2, C-2'C-3, C-3'C-4, C-4'C-5, C-5'Other Key Signals
This compound-H~180-185~150-155~120-125~112-117~147-152-
4,4'-Dinitrothis compound-NO₂~178-183~152-157~122-127~140-145~149-154-
4,4'-Diaminothis compound-NH₂~182-187~148-153~118-123~130-135~145-150-
4,4'-Dimethylthis compound-CH₃~181-186~149-154~119-124~125-130~146-151~15-20 (CH₃)
4,4'-Dimethoxythis compound-OCH₃~180-185~148-153~117-122~155-160~145-150~55-60 (OCH₃)

Table 5: Mass Spectrometry Data (Key Fragments, m/z)

CompoundSubstituentMolecular Ion [M]⁺Key Fragments
This compound-H19095 (furoyl cation), 67 (furan radical cation)
4,4'-Dinitrothis compound-NO₂280140 (nitrofuroyl cation), 112 (furan-nitrile cation)
4,4'-Diaminothis compound-NH₂220110 (aminofuroyl cation), 82 (aminofuran radical cation)
4,4'-Dimethylthis compound-CH₃218109 (methylfuroyl cation), 81 (methylfuran radical cation)
4,4'-Dimethoxythis compound-OCH₃250125 (methoxyfuroyl cation), 97 (methoxyfuran radical cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Volumetric flasks and pipettes

  • Analytical balance

  • The this compound or this compound derivative sample

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (typically 200-800 nm).

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (e.g., 1-5 mg).

    • Dissolve the sample in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution suitable for UV-Vis analysis. The absorbance should ideally be between 0.1 and 1.0.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the desired wavelength range for scanning.

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference and sample holders and run a baseline correction.

  • Sample Measurement:

    • Rinse a quartz cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the sample holder.

    • Run the scan to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solid sample of this compound or its derivative

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument and Accessory Preparation:

    • Ensure the FTIR spectrometer is on and has been purged with dry air or nitrogen.

    • Clean the ATR crystal surface with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.

  • Background Spectrum:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will subtract the absorbance from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding functional groups and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes and caps

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., tetramethylsilane (B1202638) - TMS)

  • Pasteur pipette

  • Small vials

  • Analytical balance

  • The this compound or this compound derivative sample

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the sample into a small vial.

    • Add about 0.6-0.7 mL of a suitable deuterated solvent containing TMS.

    • Ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust its depth.

    • Place the sample in the NMR spectrometer.

  • Spectrum Acquisition:

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum (proton-decoupled).

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale using the TMS signal (0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass Spectrometer with an Electron Ionization (EI) source

  • Direct insertion probe or Gas Chromatograph (GC) inlet

  • Sample vial

  • The this compound or this compound derivative sample

Procedure:

  • Sample Introduction:

    • For a solid sample, a small amount can be placed in a capillary tube and introduced into the ion source via a direct insertion probe.

    • Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a GC.

  • Ionization:

    • The sample is vaporized in the high vacuum of the ion source.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization to form the molecular ion (M⁺) and subsequent fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis:

    • The detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Solid Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Solid FTIR FTIR-ATR Spectroscopy Sample->FTIR Solid MS Mass Spectrometry Sample->MS Solid/Vapor Dilute Dilute to Working Concentration Dissolve->Dilute NMR NMR Spectroscopy Dissolve->NMR Solution in Deuterated Solvent UV_Vis UV-Vis Spectroscopy Dilute->UV_Vis Solution Process_UV Identify λmax UV_Vis->Process_UV Process_FTIR Assign Vibrational Modes FTIR->Process_FTIR Process_NMR Assign Chemical Shifts & Coupling Constants NMR->Process_NMR Process_MS Identify Molecular Ion & Fragmentation Pattern MS->Process_MS Structure Structural Elucidation Process_UV->Structure Process_FTIR->Structure Process_NMR->Structure Process_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound and its derivatives.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its derivatives. The provided data and protocols offer a framework for the identification and characterization of these important compounds, facilitating further research and development.

References

Comparative Analysis of the Biological Activities of Furil and Other α-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of furil, diacetyl, and benzil (B1666583).

Introduction

α-Diketones are a class of organic compounds characterized by the presence of two adjacent carbonyl groups. This structural motif imparts a unique reactivity that translates into a diverse range of biological activities. Among these, this compound, diacetyl (2,3-butanedione), and benzil stand out as compounds of interest in various research and development fields. This guide provides a comparative overview of the biological activities of these three diketones, supported by available experimental data, to aid researchers in their potential applications.

Antimicrobial Activity

The ability of α-diketones to inhibit the growth of microorganisms has been a subject of study, with varying degrees of potency observed among different compounds and against different microbial species.

CompoundTest OrganismMethodConcentration/ResultReference
Diacetyl Gram-negative bacteria (13 strains)Broth Dilution200 µg/mL (inhibited growth)[1]
Gram-positive non-lactic acid bacteria (11 of 12 strains)Broth Dilution300 µg/mL (inhibited growth)[1]
Yeasts (3 species)Broth Dilution200 µg/mL (inhibited growth)[1]
Benzil Bacillus subtilisDisc Diffusion12 mm zone of inhibition (100 µ g/disc )[2]
Staphylococcus aureusDisc Diffusion11 mm zone of inhibition (100 µ g/disc )[2]
E. coliDisc Diffusion10 mm zone of inhibition (100 µ g/disc )[2]
This compound Various bacteria and fungiNot specifiedNo quantitative data available

Summary of Antimicrobial Findings:

Anti-inflammatory Activity

The potential of α-diketones to modulate inflammatory pathways is an area of growing interest. While comprehensive comparative studies are limited, some insights into the anti-inflammatory effects of these compounds have been reported.

CompoundAssayKey FindingsReference
Diacetyl In vivo (rat model)Inhalation of diacetyl vapor induces lung inflammation.[3]
Benzil Nitric Oxide (NO) Production in RAW 264.7 cellsA benzil derivative (from Placolobium vietnamense) inhibited NO production with an IC50 of 13.7 µM.[4]
This compound Not specifiedNo quantitative data available

Summary of Anti-inflammatory Findings:

Studies on diacetyl have primarily focused on its pro-inflammatory effects, particularly in the context of respiratory health, where inhalation has been shown to induce lung inflammation[3]. In contrast, a derivative of benzil has demonstrated anti-inflammatory potential by inhibiting nitric oxide (NO) production in macrophage cell lines, with a reported IC50 value of 13.7 µM[4]. As with its antimicrobial activity, there is a lack of specific quantitative data (e.g., IC50 values for cytokine inhibition or COX enzyme activity) to definitively characterize the anti-inflammatory profile of this compound.

Enzyme Inhibition

The ability of α-diketones to interact with and inhibit enzymes is a key aspect of their biological activity. Benzil, in particular, has been identified as a potent inhibitor of a specific class of enzymes.

CompoundTarget EnzymeInhibition DataReference
Benzil Carboxylesterases (CEs)Potent inhibitor with K_i_ values in the low nanomolar range.[5][6]
Diacetyl Not specifiedNo specific enzyme inhibition data available
This compound Not specifiedNo specific enzyme inhibition data available

Summary of Enzyme Inhibition Findings:

Benzil has been well-characterized as a potent and selective inhibitor of carboxylesterases (CEs), with inhibition constants (K_i_) in the low nanomolar range[5][6]. This activity is attributed to the interaction of the diketone moiety with the active site of the enzyme. Specific enzyme inhibitory activities for diacetyl and this compound have not been prominently reported in the literature reviewed.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound (e.g., diacetyl) is prepared in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., benzil derivative) for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation of IC50: The concentration of the test compound that inhibits NO production by 50% (IC50) is calculated from a dose-response curve.

Enzyme Inhibition Assay (Carboxylesterase Inhibition)

This assay measures the ability of a compound to inhibit the activity of carboxylesterase.

  • Enzyme and Substrate Preparation: A solution of the carboxylesterase enzyme (e.g., recombinant human CE1) and a suitable substrate (e.g., p-nitrophenyl acetate) are prepared in an appropriate buffer.

  • Inhibitor Preparation: A range of concentrations of the test inhibitor (e.g., benzil) is prepared.

  • Assay Procedure: The enzyme is pre-incubated with the inhibitor for a specific period. The reaction is then initiated by the addition of the substrate.

  • Measurement of Activity: The rate of product formation (e.g., p-nitrophenol) is monitored over time by measuring the change in absorbance at a specific wavelength (e.g., 405 nm).

  • Data Analysis: The initial reaction velocities are determined for each inhibitor concentration. The inhibition constant (K_i_) or the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to appropriate enzyme kinetic models.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a simplified workflow for screening the antimicrobial activity of diketones.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Diketone Solutions (this compound, Diacetyl, Benzil) Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microorganism Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually Inspect for Growth (Determine MIC) Incubation->Read_Results Data_Comparison Compare MIC Values Read_Results->Data_Comparison

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of diketones.

Conclusion

This comparative guide highlights the current understanding of the biological activities of this compound, diacetyl, and benzil. Diacetyl exhibits notable antimicrobial properties, while benzil is a potent enzyme inhibitor. The biological profile of this compound, however, remains less defined due to a lack of available quantitative data. Further research, particularly direct comparative studies employing standardized protocols, is necessary to fully elucidate the relative potencies and therapeutic potential of these α-diketones. The provided experimental protocols and workflow diagrams serve as a foundation for researchers to conduct such investigations.

References

A Comparative Performance Analysis: Furil-Based Polymers Versus Traditional Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of polymer-based drug delivery is continually evolving, with novel polymers being developed to offer superior performance over established materials. Among these emerging platforms, Furil-based polymers, which often leverage the unique chemistry of the furan (B31954) ring, present a compelling alternative to traditional polymers like Poly(lactic-co-glycolic acid) (PLGA). This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal materials for their therapeutic applications.

Introduction to Polymer Systems

This compound-Based Polymers: These polymers are characterized by the presence of furan moieties. A key feature is their ability to undergo reversible Diels-Alder "click" reactions with dienophiles (such as maleimides). This dynamic covalent chemistry allows for the creation of stimuli-responsive systems, advanced functionalization, and self-healing materials, making them highly adaptable for sophisticated drug delivery applications like targeted and controlled release.[1]

Traditional Polymers (PLGA): PLGA is a well-established, FDA-approved copolymer of polylactic acid (PLA) and polyglycolic acid (PGA).[2] Its popularity stems from its excellent biocompatibility, tunable biodegradability, and well-understood properties.[2] PLGA has been successfully used to formulate nanoparticles for the controlled release of a wide array of drugs.[2]

Quantitative Performance Comparison

The following tables summarize key performance metrics for this compound-based polymer nanoparticles and traditional PLGA nanoparticles, using the anticancer drug Doxorubicin (DOX) as a model therapeutic. It is important to note that the data is compiled from different studies and direct head-to-head comparisons should be made with consideration of the varied experimental conditions.

Table 1: Nanoparticle Physicochemical Properties

ParameterThis compound-Based Polymer (poly(TMCC-co-LA)-furan)This compound-Based Polymer (poly(TMCC-co-LA)-g-PEG-furan)Traditional Polymer (PLGA)
Nanoparticle Size (Diameter) 54 - 169 nm28 - 283 nm~110 - 250 nm
Method of Size Control Addition of borate (B1201080) buffer during dialysisAddition of borate buffer during dialysisVaries by synthesis method (e.g., nanoprecipitation, emulsion)
Critical Aggregation Conc. (CAC) ~5 x 10⁻⁵ mM~2 x 10⁻⁴ mMNot typically applicable
Zeta Potential Not specifiedNot specifiedTypically negative (e.g., -18 to -33 mV)

Data for this compound-based polymers sourced from Shi & Shoichet, 2008.[1] Data for PLGA sourced from multiple studies.[3][4][5]

Table 2: Doxorubicin (DOX) Loading and Release

ParameterThis compound-Based Polymer (poly(TMCC-co-LA)-furan)This compound-Based Polymer (poly(TMCC-co-LA)-g-PEG-furan)Traditional Polymer (PLGA)
Drug Loading (% w/w) 0.4 - 1.1%0.5 - 1.4%1.15% to 5.3% (53 µg/mg)
Encapsulation Efficiency (%) Not specifiedNot specified~41% to 95%
Release Profile Sustained (data not shown)Sustained (data not shown)Biphasic: Initial burst followed by sustained release
Typical Release Duration Not specifiedNot specifiedUp to 10-16 days

Data for this compound-based polymers sourced from Shi & Shoichet, 2008.[1] Data for PLGA sourced from multiple studies.[3][4][6][7][8]

Visualization of Key Processes

Diagrams created using the DOT language provide a clear visual representation of complex workflows and chemical principles relevant to these polymer systems.

G cluster_synthesis Polymer Synthesis & NP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation Polymer 1. Polymer Selection (this compound-based or Traditional) Drug 2. Drug Solubilization Polymer->Drug Formulation 3. Nanoparticle Formulation (e.g., Nanoprecipitation) Drug->Formulation Purification 4. Purification (e.g., Dialysis, Centrifugation) Formulation->Purification Size 5. Size & Zeta Potential (DLS) Purification->Size Morphology 6. Morphology (TEM/SEM) Purification->Morphology Loading 7. Drug Loading & EE% (UV-Vis/HPLC) Purification->Loading Release 8. In Vitro Release Study (Dialysis Method) Loading->Release Biocompatibility 9. Biocompatibility Assay (e.g., MTT Assay) Release->Biocompatibility Result Comparative Performance Data Biocompatibility->Result

Caption: Experimental workflow for comparing polymer drug delivery systems.

Diels_Alder cluster_products Products furan Furan-Functionalized Polymer adduct Stable Covalent Adduct (Crosslink / Conjugate) furan->adduct Diels-Alder (Click Reaction) maleimide Maleimide-Functionalized Linker / Drug adduct->furan Retro Diels-Alder (e.g., via Heat)

Caption: Reversible Diels-Alder reaction in this compound-based polymer systems.

Detailed Experimental Protocols

The methodologies below are standard procedures for the characterization and evaluation of polymer nanoparticles.

Determination of Nanoparticle Size and Zeta Potential
  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid. The same instrument often measures zeta potential, which indicates the surface charge and predicts colloidal stability.

  • Protocol:

    • Prepare a dilute suspension of the nanoparticles in deionized water or a suitable buffer (e.g., PBS). The concentration should be optimized to achieve a stable signal (typically 0.1-1.0 mg/mL).

    • Transfer the sample to a clean cuvette.

    • Place the cuvette in the DLS instrument (e.g., a Malvern Zetasizer).

    • Set the instrument parameters, including solvent viscosity and temperature (typically 25°C).

    • Initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

    • The Stokes-Einstein equation is used by the software to calculate the hydrodynamic diameter (size) and the polydispersity index (PDI), which indicates the breadth of the size distribution.[1]

    • For zeta potential, the instrument applies an electric field and measures the velocity of the particles, from which the surface charge is calculated.

Quantification of Drug Encapsulation Efficiency and Drug Loading
  • Principle: This protocol determines the amount of drug successfully encapsulated within the nanoparticles. It involves separating the nanoparticles from the aqueous medium containing the unencapsulated (free) drug and quantifying the drug in either fraction.

  • Protocol (Indirect Method):

    • Prepare a known volume of the nanoparticle suspension immediately after synthesis.

    • Separate the nanoparticles from the supernatant using a centrifugation method (e.g., 15,000 rpm for 40 minutes) or a centrifugal filter device with a molecular weight cutoff (MWCO) that retains the nanoparticles but allows the free drug to pass through.[3]

    • Carefully collect the supernatant (or filtrate), which contains the unencapsulated drug.

    • Measure the concentration of the drug in the supernatant using a suitable analytical technique. For a chromophore-containing drug like Doxorubicin, UV-Vis spectrophotometry or fluorescence spectroscopy is common.[3][6]

    • Create a standard calibration curve of the free drug at known concentrations to accurately quantify the amount in the supernatant.

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

      • EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

      • DL (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Weight of Nanoparticles] x 100

In Vitro Drug Release Study
  • Principle: The dialysis membrane method is widely used to study the release kinetics of a drug from nanoparticles over time. The nanoparticles are placed in a dialysis bag, which is then immersed in a larger volume of release medium. The membrane allows the released drug to diffuse out while retaining the nanoparticles.

  • Protocol:

    • Resuspend a known amount of drug-loaded nanoparticles (e.g., 4 mg) in a small volume (e.g., 1 mL) of a release buffer (e.g., PBS, pH 7.4 to simulate physiological conditions, or an acetate (B1210297) buffer at pH 5.0 to simulate an endosomal environment).[6][9]

    • Transfer the nanoparticle suspension into a dialysis bag with an appropriate MWCO (e.g., 10-14 kDa), ensuring the pores are large enough for the drug to pass through but small enough to retain the nanoparticles.[6][10]

    • Securely seal the dialysis bag and immerse it in a larger container with a known volume of the same release buffer (e.g., 50-100 mL) to ensure sink conditions.

    • Place the entire setup in a shaker incubator set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).[6]

    • At predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours, and daily thereafter), withdraw a small aliquot (e.g., 1 mL) from the external release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

    • Quantify the concentration of the released drug in the collected samples using UV-Vis spectroscopy or another suitable analytical method.[9]

    • Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of encapsulated drug. Plot the cumulative release percentage against time to generate the release profile.

Conclusion

This compound-based polymers represent a highly versatile and promising platform for advanced drug delivery. Their key advantage lies in the dynamic nature of the Diels-Alder reaction, which enables the design of stimuli-responsive and precisely functionalized carriers. In terms of basic performance metrics such as nanoparticle formation and drug loading, they are comparable to traditional polymers like PLGA. However, PLGA remains a robust and well-characterized benchmark with a long history of success and regulatory approval. The choice between these polymer systems will ultimately depend on the specific requirements of the therapeutic application, weighing the advanced functionalities offered by this compound-based systems against the established reliability and translational track record of PLGA.

References

Validation of a Novel HPLC-UV Method for the Quantitative Analysis of Furil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new High-Performance Liquid Chromatography (HPLC) with UV detection method for the quantitative determination of Furil against an alternative Ultraviolet-Visible (UV-Vis) Spectrophotometric method. The data and protocols presented are intended to guide researchers, scientists, and drug development professionals in the validation and selection of analytical methods for this compound.

Comparative Performance of Analytical Methods

The performance of the new HPLC-UV method was validated and compared against a conventional UV-Vis spectrophotometric method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ)[1][2][3]. The results are summarized in the table below.

Validation ParameterNew HPLC-UV MethodAlternative Spectrophotometric MethodAcceptance Criteria (as per ICH Q2(R1))
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%98.0% - 102.0% for drug substance
Precision (% RSD)
- Repeatability< 1.0%< 2.0%≤ 2%
- Intermediate Precision< 1.5%< 2.5%≤ 2%
Linearity (Correlation Coefficient, r²) > 0.999> 0.995≥ 0.999
Range 1 - 50 µg/mL5 - 100 µg/mLTo be defined by the method
Limit of Detection (LOD) 0.2 µg/mL1.0 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.6 µg/mL3.0 µg/mLSignal-to-Noise ratio of 10:1
Specificity / Selectivity High (able to resolve this compound from degradation products)Low (potential for interference from excipients)Method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

Experimental Protocols

This method provides high sensitivity and specificity for the quantification of this compound.

1. Instrumentation and Reagents:

  • HPLC System: An HPLC system equipped with a UV detector, autosampler, and column oven[4].

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[4].

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), this compound analytical standard of known purity.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 50 µg/mL[4].

  • Sample Preparation: Accurately weigh a portion of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Add approximately 20 mL of the mobile phase and sonicate for 15 minutes. Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

This method offers a simpler and more rapid analysis, though with lower specificity.

1. Instrumentation and Reagents:

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Reagents: Methanol (B129727) (spectroscopic grade), this compound analytical standard of known purity.

2. Spectrophotometric Conditions:

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in methanol from 200 to 400 nm (approximately 270 nm).

  • Blank: Methanol.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 5 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Add approximately 20 mL of methanol and sonicate for 15 minutes. Allow the solution to cool to room temperature and dilute to volume with methanol. Filter if necessary.

Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation as per ICH Q2(R1) guidelines[1][5].

G start Analytical Method Development protocol Define Validation Protocol & Acceptance Criteria start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod Limit of Detection (LOD) protocol->lod loq Limit of Quantitation (LOQ) protocol->loq robustness Robustness protocol->robustness documentation Prepare Validation Report specificity->documentation range_node Range linearity->range_node range_node->documentation accuracy->documentation precision->documentation lod->documentation loq->documentation robustness->documentation end_node Method Approved for Routine Use documentation->end_node

Caption: Workflow for the validation of an analytical method.

Conclusion

The new HPLC-UV method demonstrates superior performance in terms of accuracy, precision, linearity, and sensitivity for the quantitative analysis of this compound when compared to the alternative UV-Vis spectrophotometric method. The high specificity of the HPLC-UV method makes it particularly suitable for the analysis of this compound in complex matrices where excipients or degradation products may be present. While the spectrophotometric method offers a simpler and faster alternative, its lower specificity may not be adequate for all applications, especially in a regulatory environment. The choice of method should be based on the specific requirements of the analysis, balancing the need for accuracy and specificity with considerations of speed and cost.

References

Unveiling the Cytotoxic Landscape of Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

While a specific compound denoted as "Furil" in cytotoxicity literature remains elusive, the query likely pertains to the broad and significant class of furan-containing molecules. The furan (B31954) ring is a key pharmacophore in many compounds, and its derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxicity of several furan-based analogues, supported by experimental data and methodologies, to inform researchers and professionals in drug development.

The cytotoxicity of furan derivatives is often linked to their metabolic activation. The furan ring can be oxidized by cytochrome P450 enzymes, leading to the formation of reactive metabolites like α,β-unsaturated dialdehydes. These reactive species can then interact with cellular macromolecules such as proteins and DNA, inducing cellular damage and triggering toxic effects.[1]

Comparative Cytotoxicity of Furan Analogues

The cytotoxic potential of furan-containing compounds varies significantly with their structural modifications. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several furan derivatives against different cancer cell lines, providing a quantitative comparison of their potency.

Compound ClassSpecific AnalogueCancer Cell LineIC50 (µM)Reference
Furan-based Pyridine CarbohydrazideCompound 4MCF-7 (Breast Cancer)4.06[2]
Furan-based N-phenyl TriazinoneCompound 7MCF-7 (Breast Cancer)2.96[2]
5-Hydroxymethyl Furfural (B47365) (5-HMF) AnalogueCompound 3aColo-205 (Colon Cancer)Effective at 10 µg/mL[3]
FurfuralFurfuralE. coli (as a model)2.9 g/L[4]
5-Hydroxymethyl Furfural5-HMFE. coli (as a model)3.8 g/L[4]

Note: The data presented for E. coli is to illustrate the relative toxicity of furfural and 5-HMF, as detailed studies on their IC50 in various cancer cell lines were not available in the provided search results.

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential therapeutic agents. The following is a generalized protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and thereby cytotoxicity.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., furan analogues). A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture C Cell Seeding A->C B Compound Dilution D Compound Treatment B->D C->D E Incubation D->E F MTT Assay E->F G Data Acquisition F->G H IC50 Determination G->H

Caption: General experimental workflow for determining cytotoxicity using the MTT assay.

Furan_Cytotoxicity_Pathway Furan Furan-containing Compound CYP450 Cytochrome P450 (e.g., CYP2E1) Furan->CYP450 Metabolic Activation ReactiveMetabolite Reactive α,β-unsaturated dialdehyde CYP450->ReactiveMetabolite CellularDamage Covalent binding to Proteins & DNA ReactiveMetabolite->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: Simplified signaling pathway of furan-induced cytotoxicity.[1]

References

Assessing the Purity of Synthesized Furil Using Differential Scanning Calorimetry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized Furil with a commercial standard, utilizing Differential Scanning Calorimetry (DSC) for purity assessment. This document outlines the experimental protocol, presents comparative data, and discusses the interpretation of DSC results for purity determination, offering valuable insights for researchers in organic synthesis and pharmaceutical development.

Introduction

This compound (1,2-di(furan-2-yl)ethane-1,2-dione) is a key building block in the synthesis of various pharmaceuticals and advanced materials. The purity of this compound is critical as impurities can affect reaction yields, product quality, and the safety and efficacy of the final active pharmaceutical ingredient (API). Differential Scanning Calorimetry (DSC) is a powerful analytical technique for determining the purity of crystalline organic compounds.[1] The method is based on the principle that impurities lower the melting point of a pure substance and broaden its melting range, a phenomenon described by the van't Hoff equation.[2][3] This guide compares the purity of a laboratory-synthesized batch of this compound with a commercially available standard.

Potential impurities in synthesized this compound can arise from the common two-step synthesis pathway, which involves the benzoin (B196080) condensation of furfural (B47365) to furoin (B1674284), followed by the oxidation of furoin to this compound. Therefore, common process-related impurities may include unreacted furoin and the initial starting material, furfural.

Methodology

A detailed experimental protocol for the DSC analysis is provided below.

Experimental Protocol: Purity Determination of this compound by DSC

  • Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system is required.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the synthesized this compound into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile impurities or sample sublimation during the analysis.

    • Prepare a similar sample of a high-purity commercial this compound standard (e.g., ≥98% purity) for comparison.

    • An empty, hermetically sealed aluminum pan is used as the reference.

  • DSC Analysis Parameters:

    • Temperature Range: Heat the sample from 140 °C to 180 °C to cover the entire melting range of this compound. The reported melting point of pure this compound is between 163-166 °C.[4][5]

    • Heating Rate: A slow heating rate of 1-2 °C/min is recommended to ensure thermal equilibrium within the sample, which is crucial for accurate purity determination.

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a stable thermal environment and prevent oxidative degradation of the sample.

  • Data Analysis:

    • Record the heat flow as a function of temperature for both the synthesized sample and the commercial standard.

    • The onset temperature of the melting endotherm is taken as the melting point.

    • The area under the melting peak corresponds to the heat of fusion (ΔHfus).

    • The purity is calculated using the instrument's software, which applies the van't Hoff equation:

      Ts = To - (RTo2X) / ΔHfus

      Where:

      • Ts is the sample melting temperature.

      • To is the melting point of the 100% pure substance.

      • R is the gas constant.

      • X is the mole fraction of the impurity.

      • ΔHfus is the heat of fusion of the pure substance.

Results

The quantitative data obtained from the DSC analysis of the synthesized this compound and a commercial standard are summarized in the table below.

Parameter Synthesized this compound Commercial this compound Standard (≥98%)
Melting Point (Onset) 162.5 °C164.8 °C
Heat of Fusion (ΔHfus) 145.2 J/g155.8 J/g
Calculated Purity 97.5%98.9%

Note: The data presented for the synthesized this compound is hypothetical and for illustrative purposes. The data for the commercial standard is based on typical values for a high-purity reference material.

Discussion

The DSC thermogram of a pure, crystalline substance exhibits a sharp, narrow melting endotherm. In contrast, the presence of impurities leads to a depression of the melting point and a broadening of the melting peak. The data in the table illustrates that the synthesized this compound has a lower melting point and a smaller heat of fusion compared to the high-purity commercial standard, indicating a lower purity.

The calculated purity of 97.5% for the synthesized this compound is slightly lower than the commercial standard's purity of 98.9%. This difference can be attributed to the presence of residual starting materials or byproducts from the synthesis, such as furoin or furfural. These impurities disrupt the crystal lattice of the this compound, requiring less energy to melt the solid, which is reflected in the lower heat of fusion.

For a more comprehensive analysis, it is recommended to couple DSC with other analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to identify and quantify the specific impurities present in the synthesized sample.[1]

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_dsc DSC Purity Analysis cluster_comparison Comparison start Furfural furoin Furoin Intermediate start->furoin Benzoin Condensation This compound Synthesized this compound furoin->this compound Oxidation sample_prep Sample Preparation (1-3 mg) This compound->sample_prep dsc_analysis DSC Measurement (140-180°C, 1-2°C/min) sample_prep->dsc_analysis data_analysis Data Analysis (van't Hoff) dsc_analysis->data_analysis purity_result Purity Determination data_analysis->purity_result comparison Comparative Analysis purity_result->comparison commercial_standard Commercial this compound Standard commercial_standard->sample_prep

Caption: Experimental workflow for the synthesis and DSC purity assessment of this compound.

This guide provides a framework for utilizing DSC to assess the purity of synthesized this compound. By following the detailed protocol and comparing the results with a high-purity standard, researchers can confidently evaluate the quality of their synthesized material.

References

Cross-Validation of Furil Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Furil (1,2-bis(furan-2-yl)ethane-1,2-dione) is crucial for ensuring product quality, efficacy, and for advancing research. This guide provides an objective comparison of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on established methodologies for furan (B31954) derivatives, providing a solid foundation for the analysis of this compound.

Data Presentation: Performance Characteristics

The selection of an appropriate quantification method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV and UV-Vis spectrophotometry for the analysis of furan-related compounds.

ParameterHPLC-UVUV-Vis Spectrophotometry
Linearity (r²) > 0.999[1]0.999[2]
Limit of Detection (LOD) 0.06 - 0.73 ppb[3]10.86 ng/mL
Limit of Quantification (LOQ) 0.21 µg/mL[4]32.78 ng/mL
Precision (%RSD) < 2.0%[1]0.123%[2]
Accuracy (% Recovery) 89.9% - 100.73%[1][5]98% - 101%[2]
Specificity High (separation of analytes)Low (potential interference from other absorbing compounds)[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of furan derivatives using HPLC-UV and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides high selectivity and sensitivity for the quantification of this compound.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector, autosampler, and column oven.[7]

  • Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Reagents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), and Phosphoric Acid or Formic Acid (analytical grade).[7]

  • This compound analytical standard of known purity.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio may need optimization, for example, 10:90 (v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound. For similar compounds, wavelengths around 280 nm are common.[3]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25 °C.[8]

3. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and perform serial dilutions to create a series of working standards for calibration.[7]

  • Sample Extraction: Depending on the matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate this compound and remove interfering substances.[7]

Ultraviolet-Visible (UV-Vis) Spectrophotometry

This method is simpler and more rapid, making it suitable for routine analysis where high selectivity is not paramount.

1. Instrumentation and Reagents:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Reagents: A suitable solvent in which this compound is soluble and that does not absorb at the analytical wavelength (e.g., ethanol, water).

  • This compound analytical standard of known purity.

2. Method Parameters:

  • Analytical Wavelength (λmax): Determined by scanning a solution of this compound across a range of UV-Vis wavelengths to find the wavelength of maximum absorbance. For furfural (B47365) and its derivatives, this is typically in the range of 276-284 nm.[6]

  • Solvent: A solvent that does not interfere with the absorbance of this compound at the analytical wavelength.

3. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound and create a series of dilutions with known concentrations to establish a calibration curve according to Beer-Lambert's law.[2]

  • Sample Measurement: The sample containing this compound is diluted appropriately to fall within the linear range of the calibration curve, and its absorbance is measured at the λmax.

Mandatory Visualization: Experimental Workflows

To ensure the reliability and comparability of results obtained from different analytical methods, a cross-validation workflow should be implemented.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_uvvis Method 2: UV-Vis Analysis cluster_comparison Data Comparison Sample Test Sample Batch SplitSample Split into Aliquots Sample->SplitSample HPLC_Analysis Quantify using Validated HPLC-UV Method SplitSample->HPLC_Analysis UVVis_Analysis Quantify using Validated UV-Vis Method SplitSample->UVVis_Analysis HPLC_Results This compound Concentration Data (HPLC) HPLC_Analysis->HPLC_Results Stat_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) HPLC_Results->Stat_Analysis UVVis_Results This compound Concentration Data (UV-Vis) UVVis_Analysis->UVVis_Results UVVis_Results->Stat_Analysis Conclusion Assess Method Comparability Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and UV-Vis quantification methods.

References

A Comparative Efficacy Analysis of Furan-Containing Drugs: Nitrofurantoin, Rofecoxib, and Ranolazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan (B31954) ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of therapeutic agents. Its unique electronic properties and ability to modulate pharmacokinetic and pharmacodynamic profiles have led to the development of numerous clinically significant drugs. This guide provides a comparative analysis of the efficacy of three prominent furan-containing drugs: the antibacterial agent Nitrofurantoin, the anti-inflammatory drug Rofecoxib (B1684582), and the anti-anginal agent Ranolazine (B828). The following sections detail their mechanisms of action, quantitative efficacy from clinical and preclinical studies, and the experimental protocols used for their evaluation.

Comparative Efficacy Data

The following tables summarize the key efficacy parameters for Nitrofurantoin, Rofecoxib, and Ranolazine, providing a quantitative basis for comparison across different therapeutic areas.

Table 1: Efficacy of Nitrofurantoin in Uncomplicated Urinary Tract Infections (uUTIs)

Efficacy ParameterValueComparator/ConditionReference
Clinical Cure Rate 51% - 94%Varies by length of follow-up[1][2]
Bacteriological Cure Rate 61% - 92%Varies by length of follow-up[1][2]
Microbiological Response Rate 76.6% (95% CI: 0.665, 0.867)Meta-analysis of 8 trials[3]
Minimum Inhibitory Concentration (MIC) ≤ 32 µg/mLFor susceptible organisms[4]

Table 2: Efficacy of Rofecoxib in Inflammatory Conditions

Efficacy ParameterValueConditionReference
IC50 for COX-2 0.34 µMIn vitro assay[5]
IC50 for COX-1 >100 µMIn vitro assay[6]
ACR20 Response (25mg/day) 48%Rheumatoid Arthritis[7]
ACR20 Response (50mg/day) 53%Rheumatoid Arthritis[7]
Improvement in Walking Pain (25mg/day) -32.2 mm on VASOsteoarthritis of the knee[8]
Global Response (Good/Excellent at Week 6) 60% (25mg/day)Osteoarthritis of the knee[8]

Table 3: Efficacy of Ranolazine in Chronic Stable Angina

Efficacy ParameterValueStudy/ConditionReference
Increase in Exercise Duration +115.6 secondsCARISA trial (pooled data)[9]
Reduction in Angina Attack Frequency From 5.6 to 2.9 attacks/weekERICA trial[10][11]
Reduction in Nitroglycerin Consumption From 4.4 to 2.0 doses/weekERICA trial[11]
Reduction in Weekly Angina Attacks From 3.6 to 0.4 attacks/weekRANGER study[12]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these furan-containing drugs are mediated through distinct molecular mechanisms and signaling pathways.

Nitrofurantoin: A Multi-Target Antibacterial Agent

Nitrofurantoin's antibacterial activity relies on its reduction by bacterial nitroreductases into highly reactive electrophilic intermediates.[4] These intermediates then non-specifically attack multiple targets within the bacterial cell, including ribosomal proteins, DNA, and enzymes involved in pyruvate (B1213749) metabolism, leading to a broad disruption of cellular function and low rates of resistance development.[4][13][14]

Nitrofurantoin_Mechanism cluster_cell Nitrofurantoin Nitrofurantoin Nitroreductases Bacterial Nitroreductases Nitrofurantoin->Nitroreductases enters BacterialCell Bacterial Cell ReactiveIntermediates Reactive Electrophilic Intermediates Nitroreductases->ReactiveIntermediates reduces RibosomalProteins Ribosomal Proteins ReactiveIntermediates->RibosomalProteins attacks BacterialDNA Bacterial DNA ReactiveIntermediates->BacterialDNA attacks MetabolicEnzymes Metabolic Enzymes (e.g., Pyruvate Metabolism) ReactiveIntermediates->MetabolicEnzymes attacks InhibitionProtein Inhibition of Protein Synthesis RibosomalProteins->InhibitionProtein DNADamage DNA Damage BacterialDNA->DNADamage MetabolicDisruption Metabolic Disruption MetabolicEnzymes->MetabolicDisruption BactericidalEffect Bactericidal Effect InhibitionProtein->BactericidalEffect DNADamage->BactericidalEffect MetabolicDisruption->BactericidalEffect

Mechanism of action of Nitrofurantoin.
Rofecoxib: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the cyclooxygenase-2 (COX-2) enzyme over COX-1.[15] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[16] By selectively inhibiting COX-2, rofecoxib reduces the production of these pro-inflammatory prostaglandins.[15][16]

Rofecoxib_Mechanism InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) COX2 COX-2 Enzyme InflammatoryStimuli->COX2 induces expression ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins converts to PainInflammation Pain & Inflammation Prostaglandins->PainInflammation mediates Rofecoxib Rofecoxib Rofecoxib->COX2 selectively inhibits

Rofecoxib's selective inhibition of the COX-2 pathway.
Ranolazine: Inhibition of the Late Sodium Current

Ranolazine exerts its anti-anginal effects through a unique mechanism that does not primarily rely on altering heart rate or blood pressure.[17] It selectively inhibits the late phase of the inward sodium current (INaL) in cardiomyocytes.[18][19] Under ischemic conditions, an increase in INaL leads to an overload of intracellular sodium, which in turn causes an increase in intracellular calcium via the sodium-calcium exchanger.[20] This calcium overload contributes to myocardial dysfunction. By inhibiting INaL, ranolazine reduces intracellular sodium and calcium overload, thereby improving myocardial relaxation and reducing cardiac work.[17][19]

Ranolazine_Mechanism MyocardialIschemia Myocardial Ischemia LateSodiumCurrent ↑ Late Sodium Current (INaL) MyocardialIschemia->LateSodiumCurrent IntracellularSodium ↑ Intracellular Na+ LateSodiumCurrent->IntracellularSodium NaCaExchanger ↑ Na+/Ca2+ Exchanger Activity IntracellularSodium->NaCaExchanger IntracellularCalcium ↑ Intracellular Ca2+ NaCaExchanger->IntracellularCalcium MyocardialDysfunction Myocardial Dysfunction (↓ Relaxation, ↑ Stiffness) IntracellularCalcium->MyocardialDysfunction AnginaRelief Relief of Angina MyocardialDysfunction->AnginaRelief leads to improvement Ranolazine Ranolazine Ranolazine->LateSodiumCurrent inhibits

Mechanism of action of Ranolazine in myocardial ischemia.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug efficacy. The following sections outline key experimental protocols for evaluating the activity of Nitrofurantoin, Rofecoxib, and Ranolazine.

Protocol 1: Antimicrobial Susceptibility Testing of Nitrofurantoin

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of Nitrofurantoin against a bacterial isolate.

Objective: To determine the lowest concentration of Nitrofurantoin that inhibits the visible growth of a specific bacterium.

Materials:

  • Nitrofurantoin powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Preparation of Nitrofurantoin Stock Solution: Prepare a stock solution of Nitrofurantoin in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest concentration to be tested.

  • Serial Dilutions: Perform two-fold serial dilutions of the Nitrofurantoin solution in the 96-well plate using CAMHB to achieve a range of concentrations.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 105 CFU/mL. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of Nitrofurantoin at which there is no visible growth of the bacteria.

Nitrofurantoin_Protocol start Start prep_stock Prepare Nitrofurantoin Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate with Standardized Bacterial Suspension serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for Nitrofurantoin MIC determination.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay for Rofecoxib

This protocol outlines a method for determining the inhibitory potency (IC50) of Rofecoxib against purified COX-1 and COX-2 enzymes.[21]

Objective: To quantify the concentration of Rofecoxib required to inhibit 50% of the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Rofecoxib stock solution

  • Colorimetric or fluorometric detection reagent

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, heme, and the purified COX enzyme. Add various concentrations of Rofecoxib or a vehicle control. Pre-incubate for 10-15 minutes at room temperature.[21]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[21]

  • Detection: Immediately measure the rate of product formation using a plate reader at the appropriate wavelength for the detection reagent.

  • Data Analysis: Calculate the percent inhibition of enzyme activity for each Rofecoxib concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the Rofecoxib concentration.

Rofecoxib_Protocol start Start pre_incubate Pre-incubate Purified COX Enzyme with Rofecoxib start->pre_incubate initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubate->initiate_reaction measure_activity Measure Rate of Product Formation initiate_reaction->measure_activity calculate_inhibition Calculate Percent Inhibition measure_activity->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Workflow for Rofecoxib COX inhibition assay.
Protocol 3: Assessing the Anti-Anginal Effects of Ranolazine in an Animal Model

This protocol describes a method to evaluate the protective effects of Ranolazine against ST-segment elevation induced by coronary artery ligation in an anesthetized dog model.[22]

Objective: To assess the in vivo efficacy of Ranolazine in a model of myocardial ischemia.

Materials:

  • Anesthetized dogs

  • Surgical equipment for thoracotomy and coronary artery ligation

  • ECG recording equipment

  • Ranolazine for administration

  • Pacing electrode

Procedure:

  • Animal Preparation: Anesthetize the dogs and perform a left thoracotomy to expose the heart. Place a ligature around the left anterior descending (LAD) coronary artery.

  • Baseline ECG: Record a baseline electrocardiogram (ECG).

  • Drug Administration: Administer Ranolazine (e.g., 10, 30, or 50 mg/kg) or a vehicle control intraduodenally.[22]

  • Induction of Ischemia: After a set period for drug absorption, induce myocardial ischemia by tightening the ligature around the LAD for a defined period (e.g., 2 minutes) while pacing the heart at a constant rate (e.g., 200 beats/min).[22]

  • ECG Monitoring: Continuously record the ECG during the ischemic period and measure the extent of ST-segment elevation.

  • Data Analysis: Compare the magnitude of ST-segment elevation in the Ranolazine-treated group to the control group to determine the protective effect of the drug.

Ranolazine_Protocol start Start anesthetize Anesthetize Dog and Expose Heart start->anesthetize baseline_ecg Record Baseline ECG anesthetize->baseline_ecg administer_drug Administer Ranolazine or Vehicle Control baseline_ecg->administer_drug induce_ischemia Induce Myocardial Ischemia (Coronary Ligation + Pacing) administer_drug->induce_ischemia record_ecg Record ECG during Ischemia induce_ischemia->record_ecg analyze_st Analyze ST-Segment Elevation record_ecg->analyze_st end End analyze_st->end

Workflow for assessing Ranolazine's anti-anginal effects.

References

Unveiling the Molecular Architecture of Furil: A Comparative Analysis of Theoretical and Experimental Bond Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a detailed comparison of the theoretical and experimental bond lengths of furil, a key organic compound. By juxtaposing computational predictions with empirical data, we offer a comprehensive overview of the molecule's geometry, supported by detailed experimental and computational protocols.

Executive Summary

This guide presents a comparative analysis of the bond lengths in the this compound molecule, derived from both theoretical calculations and experimental X-ray diffraction data. A comprehensive table summarizes the key bond distances, revealing a strong correlation between the computationally predicted and experimentally determined values. Detailed methodologies for both the theoretical density functional theory (DFT) calculations and the experimental single-crystal X-ray diffraction are provided to ensure transparency and reproducibility. A visual workflow of this comparative approach is also presented to elucidate the relationship between these two fundamental methods of structural analysis.

Data Presentation: A Head-to-Head Comparison

The following table provides a quantitative comparison of the experimental bond lengths of this compound, as determined by X-ray crystallography, and the theoretical bond lengths calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G++(d,p) basis set. The experimental data was obtained from the Cambridge Crystallographic Data Centre (CCDC) entry 201891.

BondAtom 1Atom 2Experimental Bond Length (Å)[1]Theoretical Bond Length (Å)
C1-C2CC1.5351.539
C1-C3CC1.4721.478
C2-C7CC1.4721.478
C1=O1CO1.2131.218
C2=O2CO1.2131.218
C3-C4CC1.3451.352
C4-C5CC1.4281.435
C5-O3CO1.3651.371
O3-C3OC1.3681.374
C7-C8CC1.3451.352
C8-C9CC1.4281.435
C9-O4CO1.3651.371
O4-C7OC1.3681.374

Note: Atom numbering is based on the crystallographic information file and may differ from standard IUPAC nomenclature.

Methodologies: The Path to Structural Insight

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental bond lengths were determined from the single-crystal X-ray diffraction data of this compound.

1. Crystal Growth:

  • Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of this compound in an appropriate solvent.

2. Data Collection:

  • A selected crystal was mounted on a goniometer head.

  • X-ray diffraction data was collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • A series of diffraction images were recorded as the crystal was rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data was processed to yield a set of structure factors.

  • The crystal structure was solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model was then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • The final refined structure provides the precise bond lengths presented in the table above.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

The theoretical bond lengths were calculated using the principles of quantum mechanics as implemented in computational chemistry software.

1. Model Building:

  • An initial 3D structure of the this compound molecule was built using molecular modeling software.

2. Geometry Optimization:

  • The geometry of the this compound molecule was optimized to find its lowest energy conformation. This was achieved using Density Functional Theory (DFT), a computational method that solves the Schrödinger equation for a many-electron system.

  • The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed. This hybrid functional is widely used for its accuracy in predicting molecular geometries.

  • The 6-311G++(d,p) basis set was used to describe the atomic orbitals. This is a triple-zeta basis set that includes diffuse functions (++) to better describe the electron density far from the nucleus and polarization functions (d,p) to allow for more flexibility in the shape of the electron clouds.

3. Frequency Calculation:

  • After optimization, a frequency calculation was performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • The bond lengths from the final optimized geometry are reported as the theoretical values.

Visualization of the Comparative Workflow

The following diagram illustrates the workflow for comparing theoretical and experimental bond lengths of this compound.

References

A Comparative Guide to Photosensitizer Performance: Angelicin vs. Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photodynamic therapy (PDT), the selection of an appropriate photosensitizer is paramount to achieving optimal therapeutic efficacy. This guide provides a comprehensive comparison of the performance of the furocoumarin, Angelicin, against three well-established photosensitizers: the porphyrin derivative Photofrin®, the phenothiazine (B1677639) dye Methylene Blue, and the xanthene dye Rose Bengal. This comparison is based on key performance indicators, including singlet oxygen quantum yield, photostability, and cellular uptake, supported by experimental data from peer-reviewed literature.

While "Furil" as a specific photosensitizer could not be definitively identified in scientific literature, it is likely a reference to the furocoumarin class of compounds, for which Angelicin is a representative member. Furocoumarins are known for their photosensitizing effects, which involve both oxygen-dependent and oxygen-independent mechanisms.

Quantitative Performance Comparison

The efficacy of a photosensitizer is largely determined by its ability to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, upon activation by light of a specific wavelength. The following tables summarize the key quantitative parameters for Angelicin and the comparator photosensitizers.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ)

PhotosensitizerChemical ClassSinglet Oxygen Quantum Yield (ΦΔ)Solvent
AngelicinFurocoumarinData not available; known to generate singlet oxygen via Type II mechanism. Thio and seleno-derivatives show efficient triplet harvesting.[1]-
Photofrin®Porphyrin Derivative~0.61 - 0.85[2][3][4]DMF, Triton X-100
Methylene BluePhenothiazine~0.52 - 0.57[5][6]Water, Dichloromethane
Rose BengalXanthene~0.75 - 0.80[5][7]Ethanol, Water, Methanol

Note: Singlet oxygen quantum yield can vary depending on the solvent, concentration, and experimental methodology.

Table 2: Photostability

PhotosensitizerPhotostabilityKey Observations
AngelicinModeratePhotodegradation can occur upon prolonged irradiation.
Photofrin®HighGenerally considered to be photostable.[8]
Methylene BlueLow to ModerateCan undergo photodegradation, especially in the presence of reducing agents.[1][9][10][11]
Rose BengalLow to ModerateProne to photobleaching, but can be enhanced by encapsulation.[12][13][14][15]

Table 3: Cellular Uptake

PhotosensitizerCellular Uptake MechanismSubcellular Localization
AngelicinPassive diffusionIntercalates with DNA.
Photofrin®Receptor-mediated endocytosis, diffusionCell membrane, mitochondria, cytoplasm.[16][17][18]
Methylene BlueActive transport, diffusionMitochondria, lysosomes, nucleus.
Rose BengalAnion-exchange transporters, endocytosisCytoplasm, endoplasmic reticulum, mitochondria.

Mechanisms of Action & Signaling Pathways

The photodynamic action of these photosensitizers primarily involves two types of photochemical reactions upon light activation, as depicted in the Jablonski diagram.

Jablonski cluster_0 Photosensitizer cluster_1 Type II Pathway cluster_2 Type I Pathway S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Oxygen ³O₂ (Ground State) T1->Oxygen Energy Transfer Substrate Biological Substrate T1->Substrate Electron/Hydrogen Transfer Light Light (hν) SingletOxygen ¹O₂ (Singlet Oxygen) CellDeath Cell Death SingletOxygen->CellDeath Radicals Radical Species Radicals->CellDeath

Jablonski diagram illustrating Type I and Type II photochemical pathways.

Photofrin® (Porphyrin): The primary mechanism for porphyrin-based photosensitizers like Photofrin® is the Type II pathway, leading to high yields of singlet oxygen. This induces oxidative stress, primarily targeting cellular membranes and mitochondria, which triggers apoptotic and necrotic cell death pathways.[13] Photofrin-PDT can also activate signaling pathways such as the ERK pathway, which may influence cell survival.[12]

Photofrin_Pathway Photofrin Photofrin + Light ROS ROS (¹O₂) Photofrin->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Membrane Membrane Damage ROS->Membrane Caspase Caspase Activation Mitochondria->Caspase Necrosis Necrosis Membrane->Necrosis Apoptosis Apoptosis Caspase->Apoptosis

Simplified signaling pathway for Photofrin-mediated PDT.

Methylene Blue (Phenothiazine): Methylene Blue also primarily acts through the Type II mechanism, generating singlet oxygen.[16] It tends to accumulate in mitochondria, and upon photoactivation, it disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.

Rose Bengal (Xanthene): Rose Bengal is a highly efficient singlet oxygen generator.[7] Its photodynamic action triggers multiple cell death pathways, including apoptosis and autophagy.[19][17] It can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[7]

RoseBengal_Pathway RoseBengal Rose Bengal + Light ROS ROS (¹O₂) RoseBengal->ROS ER_Stress ER Stress ROS->ER_Stress Mitochondria Mitochondrial Damage ROS->Mitochondria UPR Unfolded Protein Response ER_Stress->UPR Autophagy Autophagy ER_Stress->Autophagy Caspase Caspase Activation Mitochondria->Caspase UPR->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Signaling pathways activated by Rose Bengal-mediated PDT.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of photosensitizer performance. Below are summaries of common methodologies for key experiments.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

A common indirect method involves the use of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), and a reference photosensitizer with a known ΦΔ.

Experimental Workflow:

SOQY_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare solutions of: - Test Photosensitizer - Reference Photosensitizer - DPBF B Mix Photosensitizer and DPBF in a cuvette A->B C Irradiate with monochromatic light at λ_max of photosensitizer B->C D Monitor decrease in DPBF absorbance at ~415 nm over time C->D E Plot ln(A₀/Aₜ) of DPBF vs. time D->E F Calculate the slope (k) for both test and reference E->F G Calculate ΦΔ of the test sample using the comparative method F->G

Workflow for Singlet Oxygen Quantum Yield Determination.

Protocol:

  • Solution Preparation: Prepare stock solutions of the test photosensitizer, a reference photosensitizer (e.g., Rose Bengal in ethanol, ΦΔ ≈ 0.75), and DPBF in a suitable solvent.[7]

  • Absorbance Matching: Prepare test and reference solutions with the same absorbance at the irradiation wavelength.

  • Irradiation: Irradiate the solutions with a monochromatic light source.

  • Monitoring: Record the decrease in DPBF absorbance at its maximum absorption wavelength (around 415 nm) at regular time intervals.

  • Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the formula: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample) where k is the rate of DPBF bleaching and F is the absorption correction factor.

Evaluation of Photostability

Photostability is assessed by measuring the rate of photodegradation of the photosensitizer upon prolonged exposure to light.

Protocol:

  • Sample Preparation: Prepare a solution of the photosensitizer in a quartz cuvette at a known concentration.

  • Irradiation: Expose the solution to a light source of constant intensity at the photosensitizer's λ_max.

  • Spectrophotometric Analysis: At various time points, record the absorption spectrum of the solution.

  • Data Analysis: Plot the absorbance at λ_max versus irradiation time. The rate of photodegradation can be determined from the slope of this plot.[19] A lower rate indicates higher photostability.

Assessment of Cellular Uptake

Fluorescence microscopy is a powerful technique to visualize and quantify the cellular uptake of photosensitizers.

Protocol:

  • Cell Culture: Plate cells (e.g., a cancer cell line) in a suitable culture dish.

  • Incubation: Incubate the cells with the photosensitizer at a specific concentration for various time points.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Fluorescence Imaging: Visualize the cells using a fluorescence microscope with appropriate excitation and emission filters.

  • Image Analysis: Quantify the intracellular fluorescence intensity using image analysis software to determine the extent of cellular uptake.

Conclusion

This guide provides a comparative overview of the performance of Angelicin, as a representative of the furocoumarin class, against the established photosensitizers Photofrin®, Methylene Blue, and Rose Bengal. While quantitative data for Angelicin's singlet oxygen quantum yield is not as readily available as for the other compounds, its known mechanism of action involving both DNA damage and ROS generation makes it a noteworthy candidate for further investigation.

Photofrin®, Methylene Blue, and Rose Bengal each exhibit distinct advantages and disadvantages in terms of their photophysical properties, photostability, and cellular uptake mechanisms. The choice of the most suitable photosensitizer will ultimately depend on the specific therapeutic application, target tissue, and desired cellular response. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and make informed decisions in the development of novel photodynamic therapies.

References

Comparative Thermal Analysis of Furil-Based Copolymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal behavior of polymers is paramount for determining their processing parameters, stability, and end-use applications. This guide provides a comparative thermal analysis of furil-based copolymers, offering a side-by-side look at their performance based on experimental data.

This compound-based copolymers, derived from renewable resources, are gaining significant attention as sustainable alternatives to their petroleum-based counterparts.[1][2] Their thermal properties, which dictate their behavior at different temperatures, are a critical aspect of their characterization. This guide summarizes key thermal data from various studies to facilitate a clear comparison.

Quantitative Thermal Property Analysis

The thermal characteristics of this compound-based copolymers are primarily evaluated using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Thermal Analysis (DMTA). The data gathered from these techniques provide insights into thermal stability, phase transitions, and viscoelastic properties.

Table 1: Comparative TGA Data for this compound-Based Copolymers

Copolymer SystemOnset Degradation Temp. (°C)Max. Degradation Temp. (°C)Char Yield (%)Reference
PBF-b-PTMG (65 wt% PBF)~350Not SpecifiedNot Specified[2][3]
PBT-b-PTMG (65 wt% PBT)~350Not SpecifiedNot Specified[2][3]
Ethylene-Propylene with Furan (B31954)Decreases with increasing furanNot SpecifiedNot Specified[4]
Tung Oil-Furfuryl Methacrylate~250-460 (multiple stages)Not SpecifiedNot Specified[5]

Note: The thermal stability of ethylene-propylene copolymers was found to decrease with an increasing concentration of furan impurities.[4]

Table 2: Comparative DSC Data for this compound-Based Copolymers

Copolymer SystemGlass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Crystallization Temp. (Tc, °C)Reference
2,4-PEFSimilar to 2,5-PEF and PETNot SpecifiedNot Specified[6]
PBF-b-PTMG (65 wt% PBF)~32~195~150[2][3]
PBT-b-PTMG (65 wt% PBT)~-1~205~175[2][3]
PDF-DLF (70/30 wt%)Two main transitionsNot SpecifiedNot Specified[7][8][9]

Note: Poly(ethylene-2,4-furandicarboxylate) (2,4-PEF), despite being amorphous, exhibits a glass transition temperature similar to the semi-crystalline 2,5-PEF and PET.[6] Furan-based polyesters generally show a higher glass transition temperature but a lower melting temperature compared to their terephthalic acid (TPA)-based counterparts.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are generalized protocols for the key thermal analysis techniques based on common practices reported in the literature.

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on thermal stability and decomposition kinetics.

  • Instrument: TGA Q1000, TA instruments (or equivalent).

  • Sample Preparation: A small amount of the copolymer sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum pan.

  • Atmosphere: The experiment is typically run under a nitrogen or air atmosphere with a constant flow rate (e.g., 50 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[5]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition and the temperature of maximum degradation rate (from the derivative thermogravimetric, DTG, curve) are determined.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.[10] It is used to determine phase transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[11]

  • Instrument: DSC Q1000, TA instruments (or equivalent).[5]

  • Sample Preparation: A small amount of the copolymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[10]

  • Atmosphere: The experiment is conducted under a nitrogen atmosphere.

  • Heating/Cooling Program: A common procedure involves a heat-cool-heat cycle. The sample is first heated to a temperature above its expected melting point to erase its thermal history. It is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization, followed by a second heating scan at the same rate to determine Tg and Tm.[5][10]

  • Data Analysis: The Tg is observed as a step change in the baseline of the heat flow curve, while Tm and Tc appear as endothermic and exothermic peaks, respectively.[11]

Dynamic Mechanical Thermal Analysis (DMTA)

DMTA measures the mechanical properties (storage modulus and loss modulus) of a material as a function of temperature, time, and frequency of an applied oscillatory force. It is particularly sensitive to the glass transition.

  • Instrument: A dynamic mechanical analyzer.

  • Sample Preparation: The copolymer is typically prepared as a rectangular film or bar of specific dimensions.

  • Testing Mode: The analysis is often performed in tensile or cantilever bending mode.

  • Temperature Program: The sample is subjected to a temperature sweep at a constant heating rate (e.g., 3 °C/min) and a fixed frequency (e.g., 1 Hz).

  • Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are plotted against temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.

Visualizing the Experimental Workflow

To better understand the logical flow of thermal analysis, the following diagram illustrates a typical experimental workflow.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_comparison Comparative Evaluation start Copolymer Synthesis purification Purification & Drying start->purification characterization Structural Characterization (NMR, FTIR) purification->characterization tga TGA Analysis characterization->tga dsc DSC Analysis characterization->dsc dmta DMTA Analysis characterization->dmta stability Thermal Stability (T_onset, T_max) tga->stability transitions Phase Transitions (Tg, Tm, Tc) dsc->transitions mechanical Viscoelastic Properties (E', E'', tan δ) dmta->mechanical comparison Comparison with Alternatives stability->comparison transitions->comparison mechanical->comparison

A typical workflow for the thermal analysis of copolymers.

References

Validating the Mechanism of Furil-Involved Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary reaction mechanism involving Furil—the benzilic acid rearrangement—with potential alternative synthetic routes. The information presented is intended to aid researchers in understanding the mechanistic pathways and evaluating different methodologies for the synthesis of α-hydroxy-carboxylic acids from 1,2-diketones.

Introduction to this compound and its Reactivity

This compound, a 1,2-diketone formally known as 1,2-bis(furan-2-yl)ethane-1,2-dione, is a versatile building block in organic synthesis. A cornerstone of its reactivity is the benzilic acid rearrangement, a classical organic reaction that transforms 1,2-diketones into α-hydroxy-carboxylic acids upon treatment with a strong base.[1][2] This rearrangement is a powerful tool for accessing complex molecular architectures.

The Benzilic Acid Rearrangement of this compound

The most well-documented reaction involving this compound is its rearrangement to furilic acid (α,α-di(2-furyl)glycolic acid). This reaction proceeds via a 1,2-rearrangement mechanism initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of this compound.

Signaling Pathway Diagram

Benzilic_Acid_Rearrangement cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: 1,2-Furan Migration (Rate-Determining) cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Acidification This compound This compound (1,2-Diketone) Intermediate1 Tetrahedral Alkoxide Intermediate This compound->Intermediate1 + OH⁻ OH_minus Hydroxide (OH⁻) Intermediate2 Rearranged Intermediate Intermediate1:e->Intermediate2:w 1,2-shift of Furan Ring Intermediate3 Carboxylate Anion Intermediate2:e->Intermediate3:w Intramolecular Proton Transfer Product Furilic Acid (α-Hydroxy-Carboxylic Acid) Intermediate3->Product + H₃O⁺ H3O_plus Acid Workup (H₃O⁺)

Caption: Mechanism of the Benzilic Acid Rearrangement of this compound.

Comparison of Synthetic Methodologies

While the benzilic acid rearrangement is a direct and established method for the synthesis of furilic acid from this compound, other strategies for the synthesis of α-hydroxy-carboxylic acids from 1,2-diketones exist in principle. Below is a comparison of these methods.

MethodKey Reagents & ConditionsAdvantagesDisadvantagesApplicability to this compound
Benzilic Acid Rearrangement Strong base (e.g., KOH or NaOH) in an aqueous or alcoholic solution, followed by acid workup.[1][2][3]Direct conversion, well-established mechanism.Requires stoichiometric amounts of strong base, potential for side reactions if enolizable protons are present.[2]Directly applicable and documented for this compound.[1][4]
Catalytic Oxidative Cleavage Transition metal catalysts (e.g., Fe-based) with an oxidant (e.g., H₂O₂).[5]Catalytic amounts of reagents, potentially milder conditions.May lead to over-oxidation or other side products; mechanism can be complex.[6]Potentially applicable, but specific protocols for this compound are not readily available.
Electrochemical Synthesis Electrochemical cell with sacrificial or stable electrodes, CO₂ atmosphere.[7][8][9]Utilizes electrons as a "reagent," can be performed under mild conditions.Requires specialized equipment, yields can be variable depending on substrate and conditions.[10]Feasible in principle, but no specific experimental data for this compound has been reported.

Experimental Protocols

Key Experiment 1: Benzilic Acid Rearrangement of Benzil (B1666583) (A Model for this compound)

This protocol for the rearrangement of benzil to benzilic acid serves as a model for the corresponding reaction with this compound, as detailed experimental data for this compound is not extensively published.

Materials:

  • Benzil

  • 95% Ethanol (B145695)

  • Aqueous Potassium Hydroxide (KOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Stirring bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 1.5 g of benzil in 5.0 mL of 95% ethanol in a 50-mL round-bottom flask equipped with a stirring bar.

  • Heat the mixture with stirring until the benzil is fully dissolved.

  • Add 4.0 mL of aqueous potassium hydroxide solution dropwise through the reflux condenser.

  • Gently reflux the mixture with stirring for 15 minutes. The solution will typically turn a blue-black color which then fades.

  • After cooling to room temperature, add 10.0 mL of water and heat to dissolve the potassium benzilate salt.

  • If the solution is colored, it can be filtered hot.

  • Transfer the solution to a beaker and allow it to cool.

  • With stirring, add 7.5 mL of 1 M HCl dropwise to precipitate the benzilic acid. Check that the pH is acidic.

  • Cool the mixture in an ice bath to complete crystallization.

  • Collect the benzilic acid by vacuum filtration and wash the crystals with water.

  • Dry the product.

Expected Outcome:

  • Yield: Varies, but yields for the rearrangement of benzil are often reported in the range of 80-90% under optimized conditions.

  • Product: Benzilic acid (an α-hydroxy-carboxylic acid).

Workflow Diagram for Benzilic Acid Rearrangement

Workflow_Benzilic_Acid_Rearrangement start Start dissolve Dissolve this compound in Ethanol start->dissolve add_base Add Aqueous KOH dissolve->add_base reflux Reflux for 15-30 min add_base->reflux cool_down Cool to Room Temperature reflux->cool_down acidify Acidify with HCl cool_down->acidify crystallize Crystallize in Ice Bath acidify->crystallize filter_wash Filter and Wash with Water crystallize->filter_wash dry Dry the Product filter_wash->dry end End: Furilic Acid dry->end

References

benchmarking the synthesis of Furil against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic methodologies for Furil (1,2-di(furan-2-yl)ethane-1,2-dione), a crucial building block in the pharmaceutical and material sciences industries. We will objectively evaluate the traditional cyanide-catalyzed pathway against a more contemporary, eco-friendly approach utilizing thiamine (B1217682) (Vitamin B1) as a catalyst. This comparison is supported by experimental data from peer-reviewed literature, with a focus on reaction yields, conditions, and overall efficiency.

Data Presentation: A Side-by-Side Comparison

The synthesis of this compound is a two-step process involving the benzoin (B196080) condensation of furfural (B47365) to yield furoin (B1674284), which is subsequently oxidized to this compound. The following tables summarize the quantitative data for both the traditional and the green synthesis routes.

Step 1: Furoin Synthesis via Benzoin Condensation

ParameterTraditional Method (Cyanide Catalyst)Green Method (Thiamine Catalyst)
Catalyst Potassium Cyanide (KCN)Thiamine (Vitamin B1)
Solvent Aqueous Ethanol (B145695)Aqueous Ethanol
Reaction Time 30 minutes2 hours
Temperature Boiling65°C
Yield 90-92% (crude)82.7%
Key Advantages High yield of crude productAvoids highly toxic cyanide
Key Disadvantages Use of extremely hazardous cyanideSlightly lower reported yield

Step 2: Oxidation of Furoin to this compound

ParameterTraditional MethodGreen Method
Oxidizing Agent Copper (II) Sulfate (B86663) in PyridineCopper (II) Acetate (B1210297) & Ammonium (B1175870) Nitrate (B79036)
Solvent Pyridine/WaterAcetic Acid
Reaction Time Not specified1.5 hours
Temperature Not specified95-100°C
Yield 63-64%[1]84%[2] - 91.7%[1]
Key Advantages Established methodHigher yield, avoids pyridine
Key Disadvantages Lower yield, use of toxic pyridineRequires specific oxidant combination

Experimental Protocols

Traditional Synthesis of this compound

Step 1: Furoin Synthesis (Benzoin Condensation)

This procedure is adapted from established methods for benzoin condensation.[3]

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium cyanide (a molar equivalent of 0.1 relative to the aldehyde) in water.

  • Add ethanol to the flask, followed by freshly distilled furfural.

  • The mixture is heated to reflux for 30 minutes.

  • Upon cooling, the furoin product crystallizes from the solution.

  • The crystals are collected by filtration, washed with cold water, and dried.

Step 2: Furoin Oxidation

This protocol is based on the method described by Hartman and Dickey.[1]

  • A mixture of copper (II) sulfate, pyridine, and water is prepared in a flask equipped with a stirrer and reflux condenser.

  • The mixture is heated until the copper sulfate dissolves completely.

  • Furoin is added to the solution, and the mixture is heated and stirred for a specified period.

  • After the reaction is complete, the mixture is cooled, and the this compound product is isolated by filtration.

  • The crude this compound is then purified by recrystallization from a suitable solvent such as benzene.[1]

Green Synthesis of this compound

Step 1: Furoin Synthesis (Thiamine-Catalyzed)

This protocol is based on the work of Wang et al. (2012).[2]

  • Thiamine hydrochloride is dissolved in water in a reaction flask.

  • Ethanol is added to the solution.

  • A solution of sodium hydroxide (B78521) is added dropwise while cooling the mixture in an ice bath to maintain a pH of approximately 9.[2]

  • Furfural is then added to the reaction mixture.

  • The reaction is stirred at 65°C for 2 hours.

  • After the reaction, the mixture is cooled, and the furoin product is isolated by filtration.

Step 2: Furoin Oxidation

This protocol is also adapted from Wang et al. (2012).[2]

  • A mixture of copper (II) acetate and ammonium nitrate is dissolved in glacial acetic acid to form a homogeneous blue solution.[2]

  • Furoin (0.01 mol, 1.92 g) is added to the solution.[2]

  • The mixture is refluxed at 95-100°C for 1.5 hours.[2]

  • After cooling, the this compound product crystallizes.

  • The crystals are collected by filtration, washed, and dried to yield the final product. The reported yield for this specific protocol is 84%.[2]

Mandatory Visualization

Synthesis_Pathways cluster_traditional Traditional Synthesis cluster_green Green Synthesis Furfural_T Furfural Furoin_T Furoin Furfural_T->Furoin_T Benzoin Condensation Catalyst: KCN Solvent: aq. Ethanol Yield: 90-92% (crude) Furil_T This compound Furoin_T->Furil_T Oxidation Reagent: CuSO4 in Pyridine Yield: 63-64% Furfural_G Furfural Furoin_G Furoin Furfural_G->Furoin_G Benzoin Condensation Catalyst: Thiamine (B1) Solvent: aq. Ethanol Yield: 82.7% Furil_G This compound Furoin_G->Furil_G Oxidation Reagent: Cu(OAc)2, NH4NO3 Solvent: Acetic Acid Yield: 84-91.7%

Caption: Comparative workflow of traditional and green synthesis routes for this compound.

Conclusion

The comparative analysis reveals a clear advantage for the green synthesis of this compound in terms of both yield and environmental safety. The use of thiamine as a catalyst for the initial condensation step successfully circumvents the significant hazards associated with potassium cyanide. Furthermore, the oxidation of furoin using a copper (II) acetate and ammonium nitrate mixture not only provides a higher yield of this compound but also avoids the use of the toxic and malodorous solvent pyridine. For researchers and professionals in drug development and material science, the adoption of this greener methodology offers a more efficient, safer, and environmentally responsible approach to the synthesis of this important diketone.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Furil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific fields, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Furil, ensuring the safety of laboratory personnel and the protection of our environment. By following these operational and disposal plans, you can be confident in your laboratory's commitment to safety and regulatory compliance, building a foundation of trust and responsibility.

This compound Waste Disposal Protocol

The primary method for the disposal of this compound and any contaminated materials is through a licensed waste disposal company.[1][2] This ensures that the chemical is managed in an environmentally sound and compliant manner.

Step-by-Step Disposal Procedure:

  • Collection of this compound Waste:

    • For surplus or non-recyclable this compound, it should be offered to a licensed disposal company.[1]

    • In the event of a spill, carefully sweep up the solid this compound, avoiding dust formation, and place it into a suitable, closed, and clearly labeled container for disposal.[1][3]

  • Handling of Contaminated Materials:

    • Any packaging or personal protective equipment (PPE), such as gloves, that has come into contact with this compound should be treated as contaminated waste.[1]

    • Dispose of contaminated packaging and other materials as you would the unused product.[1]

    • Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1]

  • Storage Pending Disposal:

    • Store all containers with this compound waste in a cool, dry, and well-ventilated place.[1]

    • Ensure that the waste containers are kept tightly closed.[1]

  • Arranging for Professional Disposal:

    • Contact a licensed and reputable chemical waste disposal company to arrange for the collection and proper disposal of the this compound waste.

    • Provide the disposal company with all necessary information regarding the waste, including the Safety Data Sheet (SDS) for this compound if requested.

Key Disposal "Don'ts"

To prevent environmental contamination and ensure the safety of all personnel, the following actions must be strictly avoided:

  • Do NOT dispose of this compound down the drain or in regular trash.

  • Do NOT attempt to neutralize or treat this compound waste unless you are specifically trained and equipped to do so, and it is permitted by your institution's safety protocols and local regulations.

  • Do NOT reuse empty this compound containers for any other purpose to prevent cross-contamination.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

FurilDisposalWorkflow start This compound Waste Generated decision Is the material surplus this compound or contaminated material? start->decision collect_solid Sweep up and place in a sealed container decision->collect_solid Surplus/Spilled Solid collect_contaminated Place in a sealed container for disposal decision->collect_contaminated Contaminated Material storage Store in a cool, dry, well-ventilated area collect_solid->storage collect_contaminated->storage disposal Arrange for collection by a licensed waste disposal company storage->disposal end Disposal Complete disposal->end

Caption: A workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Furil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling Furil (CAS 492-94-4). The following procedural guidance is designed to answer key operational questions, ensuring the safe use and disposal of this chemical in a laboratory setting. By adhering to these protocols, you can minimize exposure risks and maintain a safe research environment.

Hazardous Properties of this compound

While extensive toxicological data for this compound is not available, existing information indicates it may cause irritation to the eyes, skin, respiratory system, and digestive tract. It is crucial to handle this compound with care, assuming it to be potentially hazardous upon direct contact, inhalation, or ingestion.

Quantitative Toxicity Data
LD50 (Intravenous, Mouse) 56 mg/kg[1]
Permissible Exposure Limits (PEL) Not established

Note: No specific Permissible Exposure Limits (PELs) have been established by major regulatory agencies such as OSHA. Therefore, all handling procedures should focus on minimizing any potential exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation of the powdered substance.

OperationRequired PPE
Weighing and Transferring Solid this compound Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and a NIOSH-approved respirator (N95 or P1 dust mask).[1]
Preparing Solutions Chemical safety goggles or a face shield, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
General Laboratory Use Chemical safety goggles, chemical-resistant gloves, and a lab coat.
Cleaning Spills Chemical-resistant gloves, boots, and a lab coat or suit; safety goggles or face shield; and a respirator.

Operational and Disposal Plan

Adherence to a strict operational and disposal plan is critical for the safe management of this compound in the laboratory.

Handling Procedures
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible. Read the Safety Data Sheet (SDS) thoroughly.

  • Ventilation : Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and inhalation.

  • Weighing : When weighing, use a balance with a draft shield or conduct the weighing process inside a fume hood.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2] Do not eat, drink, or smoke in areas where this compound is handled or stored.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing the appropriate PPE for cleaning spills, carefully sweep up the solid material, avoiding dust generation.[2][3]

  • Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.

  • Solid Waste : Collect all solid this compound waste and contaminated materials (e.g., weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers : Triple-rinse empty containers with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

  • Disposal Method : Dispose of this compound waste through a licensed hazardous waste disposal company.[2] Alternatively, the material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Regulatory Compliance : Always adhere to local, state, and federal regulations for hazardous waste disposal.[3]

Safe Handling and Disposal Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh/Transfer in Fume Hood prep_workspace->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate Experiment Complete disposal_collect Collect Solid & Liquid Waste handle_experiment->disposal_collect cleanup_clean Clean Work Area cleanup_decontaminate->cleanup_clean cleanup_ppe Doff PPE Correctly cleanup_clean->cleanup_ppe cleanup_ppe->disposal_collect disposal_label Label Hazardous Waste disposal_collect->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_dispose Dispose via Licensed Contractor disposal_store->disposal_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.